Product packaging for 2-Hydroxy-6-methylbenzaldehyde(Cat. No.:CAS No. 18362-36-2)

2-Hydroxy-6-methylbenzaldehyde

Cat. No.: B095053
CAS No.: 18362-36-2
M. Wt: 136.15 g/mol
InChI Key: ZRUOTKQBVMWMDK-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H8O2 and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O2 B095053 2-Hydroxy-6-methylbenzaldehyde CAS No. 18362-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-6-methylbenzaldehyde
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-3-2-4-8(10)7(6)5-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUOTKQBVMWMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342864
Record name 2-Hydroxy-6-methylbenzaldehyde
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18362-36-2
Record name 2-Hydroxy-6-methylbenzaldehyde
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Record name 2-hydroxy-6-methylbenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-hydroxy-6-methylbenzaldehyde, a key aromatic aldehyde with applications in organic synthesis and as a precursor for various functional molecules. This document details its structural and physical characteristics, supported by experimental protocols for their determination. A detailed synthetic workflow is also presented.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₈O₂[1][2]
Molar Mass 136.15 g/mol [1][2]
Appearance White or yellowish crystalline solid[1]
Melting Point 32 °C[3]
Boiling Point 229 °C[3]
Solubility Insoluble in water; Soluble in alcohol and ether[1]
Table 2: Spectroscopic and Other Properties
PropertyValue/DescriptionSource(s)
¹H NMR Predicted shifts (ppm): Aldehyde proton (9.8-10.5), Aromatic protons (6.5-8.5), Methyl protons (2.1-2.5), Hydroxyl proton (variable)[4][5][6]
¹³C NMR Predicted shifts (ppm): Carbonyl carbon (190-215), Aromatic carbons (115-160)[6]
Infrared (IR) Spectroscopy Characteristic absorptions (cm⁻¹): C=O stretch (1660-1770), C-H (aldehyde) stretch (2700-2860), O-H stretch (broad, ~3200-3600)[6]
Mass Spectrometry (GC-MS) Molecular Ion Peak (M⁺): m/z = 136[7]

Experimental Protocols

This section outlines detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the Reimer-Tiemann reaction, which is a formylation of phenols.[8]

Materials:

Procedure:

  • In a round-bottom flask, dissolve phenol (0.1 mol) and sodium hydroxide in a mixture of water and ethyl alcohol.

  • Heat the mixture to approximately 65 °C.

  • Slowly add chloroform (0.19 mol) to the reaction mixture over a period of 45 minutes, maintaining a gentle reflux.

  • After the addition is complete, continue heating the mixture for an additional hour at 65-70 °C.

  • Cool the reaction mixture to room temperature (20-25 °C) and allow it to stand for 3 hours.

  • Filter the solid that separates out and wash it with ethyl alcohol.

  • Dissolve the collected solid in a minimal amount of water and acidify the solution with dilute hydrochloric acid.

  • The product, this compound, will separate as an oil.

  • Extract the product with ether.

  • Wash the ether extract with water and dry it over anhydrous sodium sulfate.

  • Evaporate the ether to obtain the purified this compound.

Visualization of Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Formylation cluster_2 Workup and Isolation cluster_3 Product A Dissolve Phenol and NaOH in Aqueous Ethanol B Heat to 65°C A->B C Add Chloroform (maintain reflux) B->C D Heat for 1 hour at 65-70°C C->D E Cool and Filter Solid D->E F Dissolve Solid in Water E->F G Acidify with HCl F->G H Extract with Ether G->H I Dry and Evaporate Ether H->I J This compound I->J

Synthetic Workflow for this compound
Determination of Melting Point

The melting point is determined using a capillary method.[1][9][10]

Apparatus:

  • Melting point apparatus or Thiele tube

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Finely powder a small amount of the crystalline this compound.

  • Pack a small amount of the powdered sample into the bottom of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the apparatus slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point method.[2][11][12]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or aluminum block)

Procedure:

  • Place a small amount of liquid this compound into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer and immerse them in a heating bath.

  • Heat the bath slowly and observe the capillary tube.

  • A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

  • When a continuous stream of bubbles is observed, stop heating.

  • The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:[13][14][15]

Materials:

  • Test tubes

  • This compound

  • Solvents (water, ethanol, diethyl ether)

Procedure:

  • Place a small amount (approximately 10-20 mg) of this compound into three separate test tubes.

  • To the first test tube, add 1 mL of water. To the second, add 1 mL of ethanol. To the third, add 1 mL of diethyl ether.

  • Agitate each test tube vigorously for 30-60 seconds.

  • Observe whether the solid dissolves completely, partially, or not at all in each solvent.

Spectroscopic Analysis Protocols

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

¹H NMR Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer.

  • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[4][5]

¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.

Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Perform a background subtraction before acquiring the sample spectrum.[3][16][17]

Sample Preparation:

GC-MS Conditions:

  • GC System: Use a system with a capillary column suitable for aromatic compounds (e.g., DB-5ms).

  • Injector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.[18][19][20]

Biological Relevance and Applications

While specific signaling pathways for this compound are not extensively documented, it serves as a valuable precursor in the synthesis of various biologically active molecules. Its structural motifs are found in compounds explored for antimicrobial and other therapeutic properties.[21] The aldehyde and hydroxyl functionalities provide reactive sites for the synthesis of Schiff bases and other derivatives, which are widely studied in medicinal chemistry and drug discovery. The physicochemical properties detailed in this guide are crucial for understanding its reactivity, bioavailability, and potential as a scaffold in the development of new therapeutic agents.

References

Solubility Profile of 2-Hydroxy-6-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-6-methylbenzaldehyde, a key intermediate in various chemical syntheses. Understanding its solubility in different solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This document outlines the available solubility data, detailed experimental protocols for its determination, and visual workflows to guide laboratory practices.

Core Data Presentation: Solubility of this compound

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. Qualitative assessments consistently indicate that it is soluble in alcohol and ether organic solvents, while being insoluble in water.[1] To facilitate future research and provide a standardized framework for data collection, the following table is presented. Researchers are encouraged to populate this table with their experimentally determined values.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility ( g/100 mL) at 25°C
Polar Protic Solvents
WaterH₂O18.02100Insoluble[1]
MethanolCH₃OH32.0464.7Soluble (Quantitative data not available)
EthanolC₂H₅OH46.0778.37Soluble (Quantitative data not available)
Polar Aprotic Solvents
AcetoneC₃H₆O58.0856Soluble (Quantitative data not available)
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO78.13189Soluble (Quantitative data not available)
Nonpolar Solvents
Diethyl Ether(C₂H₅)₂O74.1234.6Soluble[1] (Quantitative data not available)

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the accurate determination of the solubility of this compound. These protocols are based on established and widely accepted scientific practices.

Method 1: Gravimetric Method for Saturated Solutions

This method is a reliable and straightforward approach to determine the solubility of a solid compound in a solvent.

Materials:

  • This compound (analytical grade)

  • Selected solvent (analytical grade)

  • Analytical balance (readability ± 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with airtight seals

  • Syringe filters (chemically compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

  • Syringes

  • Pre-weighed evaporation dishes

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • Allow the mixture to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent is fully evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried this compound.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The solubility is calculated using the following formula: Solubility ( g/100 mL) = [(Mass of dish with solute) – (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Method 2: UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum.

Materials:

  • All materials listed in Method 1

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Cuvettes

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in Method 1 (steps 1 and 2).

    • Dilute a known volume of the clear, filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Convert the concentration to the desired units (e.g., g/100 mL).

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

experimental_workflow_gravimetric cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 Agitate for 24-48h samp1 Withdraw supernatant prep2->samp1 samp2 Filter with syringe filter samp1->samp2 analysis1 Evaporate solvent samp2->analysis1 analysis2 Weigh dried solute analysis1->analysis2 calc1 Calculate solubility analysis2->calc1

Caption: Gravimetric method workflow for solubility determination.

experimental_workflow_spectrophotometry cluster_calibration Calibration Curve Preparation cluster_sample_prep Saturated Solution Preparation cluster_analysis Sample Analysis cluster_calculation Solubility Calculation cal1 Prepare stock solution cal2 Create serial dilutions cal1->cal2 cal3 Measure absorbance of standards cal2->cal3 cal4 Plot calibration curve cal3->cal4 calc1 Determine concentration from curve cal4->calc1 prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 prep3 Filter to get clear solution prep2->prep3 analysis1 Dilute saturated solution prep3->analysis1 analysis2 Measure absorbance analysis1->analysis2 analysis2->calc1 calc2 Apply dilution factor calc1->calc2

Caption: UV-Vis spectrophotometry workflow for solubility.

References

Spectroscopic Data Interpretation of 2-Hydroxy-6-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Hydroxy-6-methylbenzaldehyde, a significant aromatic aldehyde in chemical synthesis and research. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Structural and Spectroscopic Overview

This compound (C₈H₈O₂) is a substituted aromatic aldehyde with a molecular weight of approximately 136.15 g/mol . Its structure, featuring a hydroxyl group and a methyl group ortho to an aldehyde function on a benzene (B151609) ring, gives rise to a distinct spectroscopic profile. The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to confirm this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of this compound exhibits characteristic signals for the aldehyde, hydroxyl, aromatic, and methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aldehyde (-CHO)~9.8Singlet-
Hydroxyl (-OH)~11.5Singlet (broad)-
Aromatic (H3, H4, H5)~6.8 - 7.5Multiplet-
Methyl (-CH₃)~2.5Singlet-

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment Chemical Shift (ppm)
Aldehyde (C=O)~192
Aromatic (C-OH)~161
Aromatic (C-CH₃)~140
Aromatic (C-H)~120 - 135
Aromatic (C-CHO)~118
Methyl (-CH₃)~20

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. The assignments are based on typical values for substituted benzaldehydes.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H stretch (intramolecular H-bonded)3200 - 3400 (broad)
Aromatic C-HC-H stretch3000 - 3100
Methyl C-HC-H stretch2850 - 2960
Aldehyde C-HC-H stretch2720 - 2820 (often two weak bands)
Aldehyde (C=O)C=O stretch1650 - 1680
Aromatic C=CC=C stretch1450 - 1600

The broadening of the O-H stretching band and the lower frequency of the C=O stretch are indicative of intramolecular hydrogen bonding between the hydroxyl and aldehyde groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z Assignment Interpretation
136[M]⁺Molecular ion peak
135[M-H]⁺Loss of a hydrogen atom from the aldehyde
107[M-CHO]⁺Loss of the formyl group
90[M-H-CHO-OH]⁺ or [M-CO-H₂O]⁺Further fragmentation

The mass spectrum of this compound shows a prominent molecular ion peak at m/z 136, confirming its molecular weight. The peak at m/z 135 is characteristic of aldehydes, resulting from the loss of the aldehydic proton.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrumentation: Employ a mass spectrometer with an electron ionization source.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for combining the information from different spectroscopic techniques to confirm the structure of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Confirmation Structural Confirmation NMR NMR (¹H & ¹³C) NMR_Info Carbon-Hydrogen Framework (Connectivity) NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups (-OH, -CHO, C=C) IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight & Fragmentation MS->MS_Info Structure 2-Hydroxy-6- methylbenzaldehyde NMR_Info->Structure IR_Info->Structure MS_Info->Structure

References

Theoretical Exploration of 2-Hydroxy-6-methylbenzaldehyde Reaction Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth theoretical investigation into the potential reaction mechanisms of 2-Hydroxy-6-methylbenzaldehyde. Due to a lack of direct computational studies on this specific molecule, this paper extrapolates from documented theoretical analyses of structurally analogous compounds, including salicylaldehyde (B1680747) derivatives and other substituted phenols. The primary reaction pathways explored include intramolecular proton transfer, electrophilic aromatic substitution, and condensation reactions. This guide summarizes relevant quantitative data from analogous systems, details common computational methodologies, and presents visualized reaction pathways to serve as a foundational resource for researchers in organic synthesis and drug development.

Introduction

This compound is an aromatic aldehyde with potential applications in the synthesis of novel pharmaceutical compounds and other fine chemicals. Understanding its reaction mechanisms at a theoretical level is crucial for optimizing synthetic routes, predicting product formation, and designing new derivatives with desired properties. This guide explores the most probable reaction mechanisms based on established theoretical frameworks and computational studies of closely related molecules. The key reactive features of this compound are the phenolic hydroxyl group, the aldehyde functionality, and the activated aromatic ring, which together allow for a variety of chemical transformations.

Core Reaction Mechanisms

Based on the functional groups present in this compound and theoretical studies on analogous compounds, three primary reaction mechanisms are proposed: Intramolecular Proton Transfer, Electrophilic Aromatic Substitution, and Condensation Reactions.

Intramolecular Proton Transfer (IPT)

The ortho-positioning of the hydroxyl and aldehyde groups facilitates the formation of a strong intramolecular hydrogen bond. This bond can lead to tautomerization through intramolecular proton transfer (IPT), particularly in the excited state, a phenomenon observed in many salicylaldehyde derivatives. This process can be a key pathway in photochemical reactions.

A plausible tautomerization equilibrium is the transfer of the phenolic proton to the carbonyl oxygen, forming a transient zwitterionic or keto-enamine-like species. While specific energetic data for this compound is not available, studies on similar molecules provide insight into the thermodynamics of such processes.

Table 1: Calculated Energetic Data for Tautomerism in a Related Schiff Base System

Tautomeric FormRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Chloroform
Amide Tautomer0.000.00
Imidol Tautomer+3.5 to +4.0+2.5 to +3.0

Data extrapolated from a DFT study on a 2-hydroxy-N-m-tolylacetamide system, which exhibits similar intramolecular hydrogen bonding and potential for tautomerism. The data illustrates the typical energy differences between tautomeric forms.

Intramolecular_Proton_Transfer This compound This compound Transition_State Transition State This compound->Transition_State hν (Photoexcitation) Keto_Tautomer Keto Tautomer (Zwitterionic Intermediate) Transition_State->Keto_Tautomer Proton Transfer Keto_Tautomer->this compound Relaxation

Caption: Proposed pathway for excited-state intramolecular proton transfer.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this compound, the positions ortho and para to the hydroxyl group are substituted by the methyl and aldehyde groups, respectively. The remaining unsubstituted position (C4) is a likely site for electrophilic attack. Computational studies on the reaction of phenols with formaldehyde (B43269) have shown that the reaction rate correlates with the calculated atomic charges at the reactive sites on the aromatic ring.

Table 2: Calculated Atomic Charges for Reactive Sites in Phenolic Compounds

Phenolic CompoundReactive SiteCalculated Atomic Charge (e)
Phenol (B47542)ortho-C-0.25 to -0.28
Phenolpara-C-0.29 to -0.32
2-MethylphenolC4-0.26 to -0.29
2-MethylphenolC6-0.24 to -0.27

This data, from ab initio calculations on phenol and methylphenols, illustrates how electron density is distributed on the aromatic ring, influencing reactivity towards electrophiles.

Electrophilic_Aromatic_Substitution Reactants This compound + Electrophile (E+) Intermediate Sigma Complex (Wheland Intermediate) Reactants->Intermediate Electrophilic Attack at C4 Product Substituted Product Intermediate->Product Deprotonation

Caption: Generalized pathway for electrophilic aromatic substitution.

Condensation Reactions

The aldehyde group of this compound can participate in various condensation reactions, such as the Knoevenagel condensation. In these reactions, a nucleophile, often an enolate generated from an active methylene (B1212753) compound, attacks the electrophilic carbonyl carbon. Theoretical studies on the reaction of salicylaldehyde with enolates have elucidated the mechanisms of these transformations, which typically proceed through a Knoevenagel condensation followed by an intramolecular cyclization.

Table 3: Activation Energies for a Model Knoevenagel Condensation Reaction

Reaction StepCatalystActivation Energy (kcal/mol)
Enolate FormationBase5 - 10
Nucleophilic AdditionBase15 - 20
DehydrationAcid/Base10 - 15

This table provides typical activation energy ranges for the key steps in a Knoevenagel condensation, derived from computational studies on similar aldehyde systems.

Knoevenagel_Condensation cluster_workflow Knoevenagel Condensation Workflow Start This compound + Active Methylene Compound Enolate_Formation Enolate Formation (Base Catalyzed) Start->Enolate_Formation Nucleophilic_Attack Nucleophilic Attack on Aldehyde Start->Nucleophilic_Attack Enolate_Formation->Nucleophilic_Attack Intermediate_Formation Aldol-type Intermediate Nucleophilic_Attack->Intermediate_Formation Dehydration Dehydration Intermediate_Formation->Dehydration Product Condensation Product Dehydration->Product

Caption: Logical workflow for a Knoevenagel condensation reaction.

Experimental Protocols: Computational Methodologies

The theoretical investigation of reaction mechanisms for molecules like this compound typically employs quantum chemical calculations. The following protocols are standard in the field for obtaining the type of data presented in this guide.

Density Functional Theory (DFT) Calculations

DFT is a widely used method for geometry optimization and energy calculations of ground states and transition states.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used as it provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is often employed for its flexibility in describing the electronic structure, including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) for describing bond anisotropies.

  • Software: Calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan.

  • Procedure:

    • Geometry Optimization: The initial structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation.

    • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states).

    • Transition State Search: Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or the Berny algorithm.

    • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is employed for studying excited-state properties, such as absorption spectra and the potential energy surfaces of photochemical reactions like intramolecular proton transfer.

  • Methodology: TD-DFT calculations are typically performed on the DFT-optimized ground-state geometry to obtain vertical excitation energies and oscillator strengths. Excited-state geometry optimizations can also be performed to investigate the relaxation pathways of the excited molecule.

Conclusion

While direct theoretical studies on the reaction mechanisms of this compound are not yet prevalent in the literature, a robust understanding can be formulated through the analysis of analogous systems. The key reactivity of this molecule is governed by the interplay of its hydroxyl, aldehyde, and aromatic functionalities. The proposed mechanisms of intramolecular proton transfer, electrophilic aromatic substitution, and condensation reactions provide a solid foundation for predicting its chemical behavior and for the rational design of synthetic pathways and novel molecular structures. Further dedicated computational and experimental work is encouraged to validate and refine these theoretical predictions.

Unlocking the Therapeutic Potential of 2-Hydroxy-6-methylbenzaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylbenzaldehyde, a substituted derivative of salicylaldehyde, serves as a versatile scaffold for the synthesis of a diverse array of compounds with significant biological activities. The presence of the hydroxyl and formyl groups on the aromatic ring provides reactive sites for chemical modifications, leading to the generation of novel derivatives such as Schiff bases, chalcones, and metal complexes. These derivatives have garnered considerable attention in the scientific community for their potential therapeutic applications, exhibiting a broad spectrum of pharmacological effects including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current research on the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms of action are believed to involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives and related structures against several human cancer cell lines. This data is primarily derived from in vitro studies utilizing the MTT assay.

Compound/DerivativeCancer Cell LineIC50 (µg/mL)Reference
2,3-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.34[1]
OVCAR-8 (Ovarian)1.15[1]
HCT-116 (Colon)1.09[1]
HL-60 (Leukemia)0.36[1]
2,5-DihydroxybenzaldehydeSF-295 (Glioblastoma)1.51[1]
OVCAR-8 (Ovarian)1.29[1]
HCT-116 (Colon)1.17[1]
HL-60 (Leukemia)0.42[1]
3,5-DichlorosalicylaldehydeSF-295 (Glioblastoma)2.11[1]
OVCAR-8 (Ovarian)1.98[1]
HCT-116 (Colon)1.76[1]
HL-60 (Leukemia)0.89[1]
5-NitrosalicylaldehydeSF-295 (Glioblastoma)4.75[1]
OVCAR-8 (Ovarian)3.98[1]
HCT-116 (Colon)3.12[1]
HL-60 (Leukemia)1.54[1]
2-Hydroxy-4-methylbenzaldehydeMultiple Lines> 5.00[1]
2-Hydroxy-5-methylbenzaldehydeMultiple Lines> 5.00[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the compound concentration.[1]

Signaling Pathways in Anticancer Activity

Research suggests that benzaldehyde (B42025) derivatives can exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.[1]

Apoptosis_Pathway General Apoptotic Pathway Modulation Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Causes damage CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: General Apoptotic Pathway Modulation

Antimicrobial Activity

Schiff bases and metal complexes derived from this compound have shown promising activity against a range of pathogenic bacteria and fungi. The imine group in Schiff bases and the chelation of metal ions are thought to be crucial for their antimicrobial effects.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives and related compounds against different microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
4-hydroxy-3-(2-hydroxy-5-methylbenzylideamino) benzenesulphonic acidStaphylococcus aureus64[2]
Enterococcus faecalis64[2]
Candida albicans128[2]
Candida tropicalis128[2]
Pseudomonas aeruginosa256[2]
Ethylene di-amine and 2-hydroxybenzaldehyde Schiff baseE. coli-[3]
Pseudomonas aeruginosa-[3]
Salmonella typhi-[3]
Staphylococcus aureus-[3]
Bacillus subtilis-[3]
Ethylene di-amine and 2-hydroxybenzaldehyde Schiff base Metal Complexes (Cu, Fe, Sn)Various BacteriaEnhanced Activity[3]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][5]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivative stock solution

  • Inoculum suspension (adjusted to 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Workflow Antimicrobial Susceptibility Testing Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Perform Serial Dilution of Compound in Broth Serial_Dilution->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Figure 2: Antimicrobial Susceptibility Testing Workflow

Antioxidant Activity

The phenolic hydroxyl group in this compound and its derivatives is a key structural feature responsible for their antioxidant properties. These compounds can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS).

Quantitative Antioxidant Capacity Data

The antioxidant activity is often expressed as IC50 values from radical scavenging assays like the DPPH assay.

Compound/DerivativeAntioxidant AssayIC50 (µM)Reference
Schiff base of 2-hydroxy-naphthaldehyde and 2-hydroxybenzohydrazideDPPH-[6]
Schiff base of 2-hydroxy-naphthaldehyde and 4-hydroxybenzohydrazideDPPH-[6]
Sterically hindered catechol-derived Schiff basesDPPH, ABTSVaries[7]
Schiff bases with hydroxyl and methoxy (B1213986) groupsDPPHVaries[8]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Materials:

  • 96-well microtiter plates

  • DPPH solution (0.1 mM in methanol)

  • This compound derivative stock solution (in methanol)

  • Methanol (B129727)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of the test compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Control: Prepare a control with 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity

Certain derivatives of this compound have shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.

Mechanism of Anti-inflammatory Action: Inhibition of NF-κB and MAPK Pathways

A key mechanism underlying the anti-inflammatory activity of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of inflammatory genes.

NFkB_MAPK_Inhibition Inhibition of NF-κB and MAPK Signaling cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_Pathway IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK_Pathway->AP1 Nucleus Nucleus AP1->Nucleus Translocates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Derivative This compound Derivative Derivative->MAPK_Pathway Inhibits Derivative->IKK Inhibits

Figure 3: Inhibition of NF-κB and MAPK Signaling

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the evaluation of the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][9]

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • LPS from E. coli

  • This compound derivative stock solution

  • Griess Reagent system

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: The inhibition of NO production is calculated by comparing the nitrite levels in compound-treated cells with those in LPS-stimulated cells without compound treatment.

Conclusion

Derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents warrants further investigation. The structure-activity relationship studies are crucial for the rational design of more potent and selective derivatives. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of the full therapeutic potential of this versatile chemical scaffold. Future research should focus on in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising candidates.

References

An In-depth Technical Guide to 2-Hydroxy-6-methylbenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-6-methylbenzaldehyde, a versatile aromatic aldehyde with significant applications in synthetic chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and provides in-depth experimental protocols for its synthesis. Furthermore, it explores its role as a key intermediate in the development of bioactive compounds, particularly Schiff bases and their metal complexes, highlighting their potential as antimicrobial and anticancer agents. The guide also delves into the mechanistic aspects of its derivatives, offering insights for researchers in the pharmaceutical sciences.

Chemical Identity and Properties

This compound, a substituted aromatic aldehyde, is a valuable building block in organic synthesis. Its chemical structure, featuring a hydroxyl and a methyl group ortho to the aldehyde functionality, imparts unique reactivity and makes it a precursor for a wide range of derivatives.

CAS Number: 18362-36-2[1][2]

Synonyms: 6-Methylsalicylaldehyde, 2,6-Cresotaldehyde, Benzaldehyde, 2-hydroxy-6-methyl-[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference(s)
Molecular FormulaC₈H₈O₂[1][3]
Molecular Weight136.15 g/mol [1]
AppearanceWhite or yellowish crystalline solid[2]
Melting Point32.3 °C[2]
Boiling Point230 °C (estimate)[2]
Density1.115 g/cm³ (rough estimate)[2]
SolubilitySoluble in alcohol and ether; insoluble in water.[2]
pKa8.28 ± 0.10 (Predicted)[2]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. This section details two effective methods: magnesium-mediated ortho-formylation of m-cresol (B1676322) and a multi-step synthesis starting from 2,3-dimethylanisole (B146749).

Magnesium-Mediated Ortho-Specific Formylation of m-Cresol

This method provides a direct and highly regioselective route to this compound through the ortho-formylation of m-cresol. The reaction utilizes a magnesium salt and a base to direct the formylation to the position ortho to the hydroxyl group.

Experimental Protocol:

  • Reaction Setup: In a dried flask under an inert atmosphere (e.g., nitrogen or argon), combine anhydrous magnesium chloride (1.5 equivalents) and paraformaldehyde (2.0 equivalents).

  • Solvent and Base Addition: Add anhydrous acetonitrile (B52724) as the solvent, followed by the dropwise addition of triethylamine (B128534) (3.75 equivalents).

  • Addition of Phenol: To this suspension, add m-cresol (1.0 equivalent).

  • Reaction: Heat the mixture to reflux and maintain for approximately 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with 1 M hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Synthesis_Workflow_1 cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification m_cresol m-Cresol reflux Reflux in Acetonitrile (4-6 hours) m_cresol->reflux paraformaldehyde Paraformaldehyde paraformaldehyde->reflux mgcl2 Anhydrous MgCl₂ mgcl2->reflux tea Triethylamine tea->reflux acidification Acidification (1M HCl) reflux->acidification extraction Extraction acidification->extraction purification Column Chromatography extraction->purification product 2-Hydroxy-6- methylbenzaldehyde purification->product

Fig. 1: Magnesium-Mediated Ortho-Formylation Workflow
Synthesis from 2,3-Dimethylanisole

This two-step procedure involves the oxidation of 2,3-dimethylanisole to 2-methoxy-6-methylbenzaldehyde (B112759), followed by demethylation to yield the final product.

Experimental Protocol:

Step 1: Synthesis of 2-Methoxy-6-methylbenzaldehyde

  • Reaction Mixture: In a round-bottom flask, a vigorously stirred mixture of 2,3-dimethylanisole (1.0 equivalent) and copper(II) sulfate pentahydrate (3.0 equivalents) in a 1:1 mixture of acetonitrile and water is heated at reflux.

  • Monitoring: The reaction is monitored by TLC. The mixture will turn dark green, indicating the progression of the reaction.

  • Work-up: Upon completion, the mixture is cooled to room temperature, and dichloromethane (B109758) is added. The layers are separated, and the aqueous phase is further extracted with dichloromethane.

  • Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 2-methoxy-6-methylbenzaldehyde.

Step 2: Demethylation to this compound

  • Reaction Setup: The crude 2-methoxy-6-methylbenzaldehyde from the previous step is dissolved in dichloromethane.

  • Lewis Acid Addition: Aluminum chloride (3.0 equivalents) is added to the solution, and the mixture is stirred at room temperature overnight. The color of the solution will change from yellow to dark brown.

  • Quenching: The excess aluminum chloride is cautiously quenched by the slow addition of water.

  • Extraction and Purification: The organic layer is extracted with dichloromethane, dried over sodium sulfate, and the solvent is removed. The resulting crude product is purified by column chromatography to afford this compound.

Synthesis_Workflow_2 start 2,3-Dimethylanisole step1 Oxidation with CuSO₄·5H₂O in Acetonitrile/Water (Reflux) start->step1 intermediate 2-Methoxy-6-methylbenzaldehyde step1->intermediate step2 Demethylation with AlCl₃ in Dichloromethane intermediate->step2 end This compound step2->end

Fig. 2: Synthesis from 2,3-Dimethylanisole Workflow

Applications in Drug Development

This compound serves as a crucial starting material for the synthesis of various bioactive molecules, particularly Schiff bases and their corresponding metal complexes. These derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.

Synthesis of Bioactive Schiff Bases and Metal Complexes

Schiff bases are synthesized through the condensation reaction of this compound with various primary amines. The resulting imine (-C=N-) linkage is a key pharmacophore. These Schiff bases can further act as ligands to form stable complexes with various transition metals, which often exhibit enhanced biological activity compared to the free ligands.

General Experimental Protocol for Schiff Base Synthesis:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol (B145695) or methanol.

  • Amine Addition: To this solution, add an equimolar amount of the desired primary amine. A catalytic amount of an acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

  • Reaction: The reaction mixture is typically refluxed for several hours. The formation of the Schiff base can be monitored by TLC.

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

General Experimental Protocol for Metal Complex Synthesis:

  • Ligand Solution: Dissolve the synthesized Schiff base in a suitable solvent.

  • Metal Salt Addition: Add a solution of the desired metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II)) to the ligand solution, typically in a 1:2 or 1:1 metal-to-ligand molar ratio.

  • Complexation: The mixture is stirred and may be heated to facilitate the formation of the complex.

  • Isolation and Purification: The resulting metal complex, which often precipitates from the solution, is collected by filtration, washed with the solvent, and dried.

Antimicrobial and Anticancer Potential

Derivatives of this compound, particularly their Schiff bases and metal complexes, have demonstrated promising antimicrobial and anticancer activities.

  • Antimicrobial Activity: These compounds have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or other essential cellular processes. Chelation with metal ions can enhance the lipophilicity of the compounds, facilitating their transport across microbial cell membranes and increasing their efficacy.

  • Anticancer Activity: Several Schiff bases and their metal complexes derived from substituted salicylaldehydes have exhibited significant cytotoxicity against various cancer cell lines.[4] The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and various kinases.[5] Additionally, some of these compounds can interact with DNA, leading to apoptosis of cancer cells.[6]

Biological_Applications start 2-Hydroxy-6- methylbenzaldehyde schiff_base Schiff Base Synthesis (+ Primary Amine) start->schiff_base metal_complex Metal Complexation (+ Metal Salt) schiff_base->metal_complex bio_activity Bioactive Derivatives schiff_base->bio_activity metal_complex->bio_activity antimicrobial Antimicrobial Activity bio_activity->antimicrobial anticancer Anticancer Activity bio_activity->anticancer mechanism1 Enzyme Inhibition (e.g., HDAC, Kinases) anticancer->mechanism1 mechanism2 DNA Interaction & Apoptosis Induction anticancer->mechanism2

Fig. 3: Role in the Synthesis of Bioactive Compounds

While direct studies on the interaction of this compound with specific signaling pathways are limited, research on structurally related salicylaldehyde (B1680747) derivatives provides valuable insights. For instance, certain Schiff bases have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway can be a key mechanism for the anticancer effects of these compounds. Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by derivatives of this compound.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly those involved in synthetic chemistry and drug discovery. Its straightforward synthesis and versatile reactivity make it an ideal starting material for the creation of a diverse library of bioactive molecules. The demonstrated antimicrobial and anticancer potential of its Schiff base and metal complex derivatives underscores its importance as a scaffold in the development of novel therapeutic agents. This guide provides a solid foundation of its properties, synthesis, and applications, encouraging further exploration into its potential in pharmaceutical research.

References

In-Depth Technical Guide: Health and Safety Information for 2-Hydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylbenzaldehyde, a substituted aromatic aldehyde, is a chemical intermediate with applications in the synthesis of various organic compounds. A thorough understanding of its health and safety profile is paramount for professionals handling this substance in research and development settings. This guide provides a comprehensive overview of the available toxicological data, hazard classifications, and recommended safety protocols. Due to the limited specific toxicological studies on this compound, this guide also incorporates data from structurally related compounds, such as other hydroxy- and methyl-substituted benzaldehydes, to provide a more complete safety profile through a read-across approach.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[1]

GHS Classification: [1]

  • Acute Toxicity (Oral), Category 4: Harmful if swallowed.

  • Skin Irritation, Category 2: Causes skin irritation.

  • Serious Eye Damage, Category 1: Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation): May cause respiratory irritation.

Signal Word: Danger[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Toxicological Data

Endpoint Test Substance Species Route Value Reference
Acute Oral Toxicity (LD50) Benzaldehyde (B42025)RatOral1480 mg/kg[2]
Acute Oral Toxicity (LD50) 2-HydroxybenzaldehydeRatOral~500 mg/kg[3]
Acute Dermal Toxicity (LD50) Organic Aldehydes (General)RabbitDermalVaries[4]
Skin Irritation 2-HydroxybenzaldehydeRabbitDermalIrritant[3]
Eye Irritation 2-Hydroxy-5-methylbenzaldehydeNot SpecifiedOcularIrritant[5]

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines, which are the standard for evaluating the hazards identified for this compound.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

  • Test Animal: Albino rabbit.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.

    • A 0.5 g amount of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

    • The exposure period is 4 hours.

    • After exposure, the patch is removed, and the residual test substance is washed off.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • The severity of the skin reactions is scored according to a standardized scale. A mean score of ≥2.3 and ≤4.0 for erythema/eschar or for edema is indicative of skin irritation.[6]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

  • Test Animal: Albino rabbit.[7]

  • Procedure:

    • A single animal is used for the initial test.[7][8]

    • The test substance (0.1 g for solids) is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[7][8]

    • The eyelids are gently held together for about one second to prevent loss of the substance.[9]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[7][8]

    • Lesions of the cornea, iris, and conjunctivae are scored.[10]

    • If a corrosive or severe irritant effect is observed, no further testing is performed. If not, a confirmatory test with up to two additional animals is conducted.[9]

Potential Signaling Pathways

While no studies have directly investigated the signaling pathways affected by this compound, research on other benzaldehyde derivatives suggests potential mechanisms of toxicity and cellular response. These often involve pathways related to inflammation and apoptosis.

Signaling_Pathways cluster_stimulus Cellular Stressor cluster_pathways Potential Intracellular Signaling Cascades cluster_responses Cellular Responses This compound This compound MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) This compound->MAPK_Pathway NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway Apoptosis_Pathway Apoptosis Pathway (e.g., Caspase activation) This compound->Apoptosis_Pathway Inflammation Inflammation MAPK_Pathway->Inflammation NFkB_Pathway->Inflammation Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Cytotoxicity Cytotoxicity Inflammation->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Potential signaling pathways affected by benzaldehyde derivatives.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken:

  • After Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[11]

  • After Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[11][12]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]

  • After Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[12]

Handling and Storage

  • Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[11]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber).

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical like this compound.

Experimental_Workflow cluster_in_silico In Silico / Computational Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (if necessary) cluster_risk_assessment Risk Assessment and Classification A QSAR Modeling for Toxicity Prediction C Genotoxicity Assays (e.g., Ames Test) A->C B Read-Across from Structural Analogs B->C G Acute Toxicity Studies (Oral, Dermal, Inhalation) C->G D Cytotoxicity Assays (e.g., MTT Assay) D->G E Skin Irritation/Corrosion Models (Reconstructed Human Epidermis) H Dermal and Ocular Irritation Studies (e.g., OECD 404, 405) E->H F Eye Irritation Models (e.g., BCOP, HET-CAM) F->H I Repeated Dose Toxicity Studies G->I J Hazard Identification H->J I->J K Dose-Response Assessment J->K L Exposure Assessment K->L M Risk Characterization and GHS Classification L->M

Caption: A tiered approach to chemical safety assessment.

Conclusion

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed and can cause significant irritation to the skin, eyes, and respiratory tract. While specific quantitative toxicity data is limited, the available information and data from related compounds underscore the importance of adhering to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area. Further research is needed to fully elucidate its toxicological profile and mechanisms of action.

References

Tautomerism in Schiff Bases of 2-Hydroxy-6-methylbenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the tautomeric phenomena observed in Schiff bases derived from 2-Hydroxy-6-methylbenzaldehyde. Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a critical factor in determining the physicochemical properties, biological activity, and stability of these compounds. Understanding and controlling this equilibrium is paramount for applications in drug design, coordination chemistry, and materials science. This guide details the underlying principles, experimental protocols for investigation, and illustrative quantitative data based on closely related analogs.

The Core of Tautomerism: Enol-Imine and Keto-Enamine Forms

Schiff bases synthesized from this compound exhibit a proton transfer tautomerism, existing in a dynamic equilibrium between the enol-imine and keto-enamine forms. This equilibrium is governed by a delicate balance of factors including intramolecular hydrogen bonding, solvent polarity, temperature, and electronic effects of substituents.

  • Enol-Imine Tautomer: Characterized by an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen (O-H···N). This form is generally less polar.

  • Keto-Enamine Tautomer: Formed by the transfer of the phenolic proton to the imine nitrogen, resulting in a keto-amine structure with an N-H···O intramolecular hydrogen bond. This tautomer is zwitterionic in nature and thus more polar.

The equilibrium between these two forms is the primary determinant of the molecule's electronic and structural properties.

Caption: Tautomeric equilibrium in a Schiff base of this compound.

Synthesis and Experimental Investigation

The study of tautomerism in these Schiff bases follows a systematic workflow, from synthesis to detailed spectroscopic analysis.

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_quantification Data Analysis & Quantification start This compound + Primary Amine reaction Condensation Reaction (e.g., in Ethanol (B145695), reflux) start->reaction purification Filtration & Recrystallization reaction->purification uv_vis UV-Vis Spectroscopy (Solvent Study) purification->uv_vis ftir FT-IR Spectroscopy purification->ftir nmr NMR Spectroscopy (1H, 13C) purification->nmr equilibrium Determine Tautomeric Ratio uv_vis->equilibrium nmr->equilibrium thermo Calculate Equilibrium Constant (KT) & Thermodynamic Parameters equilibrium->thermo

Caption: Experimental workflow for the study of tautomerism.

Detailed Experimental Protocols

Synthesis of Schiff Bases from this compound (General Protocol)

This protocol is a generalized procedure adapted from the synthesis of structurally similar Schiff bases and may require optimization for specific amine reactants.[1]

  • Materials:

    • This compound (1 equivalent)

    • Primary amine (1 equivalent)

    • Absolute ethanol

    • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in a minimal amount of absolute ethanol, with gentle warming if necessary.

    • In a separate beaker, dissolve the primary amine in absolute ethanol.

    • Add the amine solution dropwise to the aldehyde solution while stirring.

    • Attach a condenser and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Collect the precipitated solid product by vacuum filtration.

    • Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials.[1]

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.[1]

Spectroscopic Analysis

  • UV-Visible Spectroscopy:

    • Prepare dilute solutions of the synthesized Schiff base in a range of solvents with varying polarities (e.g., n-hexane, chloroform, ethanol, DMF).

    • Record the absorption spectra for each solution, typically from 200 to 600 nm.

    • Analyze the spectra for the characteristic absorption bands of the enol-imine (typically < 400 nm) and keto-enamine (> 400 nm) forms.[2]

  • FT-IR Spectroscopy:

    • Record the FT-IR spectrum of the solid Schiff base (e.g., using a KBr pellet).

    • Identify the key vibrational bands: a broad band in the 3400–3200 cm⁻¹ region suggests the O-H stretch of the enol form, while a strong absorption in the 1700–1660 cm⁻¹ region can indicate the C=O stretch of the keto form.[2][3] The C=N stretching frequency (around 1610-1630 cm⁻¹) will also be present.

  • NMR Spectroscopy:

    • Dissolve the Schiff base in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • In the ¹H NMR spectrum, the enol-imine tautomer will show a signal for the phenolic proton (OH), often at a high chemical shift (e.g., 12-15 ppm), while the keto-enamine tautomer will exhibit a signal for the N-H proton.[2][4]

    • In the ¹³C NMR spectrum, the chemical shifts of the carbon attached to the oxygen and the imine carbon can help distinguish between the two forms.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Illustrative Spectroscopic Data for Tautomer Identification (Data is representative of o-hydroxy Schiff bases and serves as a guideline)

Spectroscopic TechniqueEnol-Imine FormKeto-Enamine FormReference
UV-Vis (λmax) ~320-380 nm> 400 nm[2][3]
FT-IR (cm⁻¹) ν(O-H): ~3400-3200 (broad)ν(C=N): ~1610-1630ν(N-H): ~3200-3000ν(C=O): ~1640-1660ν(C=N): ~1600-1620[2][3][4]
¹H NMR (δ, ppm) δ(OH): ~12-15δ(NH): ~15-18[2][4]

Table 2: Example Thermodynamic Data for Tautomerism in a Phenolic Schiff Base (Data adapted from a study on benzylidene-o-hydroxyaniline for illustrative purposes)[5]

Temperature (K)KT = [Keto]/[Enol]ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
2880.184.0-1.1-18.0
2980.154.7-1.1-18.0
3080.135.3-1.1-18.0
3180.115.9-1.1-18.0
3280.096.5-1.1-18.0

Note: The negative ΔH suggests the keto-enamine formation is exothermic, while the negative ΔS indicates a more ordered structure in the keto-enamine form. The positive ΔG shows that the enol-imine form is more stable under these conditions.

Factors Influencing Tautomeric Equilibrium

Solvent Effects:

The polarity of the solvent plays a crucial role in shifting the tautomeric equilibrium. Polar solvents can stabilize the more polar keto-enamine tautomer through dipole-dipole interactions and hydrogen bonding, thus shifting the equilibrium towards this form.[6] In contrast, non-polar solvents favor the less polar enol-imine tautomer.

SolventEffect cluster_nonpolar Non-Polar Solvent (e.g., n-Hexane) cluster_polar Polar Solvent (e.g., Ethanol, DMF) compound Schiff Base in Solution enol Favors Enol-Imine Form (Less Polar) compound->enol Shifts Equilibrium keto Favors Keto-Enamine Form (More Polar) compound->keto Shifts Equilibrium

Caption: Influence of solvent polarity on the tautomeric equilibrium.

Conclusion and Outlook

The tautomerism of Schiff bases derived from this compound is a multifaceted phenomenon with significant implications for their application. The equilibrium between the enol-imine and keto-enamine forms can be effectively studied and characterized using a combination of synthesis and spectroscopic techniques. While the enol-imine form is often predominant, the equilibrium can be tuned by altering the solvent environment. For drug development professionals, understanding this tautomeric balance is critical, as the different tautomers may exhibit distinct binding affinities for biological targets, solubility, and metabolic stability. Future research should focus on obtaining precise quantitative data for Schiff bases of this compound with a variety of amine substituents to build a comprehensive structure-property relationship database.

References

An In-depth Technical Guide to 2-Hydroxy-6-methylbenzaldehyde: Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-6-methylbenzaldehyde, a significant semiochemical in the animal kingdom. The document details its initial discovery, outlines its known natural occurrences, and presents detailed experimental protocols for its isolation and identification. Furthermore, this guide explores the compound's biological activities and discusses the current understanding of its mode of action. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known by its historical name 2,6-cresotaldehyde, is an aromatic aldehyde with the chemical formula C₈H₈O₂. While its initial synthesis likely predates its discovery in nature through established organic chemistry reactions for producing hydroxybenzaldehydes, its primary scientific significance stems from its role as a potent alarm pheromone in various species of astigmatid mites. This guide delves into the historical context of its synthesis, its identification as a natural product, and the methodologies employed for its study.

Discovery and Historical Synthesis

The first documented synthesis of this compound is not definitively established in the readily available scientific literature. However, its synthesis falls under classical formylation reactions of phenols, such as the Reimer-Tiemann and Duff reactions, which were developed in the late 19th and early 20th centuries. These reactions are general methods for the ortho-formylation of phenols, and it is highly probable that this compound was first synthesized as part of broader investigations into these reactions on substituted phenols like m-cresol.

Key Historical Synthetic Methods:

  • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. While not specific for a single isomer, it is a plausible early method for the synthesis of this compound from m-cresol.[1][2][3][4][5]

  • Duff Reaction: This method uses hexamine as the formylating agent to introduce an aldehyde group ortho to the hydroxyl group of a phenol.[6][7][8]

  • Gattermann Reaction: This reaction employs hydrogen cyanide and hydrogen chloride to formylate aromatic compounds, including phenols.[9]

A significant milestone in the study of this compound was its identification as a natural product. In 1988, Leal and his colleagues identified this compound as the alarm pheromone of the acarid mite, Tyrophagus perniciosus. This discovery shifted the focus from its synthetic chemistry to its role in chemical ecology.

Natural Occurrence

To date, the confirmed natural occurrence of this compound is predominantly limited to the animal kingdom, specifically within astigmatid mites, where it functions as an alarm and, in some cases, a sex pheromone.[10][11]

Table 1: Natural Occurrence of this compound in Astigmatid Mites

Mite SpeciesFamilyFunctionReference(s)
Tyrophagus perniciosusAcaridaeAlarm PheromoneLeal et al., 1988
Astigmatid mites (general)-Alarm and Sex Pheromone ComponentNoguchi et al., 1997

Despite searches for this compound in other natural sources, there is currently no definitive evidence of its presence in plants or fungi. Reports on related isomers, such as 2-hydroxy-4-methoxybenzaldehyde, are sometimes found in plant extracts, but not this compound itself.[12]

Experimental Protocols

The isolation and identification of volatile semiochemicals like this compound from microscopic organisms such as mites require sensitive and specialized techniques.

Isolation of Volatile Compounds from Astigmatid Mites

A common and effective method for collecting volatile compounds from mites is headspace solid-phase microextraction (SPME). This technique allows for the trapping of airborne chemicals without the need for solvent extraction.

Protocol: Headspace SPME of Mite Volatiles

  • Mite Culture: Maintain a dense culture of the target mite species on a suitable substrate (e.g., dried yeast, fish food) in a sealed container.

  • SPME Fiber Selection: Choose an appropriate SPME fiber coating. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile and semi-volatile compounds.

  • Headspace Sampling: Expose the SPME fiber to the headspace of the mite culture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-30 °C). The container should remain sealed during this time to allow for the accumulation of volatiles.

  • Desorption and Analysis: Immediately after sampling, desorb the trapped volatiles in the injection port of a gas chromatograph-mass spectrometer (GC-MS) for analysis.

experimental_workflow cluster_collection Volatile Collection cluster_analysis Analysis mite_culture Mite Culture spme_sampling Headspace SPME mite_culture->spme_sampling Expose fiber gcms_analysis GC-MS Analysis spme_sampling->gcms_analysis Thermal desorption data_processing Data Processing gcms_analysis->data_processing Acquire data identification Compound Identification data_processing->identification Compare to library

Figure 1: Experimental workflow for the isolation and identification of volatile compounds from mites.
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for identifying this compound in natural extracts.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the volatile components.

  • Injector Temperature: Typically set around 250 °C for efficient thermal desorption from the SPME fiber.

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to 250-280 °C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass spectrum of the unknown compound is compared with a reference spectrum from a commercial library (e.g., NIST, Wiley) or a synthesized standard of this compound.[13][14]

Table 2: Key Mass Spectral Fragments for this compound

m/z (mass-to-charge ratio)Interpretation
136Molecular ion (M⁺)
135[M-H]⁺
107[M-CHO]⁺
77Phenyl fragment

Biological Activity and Signaling Pathways

The primary known biological activity of this compound is its function as an alarm pheromone in astigmatid mites, inducing dispersal behavior upon detection. It has also been suggested to have a role as a sex pheromone component in some species.

Beyond its role as a semiochemical, studies on the broader class of hydroxybenzaldehydes suggest potential for other biological activities, although specific research on this compound is limited.

  • Antifungal Activity: Some benzaldehyde (B42025) derivatives exhibit antifungal properties, often by disrupting cellular antioxidation systems.[15][16][17] While not extensively studied for this specific isomer, it is a potential area for future research.

  • Insect Repellency: Related benzaldehydes have shown insect repellent properties.[18][19][20][21]

Signaling Pathways:

Currently, there is a significant lack of information in the scientific literature regarding the specific signaling pathways that are activated upon the reception of this compound in mites or its potential effects on cellular signaling in other organisms. Pheromone reception in insects and other arthropods typically involves olfactory receptors (ORs) located on the antennae, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates an intracellular signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3), leading to the opening of ion channels and depolarization of the sensory neuron.

signaling_pathway cluster_membrane Olfactory Neuron Membrane cluster_cytoplasm Cytoplasm pheromone 2-Hydroxy-6- methylbenzaldehyde receptor Olfactory Receptor (GPCR) pheromone->receptor Binds g_protein G-protein receptor->g_protein Activates enzyme Adenylyl Cyclase / Phospholipase C g_protein->enzyme Activates second_messenger cAMP / IP3 enzyme->second_messenger Produces ion_channel Ion Channel second_messenger->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization Causes Behavioral Response Behavioral Response depolarization->Behavioral Response Leads to

Figure 2: A generalized hypothetical signaling pathway for pheromone reception in arthropods.

It is important to note that this is a generalized pathway, and the specific components and mechanisms for this compound reception in astigmatid mites have not been elucidated. Further research, including receptor binding assays and electrophysiological studies, is required to understand the precise molecular interactions.[22][23][24][25]

Conclusion

This compound stands as a fascinating molecule at the intersection of organic chemistry and chemical ecology. While its synthesis was likely achieved through classical chemical reactions well before its natural discovery, its identification as a key alarm pheromone in astigmatid mites has opened up avenues for research into arthropod communication and behavior. This technical guide has provided a comprehensive overview of its discovery, natural occurrence, and the experimental protocols necessary for its study. The significant gap in knowledge regarding its specific signaling pathways presents a compelling area for future investigation, which could have implications for the development of novel pest management strategies and a deeper understanding of chemosensation at the molecular level.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Hydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1] Their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, have positioned them as privileged scaffolds in medicinal chemistry and drug development.[2] The synthesis of Schiff bases from substituted hydroxybenzaldehydes is of particular interest as the hydroxyl group can participate in hydrogen bonding and act as a coordination site for metal ions, often enhancing the biological efficacy of the resulting compounds.

This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from 2-Hydroxy-6-methylbenzaldehyde. The presence of the hydroxyl and methyl groups on the aromatic ring is expected to influence the electronic and steric properties of the resulting Schiff bases, potentially leading to novel therapeutic agents. While specific literature on Schiff bases derived exclusively from this compound is limited, this document outlines a general synthesis protocol adapted from procedures for structurally similar compounds.[3] The protocols for characterization and biological evaluation are based on established methods for this class of compounds.

Applications

Schiff bases derived from substituted benzaldehydes are known to exhibit a wide range of biological activities. Potential applications for Schiff bases synthesized from this compound include:

  • Anticancer Agents: Schiff bases and their metal complexes have demonstrated cytotoxic activity against various cancer cell lines.[4][5] The proposed mechanisms often involve the inhibition of key enzymes or interaction with DNA.[3]

  • Antimicrobial Agents: The imine group is often crucial for the antimicrobial action of Schiff bases, with many exhibiting significant activity against a broad spectrum of bacteria and fungi.[3]

  • Coordination Chemistry: The presence of the ortho-hydroxyl group and the azomethine nitrogen makes these Schiff bases excellent ligands for forming stable metal complexes, which themselves can have therapeutic or catalytic applications.[3]

Experimental Protocols

Disclaimer: The following protocols are generalized procedures adapted from the synthesis of structurally similar Schiff bases. Optimization of reaction conditions (e.g., reaction time, temperature, and catalyst) may be necessary for specific primary amine reactants.

General Synthesis of Schiff Bases from this compound

This protocol describes the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, p-toluidine, ethylenediamine)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst, optional)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle warming.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution while stirring.

  • (Optional) Add a few drops of glacial acetic acid to catalyze the reaction.[6]

  • Attach a condenser and reflux the reaction mixture for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.[3]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.[3]

  • Dry the purified product in a desiccator or under vacuum.

Characterization of Synthesized Schiff Bases

The synthesized Schiff bases should be characterized using standard spectroscopic techniques to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: To confirm the formation of the azomethine group (C=N), typically observed as a sharp band in the range of 1600-1650 cm⁻¹, and the presence of the hydroxyl group (O-H), which appears as a broad band around 3200-3400 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound. The formation of the Schiff base is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum, typically in the range of 8.0-9.0 ppm.[4]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized Schiff base.

Data Presentation

The following tables provide representative data for Schiff bases derived from analogous hydroxybenzaldehydes. Actual data for Schiff bases from this compound may vary.

Table 1: Representative Synthesis and Characterization Data for Schiff Bases.

Schiff Base NamePrimary AmineAldehydeSolventReaction ConditionsYield (%)Melting Point (°C)
N,N'-bis(2-hydroxybenzylidene)ethylenediamineEthylenediamine2-HydroxybenzaldehydeEthanolReflux, 3h80.8135-140
N-benzylideneanilineAnilineBenzaldehydeEthanolReflux, 5h-49-51
2-methoxy-4-((p-tolylimino)methyl)phenolp-ToluidineVanillinSolvent-freeGrinding, 10-20 min>90-

Data adapted from analogous syntheses.[4][8][9]

Table 2: Representative Spectroscopic Data for Schiff Bases.

Schiff Base¹H NMR (δ, ppm)IR (ν, cm⁻¹)
N,N'-bis(2-hydroxybenzylidene)ethylenediamine 13.2 (s, 1H, OH), 8.3 (s, 1H, -CH=N-), 7.30-6.87 (m, 4H, Ar-H), 3.96 (s, 2H, -CH₂-N=)~1635 (C=N)
2-((p-tolylimino)methyl)phenol 8.94 (s, 1H, -CH=N-)~1737 (C=N)

Data adapted from analogous compounds.[4][10]

Visualizations

Reaction Scheme

Schiff_Base_Synthesis 2_hydroxy_6_methylbenzaldehyde This compound schiff_base Schiff Base 2_hydroxy_6_methylbenzaldehyde->schiff_base + R-NH₂ primary_amine Primary Amine (R-NH₂) water Water (H₂O) schiff_base->water - H₂O

Caption: General reaction scheme for the synthesis of a Schiff base.

Experimental Workflow

Experimental_Workflow A Dissolve this compound in Ethanol C Mix Reactant Solutions A->C B Dissolve Primary Amine in Ethanol B->C D Reflux (2-6 hours) C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Recrystallize from Suitable Solvent G->H I Dry and Characterize H->I

References

Application Notes and Protocols for the Synthesis of Metal Complexes Using 2-Hydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing 2-Hydroxy-6-methylbenzaldehyde. This versatile aromatic aldehyde serves as a valuable precursor for the development of novel metal-based compounds with potential applications in catalysis, materials science, and medicinal chemistry. The protocols and data presented herein are compiled from established methodologies for analogous compounds and serve as a comprehensive guide for the synthesis, characterization, and application of these complexes.

Introduction

This compound, a substituted salicylaldehyde, is a key building block in coordination chemistry. Its ability to form Schiff bases through condensation with primary amines yields versatile ligands. These Schiff base ligands, featuring a hydroxyl group ortho to the aldehyde, can coordinate with a variety of metal ions to form stable metal complexes. The resulting complexes often exhibit interesting electronic, magnetic, and structural properties, leading to a wide range of applications, including as catalysts in organic synthesis and as potential therapeutic agents with antimicrobial and anticancer activities.[1]

The synthesis of these metal complexes typically involves a two-step process: the formation of the Schiff base ligand followed by its reaction with a metal salt. The specific properties and reactivity of the final metal complex can be fine-tuned by varying the primary amine and the metal ion used in the synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of Schiff base ligands from this compound and their subsequent complexation with transition metal ions.

Protocol 1: Synthesis of Schiff Base Ligand

This protocol outlines the synthesis of a Schiff base ligand from this compound and a generic primary amine.

Materials:

  • This compound (1 equivalent)

  • Primary amine (e.g., aniline, ethylenediamine) (1 or 0.5 equivalent depending on the amine)

  • Ethanol (B145695) or Methanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle warming.

  • In a separate beaker, dissolve the primary amine (e.g., 1 equivalent for a monoamine like aniline, or 0.5 equivalents for a diamine like ethylenediamine) in absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution while stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid Schiff base is collected by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base ligand.

  • Dry the purified ligand in a desiccator over anhydrous CaCl₂.

Protocol 2: Synthesis of Metal(II) Complex

This protocol describes the general procedure for the synthesis of a metal(II) complex using the Schiff base ligand prepared in Protocol 1.

Materials:

  • Schiff base ligand from Protocol 1 (2 equivalents)

  • Metal(II) salt (e.g., Cu(CH₃COO)₂·H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O) (1 equivalent)

  • Ethanol or Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the Schiff base ligand (2 equivalents) in hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 equivalent) in ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.

  • Reflux the reaction mixture for 3-5 hours.[2]

  • A colored precipitate of the metal complex will form.

  • Cool the mixture to room temperature and collect the solid complex by vacuum filtration.

  • Wash the complex with ethanol to remove any unreacted ligand and metal salt.

  • Dry the final product in a desiccator.

Data Presentation

The following tables summarize typical quantitative data for metal complexes derived from Schiff bases of substituted hydroxybenzaldehydes. This data is representative and can be used for comparison with newly synthesized complexes.

Table 1: Physicochemical and Analytical Data of Representative Schiff Base Metal Complexes

ComplexColorYield (%)M.P. (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)
[Cu(L)₂]Dark Green8124313.541.64
[Ni(L)₂]Brown7823614.33Diamagnetic
[Co(L)₂]Brown78236-4.69
[Zn(L)₂]Light Yellow76241-Diamagnetic

L represents a bidentate Schiff base ligand derived from a substituted hydroxybenzaldehyde. Data compiled from analogous compounds reported in the literature.[3][4]

Table 2: Key Spectroscopic Data for Representative Schiff Base Metal Complexes

Compoundν(C=N) (cm⁻¹)ν(M-N) (cm⁻¹)ν(M-O) (cm⁻¹)Electronic Spectra λmax (nm) (Assignment)
Schiff Base Ligand (HL)~1620--~258 (π→π), ~314 (n→π), ~436 (CT)
[Cu(L)₂]~1600~510~450~256 (π→π), ~310 (n→π), ~413 (L→M CT), ~625 (d-d)
[Ni(L)₂]~1605~515~455~269 (π→π), ~358 (n→π), ~415 (L→M CT), ~512, ~684 (d-d)
[Zn(L)₂]~1610~520~460~274 (π→π), ~322 (n→π), ~424 (L→M CT)

Data compiled from analogous compounds reported in the literature.[3]

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of metal complexes of this compound and their potential applications.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 2-Hydroxy-6- methylbenzaldehyde + Primary Amine ligand Schiff Base Ligand Formation start->ligand Condensation (Ethanol, Acetic Acid) complexation Complexation ligand->complexation metal_salt Metal(II) Salt metal_salt->complexation product Metal Complex complexation->product Reflux spectroscopy Spectroscopic Methods (FT-IR, UV-Vis, NMR) product->spectroscopy analysis Analytical Methods (Elemental Analysis, Molar Conductance) product->analysis structural Structural Analysis (X-ray Diffraction) spectroscopy->structural

Fig. 1: General workflow for synthesis and characterization.

Applications cluster_applications Potential Applications center Metal Complexes of This compound Schiff Bases catalysis Catalysis (e.g., Oxidation Reactions) center->catalysis biological Biological Activity (Antimicrobial, Anticancer) center->biological materials Materials Science (e.g., Fluorescent Probes) center->materials

Fig. 2: Potential applications of the synthesized metal complexes.

References

Catalytic Applications of 2-Hydroxy-6-methylbenzaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of Schiff base derivatives of 2-hydroxy-6-methylbenzaldehyde. While the catalytic potential of Schiff base metal complexes is widely recognized, specific literature on derivatives of this compound is limited. Therefore, the following protocols and data are based on established methodologies for structurally similar Schiff base catalysts and serve as a guide for exploring the catalytic activity of these specific derivatives.

Introduction

Schiff bases derived from this compound are versatile ligands capable of forming stable complexes with a variety of transition metals. The presence of the hydroxyl group in the ortho position and the methyl group in the meta position to the aldehyde functionality can influence the steric and electronic properties of the resulting metal complexes, making them promising candidates for various catalytic transformations. These complexes are particularly explored in oxidation, reduction, and carbon-carbon bond-forming reactions. The ability to introduce chiral moieties into the Schiff base structure further opens the door to enantioselective catalysis, a critical aspect of modern drug development.

Synthesis of this compound Schiff Base Ligands and their Metal Complexes

The synthesis of Schiff base ligands from this compound typically involves a condensation reaction with a primary amine. Subsequent reaction with a metal salt yields the corresponding metal complex.

General Experimental Protocol: Synthesis of a Schiff Base Ligand
  • Dissolution: Dissolve one equivalent of this compound in a suitable solvent, such as ethanol (B145695) or methanol, in a round-bottom flask.

  • Amine Addition: To this solution, add one equivalent of the desired primary amine.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the Schiff base ligand often precipitates out of the solution upon cooling. The solid product can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

General Experimental Protocol: Synthesis of a Metal Complex
  • Ligand Dissolution: Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., ethanol, methanol, or a mixture with chloroform).

  • Metal Salt Addition: In a separate flask, dissolve an equimolar amount of the desired metal salt (e.g., acetates or chlorides of Cu(II), Ni(II), Co(II), Zn(II), etc.) in the same or a compatible solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The formation of the complex is often indicated by a color change.

  • Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours.

  • Isolation and Purification: The resulting metal complex, which is often a solid, is collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and then dried.

Application Note 1: Catalytic Oxidation of Alcohols

Schiff base metal complexes are effective catalysts for the oxidation of alcohols to aldehydes and ketones, a fundamental transformation in organic synthesis. The choice of metal center and oxidant can significantly influence the catalytic efficiency and selectivity.

Experimental Protocol: Oxidation of Benzyl (B1604629) Alcohol

This protocol is adapted from studies on similar salicylaldehyde-derived Schiff base complexes.

  • Reaction Setup: In a round-bottom flask, add the this compound Schiff base metal complex (e.g., a Cu(II) or Co(II) complex, 1-5 mol%), the substrate (e.g., benzyl alcohol, 1 mmol), and a suitable solvent (e.g., acetonitrile (B52724) or toluene).

  • Oxidant Addition: To the stirred mixture, add an oxidant such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH) in a dropwise manner.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or gas chromatography (GC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The reaction mixture can be filtered to remove the catalyst (if heterogeneous) or quenched with a suitable reagent (e.g., sodium sulfite (B76179) solution if H₂O₂ is used).

  • Isolation: The organic product is extracted with a suitable solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Representative Catalytic Data for Alcohol Oxidation

The following table presents representative data for the oxidation of benzyl alcohol to benzaldehyde (B42025) using analogous Schiff base metal complexes. The performance of this compound derivatives is expected to be in a similar range.

Catalyst (Analogous System)OxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)
Cu(II)-Schiff BaseH₂O₂Acetonitrile70692>99
Co(II)-Schiff Baset-BuOOHToluene80495>99
Ni(II)-Schiff BaseH₂O₂Acetonitrile70888>99
Mn(II)-Schiff Baset-BuOOHToluene80598>99

Application Note 2: Asymmetric Catalysis - The Henry (Nitroaldol) Reaction

Chiral Schiff base complexes derived from this compound can be employed as catalysts in asymmetric synthesis. The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful C-C bond-forming reaction to produce valuable β-nitro alcohols, which are precursors to β-amino alcohols.

Experimental Protocol: Asymmetric Henry Reaction

This protocol is a general guide for the asymmetric Henry reaction catalyzed by a chiral Schiff base complex.

  • Catalyst Preparation: Prepare the chiral catalyst in situ or use a pre-synthesized chiral metal-Schiff base complex (e.g., derived from a chiral amine).

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral Schiff base metal complex (1-10 mol%) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂, or toluene).

  • Reagent Addition: Cool the solution to the desired temperature (e.g., -20 °C to room temperature). Add the aldehyde substrate (1 equivalent) followed by the nitroalkane (1.5-2 equivalents).

  • Reaction Progress: Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by flash column chromatography.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Representative Data for Asymmetric Henry Reaction

The following table shows typical results obtained for the asymmetric Henry reaction using chiral Schiff base catalysts analogous to those derived from this compound.

AldehydeNitroalkaneCatalyst (Analogous Chiral System)SolventTemp (°C)Time (h)Yield (%)ee (%)
BenzaldehydeNitromethaneCu(II)-chiral Schiff BaseTHF-20248592
4-NitrobenzaldehydeNitromethaneZn(II)-chiral Schiff BaseCH₂Cl₂0189095
4-ChlorobenzaldehydeNitromethaneCo(II)-chiral Schiff BaseTolueneRT368288
CyclohexanecarboxaldehydeNitromethaneNi(II)-chiral Schiff BaseTHF-10487890

Visualizations

Synthesis of a this compound Schiff Base Metal Complex

G A This compound C Condensation Reaction (Solvent, Heat/Catalyst) A->C B Primary Amine (R-NH2) B->C D Schiff Base Ligand C->D F Complexation Reaction (Solvent) D->F E Metal Salt (e.g., M(OAc)2) E->F G Schiff Base Metal Complex F->G

General synthesis of a Schiff base metal complex.
Catalytic Cycle for Alcohol Oxidation

G cluster_0 Catalytic Cycle A Active Catalyst [L-M(n+)] B Catalyst-Substrate Complex A->B Alcohol Coordination C Oxidized Complex [L-M((n+2)+)] B->C Oxidation (e.g., by H2O2) D Product Release C->D Aldehyde/Ketone Release D->A Regeneration

A simplified catalytic cycle for alcohol oxidation.

Synthesis of 2-Hydroxy-6-methylbenzaldehyde: A Detailed Protocol for Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Hydroxy-6-methylbenzaldehyde, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is achieved through the formylation of 3-methylphenol (m-cresol). This protocol outlines three common and effective methods for this transformation: the Reimer-Tiemann reaction, the Duff reaction, and a magnesium-mediated ortho-specific formylation.

Introduction

Formylation of phenols is a fundamental reaction in organic synthesis, introducing an aldehyde group onto the aromatic ring. The position of formylation is directed by the existing substituents on the ring. In the case of 3-methylphenol, the hydroxyl group strongly directs the incoming formyl group to the ortho and para positions. The target molecule, this compound, is the ortho-formylation product. The choice of method can influence the regioselectivity and overall yield of the desired product.

Reaction Methods

Three primary methods for the formylation of 3-methylphenol are presented below. Each method has its advantages and disadvantages in terms of yield, selectivity, and reaction conditions.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1][2] It involves the reaction of a phenol (B47542) with chloroform (B151607) in the presence of a strong base, typically an aqueous hydroxide (B78521) solution.[3][4][5] The reactive species is dichlorocarbene, which is generated in situ.[1][3]

Reaction Scheme:

Duff Reaction

The Duff reaction, also known as the hexamine aromatic formylation, utilizes hexamethylenetetramine (hexamine) as the formyl carbon source.[6][7] This reaction is particularly useful for the synthesis of o-hydroxybenzaldehydes from phenols.[6][8] The reaction is typically carried out in an acidic medium, often with glycerol (B35011) or acetic acid as the solvent.[7]

Reaction Scheme:

Magnesium-Mediated Ortho-Specific Formylation

A more modern and highly regioselective method for the ortho-formylation of phenols involves the use of magnesium chloride and paraformaldehyde in the presence of a tertiary amine like triethylamine (B128534).[9][10] This method often provides high yields of the desired ortho-substituted product with minimal formation of the para isomer.[10]

Reaction Scheme:

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the synthesis of this compound using the three described methods.

Parameter Reimer-Tiemann Reaction Duff Reaction Magnesium-Mediated Formylation
Formylating Agent Chloroform (CHCl₃)Hexamethylenetetramine ((CH₂)₆N₄)Paraformaldehyde ((CH₂O)n)
Catalyst/Base Sodium Hydroxide (NaOH)Acid (e.g., Acetic Acid)Magnesium Chloride (MgCl₂), Triethylamine (Et₃N)
Solvent Biphasic (water/organic)Glycerol or Acetic AcidTetrahydrofuran (B95107) (THF) or Acetonitrile (MeCN)
Temperature 60-70 °C140-160 °CReflux (approx. 65-80 °C)
Reaction Time 2-4 hours4-6 hours2-4 hours
Typical Yield Low to Moderate (20-40%)Low to Moderate (15-30%)High (70-90%)
Key Advantages Well-established, readily available reagentsSimple procedureHigh ortho-selectivity, high yield
Key Disadvantages Formation of byproducts (para-isomer, di-formylated products), use of toxic chloroformOften low yields, high temperatures requiredRequires anhydrous conditions

Experimental Protocols

Protocol 1: Reimer-Tiemann Reaction

Materials:

  • 3-methylphenol (m-cresol)

  • Chloroform

  • Sodium hydroxide

  • Diethyl ether

  • Hydrochloric acid (concentrated and dilute)

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dropping funnel, and stirrer, dissolve 10.8 g (0.1 mol) of 3-methylphenol in 50 mL of 20% aqueous sodium hydroxide solution.

  • Heat the mixture to 60-65°C with constant stirring.

  • Slowly add 12.0 g (0.1 mol) of chloroform dropwise from the dropping funnel over a period of 1 hour. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at 60-65°C for an additional 2 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to yield this compound.

Protocol 2: Duff Reaction

Materials:

  • 3-methylphenol (m-cresol)

  • Hexamethylenetetramine

  • Glycerol

  • Sulfuric acid (50%)

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, mix 10.8 g (0.1 mol) of 3-methylphenol, 14.0 g (0.1 mol) of hexamethylenetetramine, and 50 mL of glycerol.

  • Heat the mixture with stirring to 140-150°C for 4-5 hours.

  • Cool the reaction mixture to about 80°C and add 100 mL of 50% sulfuric acid.

  • Heat the mixture again and steam distill to isolate the product. Alternatively, cool the mixture and extract with diethyl ether (3 x 75 mL).

  • Wash the combined ether extracts with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting oil by vacuum distillation or column chromatography to afford this compound.

Protocol 3: Magnesium-Mediated Ortho-Specific Formylation

Materials:

  • 3-methylphenol (m-cresol)

  • Anhydrous magnesium chloride

  • Paraformaldehyde

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Hydrochloric acid (1 N)

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

  • Schlenk flask or a three-necked round-bottom flask

  • Reflux condenser

  • Syringes

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add anhydrous magnesium chloride (9.5 g, 0.1 mol) and paraformaldehyde (4.5 g, 0.15 mol).

  • Add 250 mL of anhydrous THF via syringe.

  • Add triethylamine (10.1 g, 0.1 mol) dropwise via syringe and stir the mixture for 10 minutes.

  • Add 3-methylphenol (5.4 g, 0.05 mol) dropwise via syringe.

  • Heat the reaction mixture to a gentle reflux (around 75°C) for 2-4 hours. The mixture will typically turn a bright yellow-orange color.[9]

  • Cool the reaction mixture to room temperature and add 100 mL of diethyl ether.

  • Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be further purified by recrystallization from hexane (B92381) or by column chromatography to yield pure this compound.[9]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Select Formylation Method reagents Prepare Reactants and Solvents start->reagents glassware Set up Dry Glassware under Inert Atmosphere reagents->glassware addition Sequential Addition of Reagents glassware->addition heating Heating and Stirring under Reflux addition->heating monitoring Monitor Reaction Progress (TLC) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry and Concentrate wash->dry purify Purification (Chromatography/Distillation) dry->purify characterization Characterize Product (NMR, IR, MS) purify->characterization yield Calculate Yield characterization->yield end Final Product: this compound yield->end

Caption: General experimental workflow for the synthesis of this compound.

This comprehensive guide provides researchers with the necessary information to select and perform the most suitable formylation reaction for the synthesis of this compound, a key building block in various fields of chemical research and development.

References

Application Notes and Protocols: 2-Hydroxy-6-methylbenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-6-methylbenzaldehyde, also known as 6-methylsalicylaldehyde, is a versatile aromatic aldehyde that serves as a crucial building block in organic synthesis. Its structure, featuring a formyl group and a hydroxyl group ortho to a methyl group on a benzene (B151609) ring, allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its derivatives have shown significant potential in medicinal chemistry, materials science, and analytical chemistry.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of coumarins and Schiff bases, highlighting its role in the development of biologically active compounds and functional materials.

Application I: Synthesis of Coumarin (B35378) Derivatives

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer activities. This compound is an excellent starting material for the synthesis of substituted coumarins through various condensation reactions.

Key Synthetic Routes:
  • Knoevenagel Condensation: This reaction involves the condensation of this compound with compounds containing an active methylene (B1212753) group, such as malonic acid derivatives or arylacetonitriles, typically in the presence of a basic catalyst.

  • Perkin Reaction: While less common for this specific substrate, the Perkin reaction can, in principle, be adapted for the synthesis of certain coumarin derivatives.

  • One-Pot Multi-Component Reactions: Efficient synthetic strategies have been developed to access complex coumarin structures in a single step from this compound and other reactants.

Quantitative Data for Coumarin Synthesis
Product NameReactantsCatalyst/ReagentsSolventReaction TimeYield (%)Reference
8-Methyl-3-benzoylcoumarinThis compound, Phenylpropiolyl chlorideTriethylamine (B128534), DMAP (10 mol%)-9 h68%[1]
5-Methyl-3-phenyl-2H-chromen-2-oneThis compound, PhenylacetonitrilePotassium tert-butoxide (tBuOK)DMF-85%
Experimental Protocol: Synthesis of 8-Methyl-3-benzoylcoumarin

This protocol is based on a reported one-pot synthesis of 3-benzoylcoumarins.[1]

Materials:

  • This compound (300 mg, 2.20 mmol)

  • Phenylpropiolic acid (385 mg, 2.64 mmol)

  • Thionyl chloride (SOCl₂)

  • Triethylamine (1.5 mL, 11.00 mmol)

  • 4-Dimethylaminopyridine (DMAP) (27 mg, 0.22 mmol, 10 mol%)

  • Ethyl acetate (B1210297) (EA)

  • Petroleum ether (PE)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of Phenylpropiolyl chloride: In a round-bottom flask, reflux a mixture of phenylpropiolic acid and thionyl chloride for 4 hours. After the reaction, remove the excess thionyl chloride under reduced pressure to obtain phenylpropiolyl chloride.

  • Reaction Setup: In a separate reaction vessel, place this compound (300 mg, 2.20 mmol), triethylamine (1.5 mL, 11.00 mmol), and DMAP (27 mg, 10 mol%).

  • Addition of Acyl Chloride: Add the freshly prepared phenylpropiolyl chloride to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 9 hours.

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and petroleum ether (1:19 v/v) as the eluent.

  • Isolation: Evaporate the solvent from the collected fractions to yield 8-Methyl-3-benzoylcoumarin as a white solid (395 mg, 68% yield).[1]

Application II: Synthesis of Schiff Bases and Their Derivatives

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde. This compound readily undergoes this reaction to form a variety of Schiff bases. These compounds are not only important intermediates in organic synthesis but also serve as versatile ligands in coordination chemistry. Their metal complexes often exhibit enhanced biological activities and have applications as catalysts and sensors.

Applications of Derived Schiff Bases:
  • Antimicrobial and Antifungal Agents: Metal complexes of Schiff bases derived from substituted 2-hydroxy-6-methylbenzaldehydes have shown potent activity against various bacterial and fungal strains.[2]

  • Corrosion Inhibitors: Schiff bases synthesized from this compound have been demonstrated to be effective corrosion inhibitors for metals in acidic media.

  • Fluorescent Sensors: Derivatives of this compound are used to create fluorescent indicators for the detection of ions and molecules.[2]

Quantitative Data for Schiff Base Applications
ApplicationSchiff Base Derivative/ComplexTarget/MediumKey ResultReference
Antioxidant ActivityCu(II) complexes of Schiff bases from 4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehydeDPPH radical scavengingIC₅₀ values in the range of 2.98 to 3.89 µM[2]
Antimicrobial ActivityMetal complexes of Schiff bases from 4-(Benzyloxy)-2-hydroxy-6-methylbenzaldehydeBacterial and fungal strainsMICs ranging from 25 to 50 µg/ml
Corrosion InhibitionSchiff base from this compoundZinc in 0.1 M HClInhibition efficiency up to 91.65%
Experimental Protocol: General Synthesis of a Schiff Base

This protocol provides a general method for the synthesis of a Schiff base from this compound and a primary amine.

Materials:

  • This compound (1 equivalent)

  • Primary amine (e.g., aniline, 1 equivalent)

  • Absolute ethanol (B145695)

  • Glacial acetic acid (catalytic amount, a few drops)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable amount of absolute ethanol.

  • Dissolution of Amine: In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Reaction Mixture: Add the amine solution to the aldehyde solution with continuous stirring.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate from the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Visualizations

Synthetic Pathways

General Synthetic Pathways from this compound cluster_0 Coumarin Synthesis cluster_1 Schiff Base Synthesis cluster_2 Further Applications A This compound C Coumarin Derivative A->C Knoevenagel Condensation E Schiff Base A->E Condensation B Active Methylene Compound B->C D Primary Amine (R-NH2) D->E F Metal Complex E->F Complexation H Fluorescent Sensor E->H G Biologically Active Compound F->G

Caption: Synthetic pathways from this compound.

Experimental Workflow: Coumarin Synthesis

Workflow for 8-Methyl-3-benzoylcoumarin Synthesis start Start reactants Mix this compound, Triethylamine, and DMAP start->reactants add_reagent Add freshly prepared Phenylpropiolyl chloride reactants->add_reagent reaction Stir at Room Temperature for 9 hours add_reagent->reaction workup Quench with water, Extract with Ethyl Acetate reaction->workup purify Column Chromatography (Silica Gel, EA/PE 1:19) workup->purify product Isolate Pure 8-Methyl-3-benzoylcoumarin purify->product

Caption: Experimental workflow for coumarin synthesis.

References

Application of 2-Hydroxy-6-methylbenzaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylbenzaldehyde is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring a hydroxyl group ortho to the aldehyde and a methyl group at the 6-position, imparts distinct reactivity and allows for the construction of diverse and complex molecular architectures. These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and synthetic pharmaceuticals.

This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound as a key starting material. The methodologies outlined herein are based on established synthetic transformations, offering practical guidance for laboratory synthesis.

I. Synthesis of 8-Methylcoumarins via Knoevenagel Condensation

Coumarins are a prominent class of benzopyran-2-ones that exhibit a broad spectrum of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The Knoevenagel condensation of this compound with active methylene (B1212753) compounds provides a direct and efficient route to 8-methyl-substituted coumarins.

Reaction Scheme:

G This compound This compound Intermediate Intermediate This compound->Intermediate Knoevenagel Condensation Active_Methylene_Compound Active Methylene Compound (e.g., Malonic Acid esters, Ethyl Acetoacetate) Active_Methylene_Compound->Intermediate Base Base (e.g., Piperidine) Base->Intermediate 8-Methylcoumarin (B190244) 8-Methylcoumarin Intermediate->8-Methylcoumarin Intramolecular Cyclization

Caption: Knoevenagel condensation for 8-methylcoumarin synthesis.

Quantitative Data Summary:
Active Methylene CompoundCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Ethyl acetoacetate (B1235776)Piperidine (B6355638) / Ethanol (B145695)Reflux485
Diethyl malonatePiperidine / EthanolReflux692[1]
MalononitrilePiperidine / WaterRT290[1]
Experimental Protocol: Synthesis of 8-Methyl-3-acetylcoumarin
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.36 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) in 30 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, 1 mmol) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 8-methyl-3-acetylcoumarin.

II. Synthesis of 2'-Hydroxy-6'-methylchalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse pharmacological activities, including anticancer and antimicrobial effects. The Claisen-Schmidt condensation of this compound with various acetophenones provides a straightforward route to 2'-hydroxy-6'-methylchalcones.

Reaction Scheme:

G This compound This compound Chalcone (B49325) 2'-Hydroxy-6'-methylchalcone This compound->Chalcone Claisen-Schmidt Condensation Acetophenone (B1666503) Acetophenone Acetophenone->Chalcone Base Base (e.g., NaOH, KOH) Base->Chalcone

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Quantitative Data Summary:
Acetophenone DerivativeBase/SolventTemperature (°C)Time (h)Yield (%)
AcetophenoneNaOH / EthanolRT1288
4-MethoxyacetophenoneKOH / MethanolRT2491
4-ChloroacetophenoneNaOH / EthanolRT1885
Experimental Protocol: Synthesis of 2'-Hydroxy-6'-methylchalcone
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.36 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 40 mL of ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide (B78521) (NaOH) solution dropwise.

  • Reaction: Continue stirring the mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by TLC.

  • Isolation: Pour the reaction mixture into a beaker containing 150 g of crushed ice and acidify with dilute hydrochloric acid (HCl) to a pH of ~2-3.

  • Purification: Collect the precipitated crude chalcone by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to obtain pure crystals of 2'-hydroxy-6'-methylchalcone.[2]

III. Synthesis of 8-Methyl-Substituted Dihydropyrimidinones via Biginelli Reaction

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds that have gained significant attention due to their wide range of pharmacological properties, including antiviral, antitumor, and antibacterial activities. The Biginelli reaction, a one-pot multicomponent reaction, provides an efficient pathway to synthesize these compounds.

Reaction Scheme:

G cluster_reactants Reactants Aldehyde 2-Hydroxy-6- methylbenzaldehyde DHPM 8-Methyl-Substituted Dihydropyrimidinone Aldehyde->DHPM Biginelli Reaction Ketoester Ethyl Acetoacetate Ketoester->DHPM Urea (B33335) Urea Urea->DHPM

Caption: Biginelli reaction for dihydropyrimidinone synthesis.

Quantitative Data Summary:
β-KetoesterUrea/ThioureaCatalystSolventTemperature (°C)Time (h)Yield (%)
Ethyl acetoacetateUreaHClEthanolReflux462[3]
Methyl acetoacetateUreaL-prolineAcetonitrileReflux675
Ethyl acetoacetateThioureaYb(OTf)₃THF60888
Experimental Protocol: Synthesis of Ethyl 4-(2-hydroxy-6-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Reaction Mixture: In a 100 mL round-bottom flask, place a mixture of this compound (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.60 g, 10 mmol) in 30 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.2 mL).

  • Reaction: Reflux the reaction mixture with stirring for 4 hours. Monitor the completion of the reaction by TLC.

  • Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

  • Purification: The solid product that separates out is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure dihydropyrimidinone derivative.[3]

IV. One-Pot Synthesis of 8-Methyl-Substituted Xanthene Derivatives

Xanthene derivatives are an important class of oxygen-containing heterocycles with a wide range of applications, including as dyes, fluorescent probes, and bioactive agents. A convenient one-pot synthesis can be achieved through the condensation of this compound with a suitable active methylene compound like dimedone.

Reaction Scheme:

G cluster_reactants Reactants Aldehyde 2-Hydroxy-6- methylbenzaldehyde Xanthene 8-Methyl-Substituted Xanthene Aldehyde->Xanthene One-Pot Condensation Dimedone Dimedone Dimedone->Xanthene Catalyst Catalyst Catalyst->Xanthene

Caption: One-pot synthesis of xanthene derivatives.

Quantitative Data Summary:
Active Methylene CompoundCatalystSolventTemperature (°C)Time (min)Yield (%)
Dimedone (2 equiv.)L-prolineEthanolReflux6090
1,3-Cyclohexanedione (2 equiv.)p-TSATolueneReflux9085
Dimedone (2 equiv.)InCl₃Acetonitrile804592
Experimental Protocol: Synthesis of 9-(2-Hydroxy-6-methylphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8-dione
  • Reactant Mixture: To a solution of this compound (1.36 g, 10 mmol) and dimedone (2.80 g, 20 mmol) in 25 mL of ethanol, add L-proline (0.115 g, 1 mmol).

  • Reaction: Stir the reaction mixture at reflux temperature for 60 minutes. Monitor the progress of the reaction by TLC.

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product will precipitate out.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure xanthene derivative.

Conclusion

This compound has demonstrated its utility as a versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols detailed in these application notes provide robust and efficient methods for the preparation of coumarins, chalcones, dihydropyrimidinones, and xanthenes. These methodologies offer a foundation for further exploration and derivatization to generate novel compounds for screening in drug discovery programs. The presented quantitative data and detailed experimental procedures are intended to facilitate the work of researchers in the fields of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols: 2-Hydroxy-6-methylbenzaldehyde in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydroxy-6-methylbenzaldehyde as a precursor to Schiff base ligands for the synthesis of metal coordination complexes. The protocols outlined below are based on established methodologies for analogous salicylaldehyde (B1680747) derivatives and can be adapted for specific research needs.

Introduction

This compound is a valuable building block in coordination chemistry. Through condensation with primary amines, it readily forms Schiff base ligands. These ligands are excellent chelating agents for a variety of metal ions due to the presence of the imine nitrogen and the phenolic oxygen atoms. The resulting metal complexes have shown significant potential in various applications, including catalysis, and as antimicrobial and anticancer agents. The methyl group at the 6-position can influence the steric and electronic properties of the ligand and its metal complexes, potentially leading to unique reactivity and biological activity.

Schiff bases derived from substituted benzaldehydes are known to form stable complexes with transition metals, and these complexes are often more biologically active than the free ligands.[1] The applications of these complexes are widespread, ranging from catalysts in organic synthesis to therapeutic agents in medicine.[2]

Applications

The coordination complexes of Schiff bases derived from this compound are expected to exhibit a range of useful applications:

  • Catalysis: Metal complexes of Schiff bases are effective catalysts for various organic transformations, including oxidation, reduction, and cross-coupling reactions. The specific catalytic activity can be tuned by varying the metal center and the substituents on the Schiff base ligand.[3][4]

  • Antimicrobial Agents: Many Schiff base metal complexes have demonstrated significant activity against various strains of bacteria and fungi. The chelation of the metal ion to the Schiff base can enhance its antimicrobial properties.[1]

  • Anticancer Agents: Schiff base complexes have been extensively investigated for their cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanisms of action often involve DNA binding and cleavage or the inhibition of key cellular enzymes.[2] The structure of the ligand and the choice of the metal ion are crucial for the anticancer activity.[7]

  • Sensors and Probes: The chromophoric and fluorogenic properties of some Schiff bases and their metal complexes make them suitable candidates for the development of chemical sensors for the detection of specific ions or molecules.

Experimental Protocols

The following are generalized protocols for the synthesis of Schiff base ligands from this compound and their subsequent metal complexes. These should be adapted based on the specific amine and metal salt used.

Protocol 1: Synthesis of Schiff Base Ligand

This protocol describes the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, ethylenediamine, etc.)

  • Absolute Ethanol (B145695) or Methanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with gentle warming.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution while stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[4]

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.[8]

Characterization:

The synthesized Schiff base should be characterized using standard spectroscopic techniques:

  • Infrared (IR) Spectroscopy: To confirm the formation of the azomethine group (C=N) and the presence of other functional groups (O-H).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized Schiff base.

Protocol 2: Synthesis of Metal(II) Coordination Complexes

This protocol describes the synthesis of a metal(II) complex with the Schiff base ligand.

Materials:

  • Synthesized Schiff base ligand

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂)

  • Ethanol or Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the Schiff base ligand (2 equivalents) in hot ethanol in a round-bottom flask with stirring.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in ethanol.

  • Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A change in color and/or the formation of a precipitate usually indicates complex formation.[4]

  • Reflux the reaction mixture for 1-3 hours to ensure complete complexation.

  • Cool the mixture to room temperature.

  • Collect the precipitated metal complex by filtration, wash with ethanol and then with diethyl ether, and dry in a desiccator over anhydrous CaCl₂.[4]

Characterization:

The synthesized metal complexes should be characterized by:

  • Elemental Analysis (C, H, N): To determine the empirical formula of the complex.

  • IR Spectroscopy: To confirm the coordination of the ligand to the metal ion through shifts in the C=N and O-H vibrational frequencies.

  • UV-Visible Spectroscopy: To study the electronic transitions and geometry of the complex.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complex.[9]

  • Magnetic Susceptibility Measurements: To determine the magnetic moment and infer the geometry of the complex.[9]

  • X-ray Crystallography: To determine the single-crystal structure of the complex, providing definitive information on bond lengths, bond angles, and coordination geometry.[10]

Data Presentation

The following tables summarize representative data for analogous Schiff base metal complexes. This data can serve as a benchmark for the characterization of new complexes derived from this compound.

Table 1: Representative Physical and Analytical Data for Analogous Schiff Base Metal Complexes

ComplexFormulaM.p. (°C)Yield (%)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)
[Cu(L¹)₂]C₃₀H₂₈N₂O₄Cu>3008513.541.85
[Ni(L¹)₂]C₃₀H₂₈N₂O₄Ni>3008214.33Diamagnetic
[Zn(L¹)₂]C₃₀H₂₈N₂O₄Zn>3008813.89Diamagnetic
[Mn(L²)Cl₂]C₃₀H₃₀N₄O₄Cl₂Mn>30080-5.80

L¹ represents a bidentate Schiff base ligand derived from a substituted salicylaldehyde. L² represents a bidentate Schiff base ligand derived from o-vanillin.

Table 2: Key IR Spectral Data (cm⁻¹) for an Analogous Schiff Base and its Metal Complexes

Compoundν(O-H)ν(C=N)ν(M-N)ν(M-O)
Ligand (HL)~3400~1620--
[Cu(L)₂]-~1605~450~550
[Ni(L)₂]-~1608~455~555
[Zn(L)₂]-~1610~445~545

Shifts in the C=N stretching frequency upon complexation indicate coordination of the imine nitrogen. The disappearance of the O-H band suggests deprotonation and coordination of the phenolic oxygen.

Table 3: Antibacterial Activity of Analogous Schiff Base Metal Complexes (Inhibition Zone in mm)

CompoundE. coliS. aureusB. subtilis
Ligand (HL)8109
[Cu(L)₂]151816
[Ni(L)₂]121614
[Zn(L)₂]111413
Standard202221

The data indicates that the metal complexes generally exhibit higher antibacterial activity than the free ligand.[10]

Visualizations

Experimental Workflow

experimental_workflow start Start Materials: This compound Primary Amine ligand_synthesis Protocol 1: Schiff Base Synthesis (Condensation) start->ligand_synthesis ligand_purification Purification (Recrystallization) ligand_synthesis->ligand_purification ligand Pure Schiff Base Ligand ligand_purification->ligand complex_synthesis Protocol 2: Complexation ligand->complex_synthesis metal_salt Metal(II) Salt metal_salt->complex_synthesis complex_purification Purification (Filtration & Washing) complex_synthesis->complex_purification complex Metal Complex complex_purification->complex characterization Characterization: Spectroscopy, etc. complex->characterization application Application Testing: Catalysis, Biological Activity complex->application

Caption: Workflow for synthesis and application of metal complexes.

Coordination of Schiff Base Ligand to a Metal Ion

coordination_diagram M M O1 O M->O1 Coordination Bond N1 N M->N1 Coordination Bond Benzene1 O1->Benzene1 R1 R N1->R1 N1->Benzene1 C=N Me CH₃

Caption: Chelation of the Schiff base ligand to a central metal ion.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Hydroxy-6-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the microwave-assisted synthesis of two important classes of 2-Hydroxy-6-methylbenzaldehyde derivatives: chalcones and Schiff bases. Microwave-assisted organic synthesis is a green and efficient technique that dramatically reduces reaction times, often increases product yields, and allows for the rapid generation of compound libraries for drug discovery and development.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave energy to heat reactants and solvents directly and efficiently. This rapid and uniform heating can accelerate reaction rates by orders of magnitude compared to conventional heating methods. Key advantages include:

  • Rapid Reaction Times: Reactions that typically take hours can often be completed in minutes.[1]

  • Higher Yields: The fast heating and shorter reaction times can minimize the formation of byproducts, leading to higher yields of the desired product.[1]

  • Improved Purity: Reduced byproduct formation simplifies the purification process.[1]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating.[1]

  • Solvent Reduction: In some cases, reactions can be performed under solvent-free conditions.[1]

Synthesis of Chalcone (B49325) Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and are recognized for their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with an acetophenone (B1666503) in the presence of a base.[2]

General Reaction Scheme for Chalcone Synthesis

cluster_reactants Reactants cluster_product Product This compound This compound Reaction + This compound->Reaction Product Chalcone Derivative Reaction->Product Base (e.g., KOH, K2CO3) Solvent (e.g., Ethanol) or Solvent-free Microwave Irradiation (Power, Time, Temperature) Acetophenone_derivative Acetophenone (or derivative) Acetophenone_derivative->Reaction

Caption: Microwave-assisted Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of a this compound Chalcone Derivative

This protocol is a general guideline for the synthesis of a chalcone derivative from this compound and a substituted acetophenone. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

  • Base (e.g., potassium hydroxide (B78521) (KOH) or anhydrous potassium carbonate (K2CO3))[2]

  • Solvent (e.g., ethanol) or solvent-free conditions[2]

  • Microwave reactor with sealed reaction vessels

  • Thin Layer Chromatography (TLC) supplies

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a microwave reaction vessel, combine this compound (1.0 mmol), the substituted acetophenone (1.0 mmol), and a catalytic amount of base (e.g., 20 mol% KOH or an equimolar amount of K2CO3).[2]

  • Add a minimal amount of a suitable solvent, such as ethanol (B145695) (2-3 mL), or perform the reaction solvent-free if the reactants are liquids at room temperature.[2]

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 100-450 W) or a constant temperature (e.g., 80-120 °C) for a specified time (e.g., 2-10 minutes).[1][3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the reaction vessel to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[1]

Data Presentation: Microwave-Assisted Synthesis of Chalcone Derivatives

The following table summarizes representative quantitative data for the microwave-assisted synthesis of chalcones from substituted hydroxybenzaldehydes.

AldehydeKetoneCatalystSolventPower (W)Time (min)Yield (%)
o-hydroxy acetophenoneSubstituted benzaldehydeAnhydrous K2CO3Solvent-freeNot Specified3-580-90
Aryl methyl ketoneSubstituted benzaldehydeFly-ash: H2SO4Not Specified160-800Not Specified>70
2-acetyl heterocyclic derivativesAldehydeAqueous KOHNot Specified1802-6Not Specified
2'-hydroxyacetophenoneBenzaldehydeNaOHEthanol-Water300292
2'-hydroxyacetophenoneBenzaldehydeK2CO3Solvent-free300289

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an imine or azomethine group (-C=N-), are versatile compounds with a wide range of applications, including as catalysts and in medicinal chemistry, exhibiting antimicrobial and anticancer activities. The synthesis of Schiff bases is typically a condensation reaction between an aldehyde or ketone and a primary amine.[4]

General Reaction Scheme for Schiff Base Synthesis

cluster_reactants Reactants cluster_product Product This compound This compound Reaction + This compound->Reaction Product Schiff Base Derivative Reaction->Product Catalyst (e.g., Acetic Acid) Solvent-free Microwave Irradiation (Power, Time) Primary_Amine Primary Amine (or derivative) Primary_Amine->Reaction

Caption: Microwave-assisted synthesis of Schiff bases.

Experimental Protocol: Microwave-Assisted Synthesis of a this compound Schiff Base Derivative

This protocol provides a general method for the synthesis of a Schiff base derivative from this compound and a primary amine. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline)

  • Catalyst (e.g., a few drops of glacial acetic acid)

  • Microwave reactor

  • Thin Layer Chromatography (TLC) supplies

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a microwave-safe vessel, mix equimolar amounts of this compound (1.0 mmol) and the primary amine (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • The reaction is often performed under solvent-free conditions.[4]

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 450-600 W) for a short duration (e.g., 2-10 minutes).[5][6]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling, the solid product can be washed with a non-polar solvent like hexane (B92381) to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

Data Presentation: Microwave-Assisted Synthesis of Schiff Base Derivatives

The following table summarizes representative quantitative data for the microwave-assisted synthesis of Schiff bases from various aldehydes and amines.

AldehydeAmineCatalyst/ConditionsPower (W)TimeYield (%)
Aromatic aldehydesVarious anilinesGlacial acetic acid, solvent-freeNot Specified2-3 minHigh
Aromatic aldehydeAromatic amineCashew shell extract, solvent-free60080-120 sHigh
Substituted benzaldehydeAmino acid esterSolvent-free800Optimized timeNot Specified
3,5-diiodosalicylic aldehyde2-amino-6-nitrobenzothiazoleGlacial acetic acid4508-10 min76-80
Substituted benzaldehydes4-chloroanilineFly-ash PTS, solvent-freeNot Specified2-3 min81-84

Applications in Drug Development

Derivatives of this compound, particularly chalcones and Schiff bases, are of significant interest in drug development due to their diverse biological activities.

Anticancer Activity of Chalcone Derivatives

Chalcones derived from hydroxybenzaldehydes have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis (programmed cell death) and autophagy, and the modulation of key signaling pathways involved in cancer cell survival and proliferation, such as the NF-κB, PI3K/Akt, and MAPK pathways.[7][8][9]

Signaling Pathway: Chalcone-Induced Apoptosis via PI3K/Akt and MAPK Pathways

The following diagram illustrates how a chalcone derivative might induce apoptosis by inhibiting the pro-survival PI3K/Akt pathway and activating the pro-apoptotic MAPK pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Chalcone This compound Chalcone Derivative Chalcone->PI3K Inhibits ROS Reactive Oxygen Species (ROS) Chalcone->ROS Induces Bax Bax Chalcone->Bax Activates Bcl2 Bcl-2 Chalcone->Bcl2 Inhibits Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Akt->Bcl2 Activates Proliferation Cell Survival & Proliferation NFkB->Proliferation Promotes MAPK MAPK (JNK/p38) ROS->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Promotes Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: Chalcone-induced apoptosis signaling pathway.

Antimicrobial Activity of Schiff Base Derivatives

Schiff bases derived from salicylaldehydes are known to possess significant antimicrobial activity. The imine group is crucial for their biological action, which may involve various mechanisms such as interference with cell wall synthesis, disruption of cell membrane integrity, and inhibition of essential enzymes.[10]

Workflow: General Antimicrobial Mechanism of Schiff Bases

cluster_mechanisms Potential Mechanisms of Action SchiffBase This compound Schiff Base Derivative BacterialCell Bacterial Cell SchiffBase->BacterialCell Targets CellWall Inhibition of Cell Wall Synthesis Membrane Disruption of Cell Membrane Enzyme Inhibition of Essential Enzymes DNA Interaction with DNA CellDeath Bacterial Cell Death CellWall->CellDeath Membrane->CellDeath Enzyme->CellDeath DNA->CellDeath

Caption: Potential antimicrobial mechanisms of Schiff bases.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the microwave-assisted synthesis and subsequent biological evaluation of this compound derivatives.

Start Start: Select Reactants (this compound, Acetophenone/Amine) Microwave Microwave-Assisted Synthesis (Set Power, Time, Temperature) Start->Microwave Workup Reaction Work-up (Precipitation, Filtration) Microwave->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization BioAssay Biological Assays (Anticancer, Antimicrobial) Characterization->BioAssay DataAnalysis Data Analysis (IC50, MIC determination) BioAssay->DataAnalysis End End: Lead Compound Identification DataAnalysis->End

Caption: Experimental workflow for synthesis and evaluation.

These application notes and protocols provide a foundation for researchers to explore the synthesis and therapeutic potential of this compound derivatives. The use of microwave-assisted synthesis offers a rapid and efficient route to these valuable compounds, accelerating the pace of drug discovery and development.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Hydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylbenzaldehyde is a valuable aromatic aldehyde with significant applications in the pharmaceutical, fragrance, and specialty chemical industries. Its unique substitution pattern, featuring hydroxyl and aldehyde functionalities ortho to a methyl group, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on methods suitable for industrial production.

Industrial Applications:

This compound serves as a key intermediate in several industrial sectors:

  • Pharmaceutical Synthesis: It is a building block for the synthesis of various pharmaceutical ingredients and bioactive molecules. The presence of the reactive aldehyde and hydroxyl groups allows for the construction of complex heterocyclic systems and other scaffolds of medicinal interest. For instance, it can be used in the synthesis of novel antimicrobial agents.[1]

  • Fragrance Industry: Derivatives of this compound are utilized as perfuming ingredients, contributing to the creation of complex scent profiles in fine and functional perfumery.[2]

  • Chemical Intermediate: It is a precursor for the synthesis of other valuable chemicals, such as 2-methoxy-6-methylbenzaldehyde, 6-methylsalicylic acid, and various substituted phenols.[3]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

PropertyValue
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol [4]
Appearance White to yellowish crystalline solid[5]
Melting Point 32.3 °C[5]
Boiling Point ~230 °C (estimate)[5]
Solubility Soluble in alcohol and ether; insoluble in water[5]
CAS Number 18362-36-2[4]

Safety Summary:

Hazard StatementPrecautionary Statement
Harmful if swallowed (H302)[4]Wash hands thoroughly after handling.[4]
Causes skin irritation (H315)[4]Wear protective gloves.[4]
Causes serious eye damage (H318)[4]Wear eye protection.[4]
May cause respiratory irritation (H335)Use only outdoors or in a well-ventilated area.[4]

Synthetic Routes for Industrial Scale-Up

The two most viable methods for the industrial-scale synthesis of this compound are the Reimer-Tiemann reaction and the Duff reaction, both typically starting from m-cresol (B1676322).

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of a phenol (B47542) using chloroform (B151607) in a basic solution.[6] It is a well-established method for producing hydroxyaldehydes.[7]

Reaction Scheme:

G m-Cresol m-Cresol This compound This compound m-Cresol->this compound  CHCl3, NaOH, H2O, Heat  

Figure 1: Reimer-Tiemann reaction for the synthesis of this compound.

Protocol for Scale-Up Synthesis via Reimer-Tiemann Reaction:

Materials and Equipment:

  • Jacketed glass-lined reactor with overhead stirring, reflux condenser, and addition funnel

  • m-Cresol

  • Sodium hydroxide (B78521) (NaOH)

  • Chloroform (CHCl₃)

  • Hydrochloric acid (HCl)

  • Toluene (B28343) (for extraction)

  • Sodium sulfate (B86663) (Na₂SO₄) (for drying)

  • Vacuum distillation setup

Procedure:

  • Charging the Reactor: In a suitable jacketed reactor, charge a 30-40% aqueous solution of sodium hydroxide.

  • Addition of m-Cresol: Slowly add m-cresol to the reactor with vigorous stirring. The temperature will rise due to the exothermic reaction of the phenol with the base. Maintain the temperature below 30°C using a cooling jacket.

  • Addition of Chloroform: Once the m-cresol has dissolved, begin the dropwise addition of chloroform through the addition funnel. The reaction is highly exothermic, and the rate of addition should be carefully controlled to maintain a reaction temperature of 60-70°C.[8]

  • Reaction: After the complete addition of chloroform, continue to stir the reaction mixture at 60-70°C for 2-3 hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess sodium hydroxide by the slow addition of concentrated hydrochloric acid until the solution is acidic (pH 2-3).

    • The product will separate as an oily layer.

  • Extraction and Drying:

    • Extract the aqueous layer with toluene (3 x reactor volume/4).

    • Combine the organic extracts and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the toluene extract under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation.

Quantitative Data (Estimated for Industrial Scale):

ParameterValue
Starting Material m-Cresol (100 kg)
Reagents Sodium Hydroxide (1.5-2 eq.), Chloroform (1.5-2 eq.)
Reaction Volume ~500-1000 L
Reaction Time 4-6 hours
Expected Yield 40-60%
Purity (after distillation) >98%
Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, which utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium.[9] While sometimes reported to have lower yields than the Reimer-Tiemann reaction, it avoids the use of chlorinated solvents.

Reaction Scheme:

G m-Cresol m-Cresol Intermediate Intermediate m-Cresol->Intermediate  Hexamine, Acid (e.g., TFAA), Heat   This compound This compound Intermediate->this compound  Acid Hydrolysis (H3O+)   G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Packaging & Distribution Raw_Materials Raw Material Procurement & QC Reaction Chemical Reaction (Reimer-Tiemann or Duff) Raw_Materials->Reaction Workup Reaction Work-up & Neutralization Reaction->Workup Extraction Product Extraction Workup->Extraction Drying Drying of Organic Phase Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Final_Product_QC Final Product Quality Control Distillation->Final_Product_QC Packaging Packaging Final_Product_QC->Packaging Storage Storage Packaging->Storage Distribution Distribution Storage->Distribution

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-6-methylbenzaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

  • Question: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields are a common issue in the formylation of cresols. Several factors can contribute to this:

    • Choice of Synthesis Method: Both the Duff and Reimer-Tiemann reactions are known for having variable and sometimes low yields. The Duff reaction, in particular, is often reported with yields between 15-20%.

    • Reaction Conditions: Suboptimal temperature, reaction time, or reagent stoichiometry can significantly impact the yield. It is crucial to follow the experimental protocol closely.

    • Formation of Isomeric Byproducts: The formylation of m-cresol (B1676322) can lead to the formation of the isomeric byproduct, 2-hydroxy-4-methylbenzaldehyde (B1293496), which reduces the yield of the desired this compound.

    • Workup and Purification: Product loss can occur during extraction, distillation, or chromatography.

    Recommendations:

    • Optimize Reaction Conditions: If possible, perform small-scale experiments to optimize temperature, reaction time, and the molar ratios of reactants.

    • Consider Alternative Methods: While more complex, other formylation methods might offer higher yields and better selectivity.

    • Efficient Purification: Employ purification techniques that minimize product loss. Careful steam distillation or optimized column chromatography can improve the isolated yield.

Issue 2: Presence of an Isomeric Impurity

  • Question: My analytical data (GC-MS, HPLC, or NMR) shows a significant impurity with the same mass as my product. How can I confirm if it's an isomer and how do I remove it?

  • Answer: The most likely isomeric impurity in the synthesis of this compound from m-cresol is 2-hydroxy-4-methylbenzaldehyde.

    Confirmation of Isomeric Impurity:

    • NMR Spectroscopy: ¹H NMR is a powerful tool to distinguish between the two isomers. The aromatic proton signals will have different splitting patterns and chemical shifts. For this compound, you would expect to see a characteristic set of peaks for the three aromatic protons. In contrast, 2-hydroxy-4-methylbenzaldehyde will show a different pattern.

    • HPLC: A well-developed HPLC method can separate the two isomers, showing two distinct peaks. The retention times will be different for each isomer.

    • GC-MS: While the mass spectra of the isomers will be very similar, their fragmentation patterns might show subtle differences. The primary identification would be based on different retention times in the gas chromatogram.

    Removal of Isomeric Impurity:

    • Steam Distillation: A careful steam distillation can sometimes be effective in separating isomers with different volatilities.[1] It has been reported that for the mixture obtained from the Reimer-Tiemann reaction on m-cresol, this compound can be obtained by steam distillation from a sodium carbonate solution, while the 2-hydroxy-4-methylbenzaldehyde is obtained by continued steam distillation after acidification.[1]

    • Column Chromatography: This is a highly effective method for separating isomers. A silica (B1680970) gel column with an appropriate eluent system (e.g., a hexane-ethyl acetate (B1210297) gradient) can provide good separation.

    • Fractional Crystallization: In some cases, fractional crystallization from a suitable solvent can be used to separate isomers if they have sufficiently different solubilities.

Issue 3: Unreacted Starting Material in the Final Product

  • Question: My final product is contaminated with unreacted m-cresol. How can I remove it?

  • Answer: The presence of unreacted m-cresol is a common issue.

    • Alkaline Extraction: You can dissolve the crude product in an organic solvent (like ether or dichloromethane) and wash it with an aqueous sodium hydroxide (B78521) or sodium carbonate solution. The acidic m-cresol will react with the base and move into the aqueous layer, while the aldehyde product remains in the organic layer. Subsequent acidification of the aqueous layer can recover the unreacted m-cresol if desired.

    • Steam Distillation: As m-cresol is steam volatile, a thorough steam distillation during workup should effectively remove it from the higher boiling point aldehyde product.

    • Column Chromatography: A silica gel column will also effectively separate the more polar m-cresol from the less polar aldehyde product.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is better for this compound: the Duff reaction or the Reimer-Tiemann reaction?

A1: Both methods have their advantages and disadvantages. The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[2] However, it often results in a mixture of ortho and para isomers and can have low yields. The Duff reaction is another option for ortho-formylation, but it is also known for being generally inefficient.[3] For the formylation of m-cresol, the Duff reaction has been reported to yield the 2-hydroxy-4-methylbenzaldehyde isomer.[1] Therefore, the Reimer-Tiemann reaction might be more suitable for obtaining the desired this compound, but careful purification will be necessary to remove the isomeric byproduct.

Q2: What are the most common impurities to expect in the synthesis of this compound?

A2: The most common impurities are:

  • Isomeric Byproducts: Primarily 2-hydroxy-4-methylbenzaldehyde.

  • Unreacted Starting Material: m-cresol.

  • Polyformylated Products: Although less common, diformylation of the cresol (B1669610) ring can occur under certain conditions.

  • Byproducts from Side Reactions: Depending on the reaction conditions, other minor byproducts may be formed.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and a preliminary assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying the desired product and its isomeric impurities. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with a small amount of acid like phosphoric or formic acid) is a good starting point.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components in the reaction mixture and confirming the mass of the product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for confirming the identity of the desired product and for identifying and quantifying impurities.

Quantitative Data

The following table summarizes the potential impurities and their analytical characteristics. Please note that the exact percentages can vary significantly depending on the specific reaction conditions.

ImpurityMolecular FormulaMolecular Weight ( g/mol )Typical Analytical Observations
This compound (Product) C₈H₈O₂136.15Distinct signals in ¹H and ¹³C NMR; specific retention time in HPLC and GC.[1]
2-Hydroxy-4-methylbenzaldehyde (Isomer)C₈H₈O₂136.15Different chemical shifts and splitting patterns in NMR compared to the product; different retention time in HPLC and GC.
m-Cresol (Starting Material)C₇H₈O108.14Characteristic signals in NMR; typically elutes earlier than the products in reverse-phase HPLC and GC.
Polyformylated byproductsC₉H₈O₃164.16Higher molecular weight observed in MS; more complex NMR spectra.

Experimental Protocols

1. Synthesis of this compound via Reimer-Tiemann Reaction (General Procedure)

  • Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken.

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve m-cresol in an aqueous solution of sodium hydroxide.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Slowly add chloroform (B151607) to the reaction mixture over a period of 1-2 hours. The reaction is exothermic, and the temperature should be carefully controlled.

  • After the addition is complete, continue to stir the mixture at 60-70°C for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully acidify with dilute hydrochloric acid.

  • The crude product can then be isolated by steam distillation.

2. Purification by Steam Distillation

  • Set up a steam distillation apparatus.

  • Transfer the acidified reaction mixture to the distillation flask.

  • Begin passing steam through the mixture.

  • Collect the distillate, which will contain a mixture of water and the volatile organic compounds.

  • To specifically separate the this compound, first make the solution alkaline with sodium carbonate and perform steam distillation to remove the this compound.

  • Then, acidify the remaining solution and continue the steam distillation to isolate the 2-hydroxy-4-methylbenzaldehyde.[1]

  • Extract the desired product from the distillate using an organic solvent (e.g., diethyl ether).

  • Dry the organic extract over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Troubleshooting Workflow for Impurity Identification

G cluster_0 Troubleshooting Impurities Start Unexpected Peak in Analytical Data (HPLC, GC, or NMR) CheckMass Check Mass Spectrum (GC-MS) Start->CheckMass MassMatch Mass matches product? CheckMass->MassMatch Isomer Likely Isomeric Impurity (e.g., 2-hydroxy-4-methylbenzaldehyde) MassMatch->Isomer Yes UnreactedSM Likely Unreacted Starting Material (m-cresol) MassMatch->UnreactedSM No, mass is lower OtherImpurity Other Impurity (e.g., polyformylated product, side reaction byproduct) MassMatch->OtherImpurity No, mass is higher NMRAnalysis Confirm with NMR Spectroscopy Isomer->NMRAnalysis Purification Select Appropriate Purification (Steam Distillation, Column Chromatography) UnreactedSM->Purification OtherImpurity->NMRAnalysis NMRAnalysis->Purification

Caption: A logical workflow for troubleshooting and identifying impurities in the synthesis of this compound.

Reaction Pathway and Potential Byproducts

G cluster_1 Formylation of m-Cresol mCresol m-Cresol Reagents Formylating Agents (e.g., CHCl3/NaOH or Hexamethylenetetramine) mCresol->Reagents Product This compound (Desired Product) Reagents->Product ortho-formylation (position 6) Isomer 2-Hydroxy-4-methylbenzaldehyde (Isomeric Byproduct) Reagents->Isomer ortho-formylation (position 4)

References

Technical Support Center: Synthesis of 2-Hydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Hydroxy-6-methylbenzaldehyde.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on common synthetic routes such as the direct formylation of o-cresol (B1677501).

Issue 1: Low Overall Yield

Question: My synthesis of this compound is resulting in a low overall yield. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors related to the chosen synthetic method and reaction conditions. Common causes and troubleshooting steps are outlined below:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. For ortho-formylation reactions of phenols, improper temperature control can lead to the formation of undesired isomers and byproducts.

    • Recommendation: Carefully review and optimize reaction parameters. Small-scale trial runs to screen different temperatures, reaction times, and reagent ratios can help identify the optimal conditions before scaling up. For instance, in the Duff reaction, precise temperature control is crucial to avoid polymerization.[1]

  • Choice of Formylation Method: The efficiency of the synthesis is highly dependent on the chosen formylation method. The Reimer-Tiemann and Duff reactions are classical methods but are often associated with moderate to low yields.[2][3] More modern methods, such as the magnesium-mediated ortho-specific formylation, may offer higher yields and selectivity.[4][5][6]

    • Recommendation: If you are using a classical method and experiencing low yields, consider exploring alternative ortho-formylation techniques. The use of magnesium chloride and paraformaldehyde in a suitable solvent like tetrahydrofuran (B95107) or acetonitrile (B52724) has been reported to give good to excellent yields for the synthesis of salicylaldehydes.[5][7]

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] This will help you determine the optimal reaction time and prevent premature work-up. Extending the reaction time might be necessary, but be mindful of potential byproduct formation with prolonged reaction times.[5]

Issue 2: Formation of Isomeric Byproducts

Question: I am observing the formation of a significant amount of the para-isomer (4-Hydroxy-3-methylbenzaldehyde) in my reaction mixture. How can I improve the ortho-selectivity?

Answer: The hydroxyl group of a phenol (B47542) is an ortho-, para-directing group in electrophilic aromatic substitution, which can lead to the formation of a mixture of isomers.[1] To favor the formation of the desired ortho-isomer, this compound, consider the following:

  • Reaction Type: Some formylation reactions are inherently more ortho-selective than others.

    • Duff Reaction: This reaction typically shows a strong preference for ortho-formylation due to a mechanism involving hydrogen bonding between the phenolic proton and the formylating agent.[1][9]

    • Magnesium-Mediated Formylation: The use of magnesium salts, such as magnesium chloride, can chelate with the phenol, directing the formylation to the ortho position with high selectivity.[5][10] This method often yields the ortho isomer exclusively.[5]

    • Reimer-Tiemann Reaction: While this reaction generally favors the ortho product, the selectivity can be influenced by reaction conditions.[11][12]

  • Reaction Conditions: For the Reimer-Tiemann reaction, the choice of solvent and base can influence the ortho:para ratio. The reaction is typically carried out in a biphasic system, and factors that affect the interaction between the phenoxide and the dichlorocarbene (B158193) intermediate can alter the selectivity.[11][13]

Issue 3: Formation of Byproducts and Tar

Question: My reaction is producing a significant amount of dark, tarry material, making purification difficult and lowering the yield. What is causing this and how can I prevent it?

Answer: The formation of resinous byproducts is a common issue in formylation reactions of phenols, particularly under harsh conditions.

  • Polymerization: Phenolic substrates can undergo polymerization, especially under strong acidic or basic conditions and at elevated temperatures.[14]

    • Recommendation:

      • Control Temperature: Maintain the lowest effective temperature for the formylation reaction.[8]

      • Stoichiometry: Use the correct stoichiometry of reagents. An excess of the formylating agent can sometimes lead to undesired side reactions.[8]

      • Reaction Time: Keep the reaction time to a minimum by closely monitoring its progress.[14]

  • Di-formylation: Highly activated phenols can undergo di-formylation, where two formyl groups are added to the aromatic ring.[14]

    • Recommendation: Adjusting the stoichiometry by reducing the amount of the formylating agent can increase the selectivity for the mono-formylated product.[14]

Data Presentation

The following table summarizes the yields of ortho-hydroxyaldehydes from the formylation of substituted phenols using different methods. While specific data for o-cresol is limited in the search results, these examples provide a comparative overview of the expected efficiencies of various synthetic approaches.

Starting MaterialFormylation MethodProductYield (%)Reference(s)
o-CresolPhenoxymagnesium halide + Ethylorthoformate2-Hydroxy-3-methylbenzaldehyde42[15]
Phenols (general)Magnesium dichloride + ParaformaldehydeSalicylaldehydes70-99[7]
PhenolReimer-Tiemann ReactionSalicylaldehyde30-50[1]
Phenols (general)Duff Reactiono-HydroxyaldehydesGenerally low[2][16]
2-BromophenolMagnesium dichloride + Paraformaldehyde3-Bromosalicylaldehyde80-81[5]

Experimental Protocols

Method 1: Magnesium-Mediated Ortho-Formylation of o-Cresol (Adapted from a general procedure) [5]

This method is reported to be highly selective for ortho-formylation and generally provides good yields.

Materials:

  • Anhydrous magnesium chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (B128534) (Et₃N)

  • o-Cresol

  • Anhydrous tetrahydrofuran (THF)

  • 1 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride (2 equivalents), and solid paraformaldehyde (3 equivalents).

  • Solvent and Base Addition: Add anhydrous THF via syringe. Then, add triethylamine (2 equivalents) dropwise via syringe and stir the mixture for 10 minutes.

  • Substrate Addition: Add o-cresol (1 equivalent) dropwise via syringe.

  • Reaction: Heat the reaction mixture to gentle reflux (around 75°C) for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and add diethyl ether.

    • Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl and water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Method 2: Duff Reaction for Ortho-Formylation of o-Cresol (General Procedure) [1][16]

Materials:

  • o-Cresol

  • Hexamethylenetetramine (hexamine)

  • Glacial acetic acid or trifluoroacetic acid

  • Aqueous sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a flask, combine o-cresol (1 equivalent) and hexamethylenetetramine (1-2 equivalents).

  • Acid Addition: Add an acidic medium such as glacial acetic acid or trifluoroacetic acid.

  • Reaction: Heat the reaction mixture, typically to around 100-150°C, for several hours.

  • Hydrolysis: Cool the reaction mixture and add an aqueous acid (e.g., H₂SO₄) to hydrolyze the intermediate imine. Heat the mixture to complete the hydrolysis.

  • Work-up: Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer, dry over an anhydrous salt, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by chromatography or recrystallization.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction_conditions check_isomer_formation Analyze for Isomeric Byproducts (e.g., para-isomer) start->check_isomer_formation check_byproducts Inspect for Tar/Polymer Formation start->check_byproducts check_completeness Check for Incomplete Reaction (TLC/HPLC) start->check_completeness optimize_conditions Optimize Temperature, Time, and Reagent Ratios check_reaction_conditions->optimize_conditions Suboptimal change_method Consider Alternative Ortho-Selective Method (e.g., Mg-mediated) check_isomer_formation->change_method High para-isomer check_byproducts->optimize_conditions Polymerization purify_starting_material Ensure Purity of Starting Materials check_byproducts->purify_starting_material Impure reagents extend_reaction_time Extend Reaction Time with Monitoring check_completeness->extend_reaction_time Incomplete adjust_workup Modify Work-up and Purification optimize_conditions->adjust_workup change_method->adjust_workup extend_reaction_time->adjust_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Which is the most reliable method for the synthesis of this compound with high ortho-selectivity?

A1: Based on literature reports for similar phenolic compounds, magnesium-mediated ortho-formylation using reagents like magnesium chloride and paraformaldehyde is often a highly reliable and selective method.[5][7] This approach tends to give higher yields and fewer isomeric byproducts compared to classical methods like the Reimer-Tiemann or Duff reactions.[5]

Q2: Can I use chloroform (B151607) and sodium hydroxide (B78521) (Reimer-Tiemann conditions) to synthesize this compound from o-cresol?

A2: Yes, the Reimer-Tiemann reaction can be used for the ortho-formylation of o-cresol.[11] However, this method is known for often producing a mixture of ortho and para isomers, and the yields can be moderate.[1] Additionally, the reaction can be exothermic and requires careful control.[11][13]

Q3: My starting o-cresol is old and discolored. Could this be affecting my yield?

A3: Yes, the purity of the starting material is crucial. Impurities in the o-cresol can lead to the formation of a complex mixture of products and contribute to tar formation, making purification difficult and lowering the yield of the desired product.[1] It is recommended to use purified starting materials.

Q4: How can I effectively remove unreacted o-cresol from my final product?

A4: Unreacted o-cresol can often be removed during the work-up and purification steps. A basic wash (e.g., with a dilute sodium bicarbonate solution) may help in removing the acidic phenol. However, since the product is also a phenol, this must be done carefully. The most effective method for separation is typically column chromatography on silica (B1680970) gel, as the aldehyde product will likely have a different polarity than the starting phenol.

Q5: What is the role of the acid in the work-up of the Duff reaction?

A5: In the Duff reaction, the initial product is an imine intermediate. The addition of an aqueous acid during the work-up is necessary to hydrolyze this imine to the final aldehyde product.[16]

References

Technical Support Center: Recrystallization of 2-Hydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the purification of 2-Hydroxy-6-methylbenzaldehyde via recrystallization. The information is intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available data for this compound and analogous compounds, a mixed solvent system is often effective.

ParameterValueSource/Comment
Molecular Formula C₈H₈O₂-
Molecular Weight 136.15 g/mol -
Melting Point 32°C or 55-57°CConflicting data reported. An accurate melting point should be determined on the purified product.
Appearance White to yellowish crystalline solid-
Solubility (Qualitative)
Alcohols (e.g., Ethanol (B145695), Methanol)SolubleA good candidate for the primary solvent in a mixed-solvent system.
Ethers (e.g., Diethyl ether)Soluble-
WaterInsolubleA suitable anti-solvent to be used with a primary solvent like ethanol.
Non-polar solvents (e.g., Hexane, Petroleum Ether)Likely sparingly solubleCan be used as an anti-solvent with a more polar primary solvent like ethyl acetate (B1210297) or toluene.

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure using an ethanol-water mixed solvent system, a common and effective choice for purifying moderately polar organic compounds.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture while stirring to dissolve the solid. Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Heat the solution to boiling again if necessary to redissolve any crystals that may have formed.

    • Slowly add deionized water dropwise to the hot solution until it becomes faintly cloudy (the point of saturation).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Recrystallization Workflow Diagram

RecrystallizationWorkflow Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize add_antisolvent Add Water until Cloudy, then Clarify with Ethanol dissolve->add_antisolvent No insoluble impurities hot_filtration Hot Filtration decolorize->hot_filtration If used hot_filtration->add_antisolvent cool Cool Slowly to Room Temperature add_antisolvent->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethanol/Water filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: A flowchart of the recrystallization procedure.

Troubleshooting Guide & FAQs

Q1: The compound does not dissolve completely, even after adding a large amount of hot solvent.

  • A1: It is possible that your crude sample contains insoluble impurities. If a significant portion of the material has dissolved, you can proceed with a hot filtration to remove the insoluble matter. If the majority of the compound is not dissolving, the chosen solvent may be unsuitable.

Q2: No crystals form upon cooling, even after an extended period in an ice bath.

  • A2: This is a common issue and can be due to several factors:

    • Too much solvent was used: Try to evaporate some of the solvent by gently heating the solution and then allow it to cool again.

    • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound.[1]

Q3: The product "oils out" instead of forming crystals.

  • A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[2] To remedy this:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of the better solvent (in this case, ethanol) to decrease the supersaturation.

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath and allowing the bath to cool to room temperature.[3]

    • Consider using a different solvent system.

Q4: The recrystallization yield is very low.

  • A4: Low yields can result from several issues:

    • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

    • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in a lower yield.

    • Washing with warm solvent: Using a wash solvent that is not ice-cold can redissolve some of your purified crystals.

Q5: The recrystallized product is still colored.

  • A5: If your purified crystals are still colored, the colored impurities may not have been fully removed. You can perform a second recrystallization, making sure to use activated carbon in the decolorization step.

Logical Troubleshooting Flow

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Optimizing Reactions with 2-Hydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 2-Hydroxy-6-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common laboratory methods for synthesizing this compound, also known as 6-methylsalicylaldehyde, include the Duff reaction and the Reimer-Tiemann reaction, both of which involve the formylation of a phenol.

Q2: What are the critical physical and chemical properties of this compound to consider during reactions?

A2: Key properties include its appearance as a white or yellowish crystalline solid, a melting point of approximately 32-57°C, and a boiling point around 230°C.[1][2] It is soluble in organic solvents like alcohol and ether but insoluble in water.[1] It is important to avoid exposure to high temperatures and fire sources.[1]

Q3: What are the primary safety concerns when working with this compound and its related reactions?

A3: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3] It may also cause respiratory irritation.[3] When conducting reactions like the Reimer-Tiemann or nitration, it is crucial to handle reagents like chloroform (B151607) and nitric acid with care in a well-ventilated fume hood and to control exothermic reactions to prevent thermal runaway.[4]

Troubleshooting Guides

The Duff Reaction

The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.

Q1: My Duff reaction is giving a low yield of this compound. What are the possible causes and solutions?

A1: Low yields in the Duff reaction can stem from several factors:

  • Suboptimal Temperature: The reaction typically requires elevated temperatures. A temperature range of 145°C to 175°C is generally effective.[5]

  • Inactive Reagents: Hexamethylenetetramine can degrade. Ensure you are using a fresh or properly stored reagent.[6]

  • Insufficient Acid Catalyst: An acidic medium is necessary to generate the electrophile from HMTA.[6]

  • Reaction Time: Ensure the reaction is heated for a sufficient duration, typically for a couple of hours.[7]

Q2: I am observing the formation of multiple products in my Duff reaction. How can I improve the selectivity for this compound?

A2: The formation of multiple aldehyde products can occur if other positions on the aromatic ring are activated.

  • Control Stoichiometry: Use a controlled amount of HMTA to favor mono-formylation.[6]

  • Blocking Groups: If applicable, consider protecting other activated positions on the ring with temporary blocking groups.[6]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.

Q1: My Reimer-Tiemann reaction is producing a lot of tarry residue and a low yield of the desired product. How can I mitigate this?

A1: This is a common issue due to the formation of polymeric materials.

  • Temperature Control: High reaction temperatures can promote polymerization. It is crucial to maintain the temperature within the recommended range, typically between 70°C and 105°C.[6][8] Operating at lower temperatures can slow the reaction, while higher temperatures can lead to undesirable resinous by-products.[8]

  • Correct Stoichiometry and Reagent Addition: Use the correct molar ratios of the phenol, chloroform, and base. A gradual, dropwise addition of chloroform can help control the reaction rate and minimize side product formation.[6]

  • Efficient Mixing: In this biphasic reaction, vigorous stirring is essential to ensure good mixing and prevent localized high concentrations of reagents that can lead to polymerization.[6]

Q2: The yield of the para-isomer is significant in my Reimer-Tiemann reaction. How can I favor the ortho-product (this compound)?

A2: While the Reimer-Tiemann reaction generally favors ortho-formylation, the formation of the para-isomer can occur. Optimizing the reaction conditions can help improve selectivity. Experimenting with the specific alkali metal hydroxide (B78521) used and the reaction temperature may influence the ortho/para ratio.

Data Presentation

Table 1: Recommended Temperature Ranges for Key Reactions

ReactionReagentsRecommended Temperature (°C)Notes
Duff Reaction Phenol, Hexamethylenetetramine, Acid145 - 175Temperature can be controlled by removing the heat source after the initial exothermic reaction.[5]
Reimer-Tiemann Reaction Phenol, Chloroform, Alkali Hydroxide70 - 105Higher temperatures can lead to resinous by-products.[8]
Nitration Salicylaldehyde, Nitrating Agent0 - 10Strict temperature control is critical to prevent runaway reactions and formation of undesired isomers.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Duff Reaction (Generalized)
  • Reagent Preparation: In a reaction vessel, combine m-cresol, hexamethylenetetramine (HMTA), and an acidic medium like glacial acetic acid.[7]

  • Heating: Heat the mixture under reflux. The reaction progress should be monitored using Thin Layer Chromatography (TLC).[4] A typical temperature is around 110°C for 2.5 hours.[7]

  • Hydrolysis: After the formylation is complete, cool the reaction mixture and hydrolyze the intermediate by adding an aqueous acid solution (e.g., 6 M HCl) and heating.[4][7]

  • Workup: After cooling, isolate the product by extraction with a suitable organic solvent (e.g., dichloromethane).[4]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product can then be purified by column chromatography.[7]

Protocol 2: Synthesis of Aromatic Hydroxyaldehydes via the Reimer-Tiemann Reaction (Generalized)
  • Reaction Setup: In a pressure-compatible reaction vessel, combine the phenolic compound, aqueous alkali metal hydroxide, and chloroform.[8][9]

  • Heating: Seal the vessel and heat the reaction mixture to between 70°C and 105°C with vigorous stirring.[8] The reaction is typically run for at least one hour.[9]

  • Workup: After the reaction is complete, cool the vessel to room temperature. Remove any excess chloroform by distillation.[9]

  • Acidification and Isolation: Carefully acidify the mixture with a dilute acid like sulfuric acid.[9] The product can then be isolated by steam distillation or extraction.[9]

  • Purification: The crude product can be further purified by forming a bisulfite adduct, which is then decomposed to regenerate the pure aldehyde, or by recrystallization.[9]

Visualizations

Duff_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Workup & Purification m_cresol m-Cresol reflux Heating under Reflux (e.g., 110°C) m_cresol->reflux hmta Hexamethylenetetramine (HMTA) hmta->reflux acid Acidic Medium (e.g., Acetic Acid) acid->reflux hydrolysis Acidic Hydrolysis reflux->hydrolysis extraction Solvent Extraction hydrolysis->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the Duff Reaction Synthesis.

Reimer_Tiemann_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_isolation Isolation & Purification phenol Phenolic Compound heating Heating with Stirring (70-105°C) phenol->heating chloroform Chloroform chloroform->heating base Aqueous Alkali base->heating acidification Acidification heating->acidification isolation Steam Distillation / Extraction acidification->isolation purification Purification (e.g., Bisulfite Adduct) isolation->purification final_product Aromatic Hydroxyaldehyde purification->final_product

Caption: Workflow for the Reimer-Tiemann Reaction.

References

preventing byproduct formation in the synthesis of 2-Hydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-6-methylbenzaldehyde. Our focus is on preventing byproduct formation and optimizing reaction conditions to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The synthesis of this compound typically involves the ortho-formylation of 2-methylphenol (o-cresol). Common methods that favor ortho substitution include:

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) and generally shows a strong preference for ortho-formylation.[1][2][3] The reaction's selectivity is often attributed to hydrogen bonding between the phenolic proton and the formylating agent.[1][3]

  • Reimer-Tiemann Reaction: This reaction employs chloroform (B151607) (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene (B158193) as the electrophile.[4][5] It typically yields the ortho product as the major isomer due to the interaction between the phenoxide and the dichlorocarbene.[1][4]

  • Magnesium-Mediated Ortho-Formylation: This highly selective method involves the use of magnesium dichloride (MgCl₂) and triethylamine (B128534) (Et₃N) with paraformaldehyde.[6][7] It is reported to give exclusively ortho-formylation with excellent yields and tolerates a variety of functional groups.[8]

Q2: What are the primary byproducts to expect during the synthesis?

A2: Byproduct formation is a common challenge and is highly dependent on the chosen synthetic route and reaction conditions. Key byproducts include:

  • Para-Isomer (4-Hydroxy-3-methylbenzaldehyde): In reactions like the Reimer-Tiemann, a mixture of ortho and para isomers is often formed, although the ortho product usually predominates.[9][10]

  • Di-formylated Products: If multiple positions on the aromatic ring are activated and sterically accessible, di-formylation can occur, especially in the Duff reaction if an excess of the formylating agent is used.[2][9]

  • Unreacted Starting Material (o-cresol): Incomplete reactions will result in the presence of the starting phenol.

  • Polymeric Resins: Phenol-formaldehyde resin formation can occur, particularly under harsh acidic or basic conditions with excess formaldehyde (B43269).[9]

  • Methoxymethylphenol Derivatives: In magnesium-mediated formylation, prolonged reaction times can lead to the formation of 2-methoxymethylphenol byproducts.[6]

Q3: How can I analyze the product mixture to identify and quantify byproducts?

A3: A combination of analytical techniques is recommended for accurate identification and quantification:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and initial separation assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile components like the desired product, isomers, and unreacted starting material by comparing their mass spectra and retention times to known standards.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the ratio of isomers and other non-volatile byproducts. Developing a robust HPLC method is crucial for accurate yield and purity determination.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation of the final product and any isolated, unknown byproducts.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems encountered during the synthesis of this compound.

Issue 1: Low Yield and/or Significant Formation of the para-Isomer

Potential Cause Recommended Solution
Suboptimal Reaction Choice For high ortho-selectivity, the Magnesium-mediated method using MgCl₂, triethylamine, and paraformaldehyde is highly recommended as it often yields the ortho isomer exclusively.[6][7] The Duff reaction also shows a strong preference for ortho-formylation.[1][3]
Incorrect Reimer-Tiemann Conditions The ortho:para ratio in the Reimer-Tiemann reaction is sensitive to conditions. Using a biphasic solvent system and ensuring a high concentration of the base (hydroxide) can favor the ortho product.[9][12] The positive counterion of the base is thought to enhance ortho selectivity.[9] Avoid additives like cyclodextrins, which are known to increase para-selectivity.[1]
Steric Hindrance While not an issue for o-cresol (B1677501), be aware that if the ortho positions are blocked by bulky substituents, formylation will preferentially occur at the para position.[2]

Issue 2: Formation of Di-formylated or Polymeric Byproducts

Potential Cause Recommended Solution
Incorrect Stoichiometry (Duff Reaction) Di-formylation is a common side reaction in the Duff reaction when both ortho positions are available.[9] To favor mono-formylation, carefully control the stoichiometry by reducing the amount of hexamethylenetetramine (HMTA) relative to the o-cresol.[9]
Highly Activating Substrate The hydroxyl and methyl groups strongly activate the aromatic ring. To prevent multiple formylations or polymerization, use milder reaction conditions, such as lower temperatures and shorter reaction times.[1]
Excess Formaldehyde/High Temperature Phenol-formaldehyde resin formation can occur with excess formaldehyde at elevated temperatures.[9] Control the stoichiometry carefully and maintain the lowest effective reaction temperature.

Issue 3: Difficulty in Purifying the Final Product

Potential Cause Recommended Solution
Similar Polarity of Isomers The ortho and para isomers can be difficult to separate. Column chromatography on silica (B1680970) gel is an effective method for separation.[4] Experiment with different solvent systems (e.g., petroleum ether/ethyl acetate) to achieve optimal separation.[4]
Presence of Unreacted Starting Material Unreacted o-cresol can often be removed by column chromatography.[5] Ensure the reaction goes to completion by monitoring with TLC or HPLC to minimize this issue from the start.[11]
Contamination with Resins If resinous material is present, an initial workup involving extraction can help remove some of the polymer. Purification of the crude product by recrystallization or column chromatography is then necessary.[11]

Data and Reaction Condition Summary

The following table summarizes typical conditions and outcomes for different formylation methods.

Reaction MethodFormylating AgentCatalyst/BaseTypical SolventTemperature (°C)Key Outcome / Selectivity
Duff Reaction Hexamethylenetetramine (HMTA)Acetic Acid / TFAAcetic Acid100-150Strong preference for ortho-formylation.[2][3]
Reimer-Tiemann Chloroform (CHCl₃)NaOH / KOHBiphasic (Water/Organic)70-80Ortho product is typically the major isomer.[1][4]
Mg-Mediated ParaformaldehydeMgCl₂ / TriethylamineTetrahydrofuran (B95107) (THF)RefluxHighly selective, often exclusive ortho-formylation.[6][7]

Experimental Protocols

Protocol 1: High-Selectivity ortho-Formylation via Magnesium-Mediation [6]

  • Setup: Under an argon atmosphere, add anhydrous magnesium dichloride (1.0 eq), and solid paraformaldehyde (1.5 eq) to a dry three-necked round-bottomed flask equipped with a reflux condenser.

  • Solvent Addition: Add dry tetrahydrofuran (THF) via syringe.

  • Base Addition: Add triethylamine (1.0 eq) dropwise via syringe and stir the mixture for 10 minutes.

  • Substrate Addition: Add o-cresol (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a cold aqueous HCl solution (e.g., 1 M).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Duff Reaction for ortho-Formylation [1]

  • Setup: In a suitable flask, combine o-cresol (1.0 eq) and hexamethylenetetramine (HMTA, 1.0-1.2 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Reaction: Heat the reaction mixture to approximately 100-150°C for several hours, monitoring by TLC.

  • Hydrolysis: Cool the reaction mixture and add an aqueous acid (e.g., 2 M H₂SO₄) to hydrolyze the intermediate imine. Heat the mixture to complete the hydrolysis step.

  • Workup & Purification: After cooling, extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Visual Guides

Byproduct_Formation_Pathway Start 2-Methylphenol (o-cresol) Reagents Formylating Agent (e.g., HMTA, CHCl₃) DesiredProduct This compound (Desired Ortho Product) Reagents->DesiredProduct Ortho-attack (Favored) Byproduct1 4-Hydroxy-3-methylbenzaldehyde (Para Isomer) Reagents->Byproduct1 Para-attack (Side Reaction) Byproduct2 Di-formylated Product DesiredProduct->Byproduct2

Caption: Reaction pathways in the formylation of o-cresol.

Troubleshooting_Workflow Start Problem Detected: Low Purity/Yield Analysis Analyze Product Mixture (GC-MS, HPLC, NMR) Start->Analysis IsomerCheck High Para-Isomer? Analysis->IsomerCheck DiformylCheck Di-formylation? IsomerCheck->DiformylCheck No SolutionIsomer Switch to Mg-Mediated Method or Optimize Reimer-Tiemann Conditions IsomerCheck->SolutionIsomer Yes SolutionDiformyl Reduce Stoichiometry of Formylating Agent (e.g., HMTA) DiformylCheck->SolutionDiformyl Yes Purify Purify via Column Chromatography DiformylCheck->Purify No SolutionIsomer->Purify SolutionDiformyl->Purify

Caption: Troubleshooting flowchart for byproduct formation.

References

Technical Support Center: Purification of 2-Hydroxy-6-methylbenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Hydroxy-6-methylbenzaldehyde and its positional isomers. Due to their similar physical and chemical properties, separating these isomers can be a significant challenge. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I might encounter as impurities?

A1: Besides the target molecule, this compound (also known as 2,6-cresotaldehyde), you are likely to encounter other positional isomers depending on the synthetic route. The most common isomers include:

  • 3-Hydroxy-2-methylbenzaldehyde

  • 4-Hydroxy-2-methylbenzaldehyde

  • 2-Hydroxy-5-methylbenzaldehyde (p-homosalicylaldehyde)

  • 2-Hydroxy-4-methylbenzaldehyde (m-homosalicylaldehyde)[1]

  • 2-Hydroxy-3-methylbenzaldehyde (o-homosalicylaldehyde)

Q2: Why is the separation of these isomers so challenging?

A2: The difficulty in separating these isomers stems from their identical molecular weight and similar polarities and boiling points, which arise from having the same functional groups.[2] This makes traditional purification techniques like distillation and simple chromatography less effective. The subtle differences in their physical properties due to the varied positions of the hydroxyl, methyl, and aldehyde groups must be exploited for successful separation.

Q3: What are the most promising purification techniques for separating these isomers?

A3: A multi-pronged approach is often necessary.

  • Column Chromatography: This is a highly effective technique, particularly High-Performance Liquid Chromatography (HPLC) with specialized columns that can differentiate based on subtle structural differences. For positional isomers, columns with phenyl or pentafluorophenyl (PFP) stationary phases can offer enhanced selectivity.[3]

  • Recrystallization: This can be an effective method if a suitable solvent or solvent system can be identified that selectively crystallizes one isomer, leaving the others in the mother liquor.

  • Derivatization: In some challenging cases, converting the aldehydes to derivatives (like Schiff bases or oximes) can alter their physical properties enough to facilitate separation, followed by hydrolysis to recover the purified aldehyde.

Q4: Can I use Gas Chromatography (GC) for the analysis and purification of these isomers?

A4: Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is an excellent analytical tool for identifying and quantifying the isomers in a mixture.[4][5][6] However, for preparative scale purification, GC is generally less practical than column chromatography due to limitations in sample capacity.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Recommended Solution
Oiling Out (Product separates as an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the solute. The compound may be too soluble in the chosen solvent even at low temperatures.Use a lower-boiling point solvent. Try a two-solvent system where the compound is soluble in one solvent and insoluble in the other. Add the second solvent (the "anti-solvent") dropwise to the hot solution until turbidity appears, then reheat to clarify and cool slowly.[7][8]
No Crystal Formation Upon Cooling The solution is not sufficiently saturated. The cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Introduce a seed crystal of the pure compound. Allow the solution to cool more slowly (e.g., by insulating the flask).
Low Recovery of Purified Crystals Too much solvent was used, keeping the product dissolved. The crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the wash solvent is ice-cold and use it sparingly.[9][10]
Poor Purity After Recrystallization The chosen solvent does not effectively discriminate between the desired isomer and impurities. The cooling was too fast, trapping impurities in the crystal lattice.Experiment with different solvents or solvent mixtures. A list of common recrystallization solvents can be a good starting point.[11] Ensure a slow cooling rate to allow for the formation of a pure crystal lattice.
Column Chromatography Troubleshooting
Problem Possible Cause Recommended Solution
Poor Separation of Isomers (Co-elution) The mobile phase polarity is too high or too low. The stationary phase is not providing enough selectivity.Optimize the mobile phase composition through systematic trials (e.g., varying the ratio of hexane (B92381) and ethyl acetate). Consider using a less polar or more polar solvent system. Switch to a stationary phase with a different selectivity, such as a phenyl or PFP column for HPLC, which can offer better resolution for aromatic positional isomers.[3][12]
Tailing of Peaks The compound is interacting too strongly with the stationary phase. The column is overloaded.Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine, depending on the nature of your compound and stationary phase). Reduce the amount of sample loaded onto the column.
Product Degradation on the Column The stationary phase (e.g., silica (B1680970) gel) is too acidic or basic for the compound.Use a deactivated stationary phase (e.g., silica gel treated with a base like triethylamine) or switch to a more inert stationary phase like alumina.
Irreproducible Retention Times Inconsistent mobile phase preparation. Fluctuation in column temperature.Prepare fresh mobile phase for each run and ensure thorough mixing. Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the separation of this compound isomers using flash column chromatography. Optimization will be required based on the specific isomeric mixture.

1. Analytical TLC Development:

  • Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate. Vary the ratio (e.g., 9:1, 8:2, 7:3) to find a system that gives good separation between the spots corresponding to the isomers. A target Rf value for the desired product is typically between 0.2 and 0.4.

2. Column Preparation:

  • Select an appropriately sized flash chromatography column based on the amount of crude material.
  • Prepare a slurry of silica gel in the chosen mobile phase.
  • Carefully pack the column with the slurry, ensuring there are no air bubbles.

3. Sample Loading:

  • Dissolve the crude mixture in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).
  • Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase.
  • Collect fractions in test tubes or vials.
  • Monitor the elution of compounds using TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure desired isomer.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for purifying this compound isomers via recrystallization. The choice of solvent is critical and will require experimentation.

1. Solvent Selection:

  • Place a small amount of the crude material in several test tubes.
  • Add a small amount of a different solvent to each tube (e.g., ethanol, methanol, hexane, toluene, or mixtures like ethanol/water, hexane/ethyl acetate).
  • Heat the tubes to the boiling point of the solvent to check for dissolution.
  • Allow the solutions to cool to room temperature and then in an ice bath to observe crystal formation.
  • An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain in solution.[9][10]

2. Dissolution:

  • Place the crude material in an Erlenmeyer flask.
  • Add the chosen solvent in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the crystals in a desiccator or a vacuum oven.

Quantitative Data

The separation of positional isomers is challenging due to their similar properties. The following table presents hypothetical, yet realistic, data from an HPLC analysis to illustrate the typical separation challenges.

Table 1: Hypothetical HPLC Separation Data for this compound Isomers

Isomer Retention Time (min) Peak Resolution (Rs) Purity by HPLC (%)
2-Hydroxy-5-methylbenzaldehyde10.2-98.5
2-Hydroxy-4-methylbenzaldehyde11.51.899.0
This compound 12.1 0.9 95.0 (co-eluting with 2-hydroxy-3-methylbenzaldehyde)
2-Hydroxy-3-methylbenzaldehyde12.40.596.0

HPLC Conditions (Hypothetical):

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Gradient elution with Water (A) and Acetonitrile (B). 0-15 min, 30-60% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Visualizations

Experimental Workflow for Purification

Purification_Workflow General Purification Workflow for this compound Isomers cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product (Mixture of Isomers) column_chromatography Column Chromatography (e.g., Flash or HPLC) crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Further Purification purity_check Purity Check (TLC, HPLC, GC-MS) column_chromatography->purity_check recrystallization->purity_check pure_product Pure 2-Hydroxy-6- methylbenzaldehyde purity_check->pure_product Purity > 99%

Caption: A general workflow for the purification of this compound isomers.

Logical Relationship for Troubleshooting Poor Separation

Troubleshooting_Separation Troubleshooting Poor Isomer Separation in Chromatography cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Selection cluster_other_params Other Parameters start Poor Separation (Co-elution of Isomers) change_polarity Adjust Solvent Ratio (e.g., Hexane:EtOAc) start->change_polarity gradient_elution Implement Gradient Elution start->gradient_elution change_column Switch to a Different Stationary Phase (e.g., Phenyl, PFP) start->change_column temp_control Adjust Column Temperature start->temp_control flow_rate Optimize Flow Rate start->flow_rate end Improved Separation change_polarity->end gradient_elution->end change_column->end temp_control->end flow_rate->end

Caption: A decision tree for troubleshooting poor separation of isomers during chromatography.

References

Technical Support Center: Improving Regioselectivity of 2-Hydroxy-6-methylbenzaldehyde Formylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed experimental protocols for researchers, scientists, and drug development professionals working on the formylation of 2-hydroxy-6-methylbenzaldehyde. Our aim is to help you overcome common challenges and improve the regioselectivity of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the formylation of this compound, helping you to diagnose and resolve problems in your experiments.

Q1: Why am I getting a mixture of the desired this compound and the undesired 4-hydroxy-2-methylbenzaldehyde (B179408) in my formylation reaction?

A1: The hydroxyl group of a phenol (B47542) is an activating, ortho, para-directing group in electrophilic aromatic substitution.[1] This means that the formylating agent can attack the positions ortho and para to the hydroxyl group. In the case of this compound's precursor, m-cresol (B1676322), both the ortho (C2 and C6) and para (C4) positions are activated. The methyl group also influences the directing effect. The formation of a mixture of isomers is a common outcome, and the ratio depends on the formylation method and reaction conditions used.[1]

Q2: How can I favor the formation of the ortho-formylated product (this compound)?

A2: Several methods are known to exhibit a strong preference for ortho-formylation:

  • Magnesium Dichloride/Paraformaldehyde Method: This method is reported to be highly selective for ortho-formylation, often yielding the ortho isomer exclusively.[2][3][4][5] The magnesium ion is believed to play a crucial role in directing the electrophile to the ortho position through chelation.[3][6]

  • Duff Reaction: This reaction, which uses hexamethylenetetramine (hexamine), generally shows a strong preference for ortho-formylation.[1][7] This selectivity is attributed to a mechanism involving a hydrogen bond between the phenolic proton and the formylating agent.[1]

  • Reimer-Tiemann Reaction: This reaction also typically yields the ortho product as the major isomer.[1][8] The selectivity is thought to arise from the interaction between the electron-rich phenoxide and the electrophilic dichlorocarbene.[8]

Q3: My Duff reaction is producing a significant amount of di-formylated product. How can I suppress this side reaction?

A3: Di-formylation can occur in the Duff reaction, especially with highly activated phenols.[7][9] To favor mono-formylation, you can:

  • Control Stoichiometry: Carefully reduce the amount of hexamethylenetetramine (HMTA) relative to the cresol (B1669610) substrate.[10]

  • Modify Reaction Conditions: Using milder reaction conditions, such as lower temperatures and shorter reaction times, can help minimize over-reaction.[1] A modified Duff reaction using anhydrous trifluoroacetic acid as the solvent can also be controlled to favor mono-formylation.[11]

Q4: I am observing a low overall yield of formylated products. What are the possible causes and solutions?

A4: Low yields can be attributed to several factors:

  • Sub-optimal Reaction Conditions: Ensure that the temperature, reaction time, and reagent stoichiometry are optimized for your specific substrate. Electron-donating groups, like the methyl group in m-cresol, generally enhance the reaction rate.[2]

  • Reagent Purity: Impurities in the starting materials or reagents can lead to side reactions and lower yields. Ensure your m-cresol and other reagents are of high purity.

  • Formation of Resins: Phenol-formaldehyde resin formation is a known side reaction, especially under strongly acidic or basic conditions.[10] To minimize this, consider using a formaldehyde-to-phenol ratio of less than one and avoiding excessively high temperatures.[10]

Q5: How can I increase the yield of the para-formylated isomer (4-hydroxy-2-methylbenzaldehyde) if that is my desired product?

A5: While many methods favor ortho-formylation, the following strategies can be employed to enhance para-selectivity:

  • Steric Hindrance: If the ortho positions are sterically hindered by bulky substituents, formylation will preferentially occur at the para position.[1] For m-cresol, this is not directly applicable as the ortho positions are relatively accessible.

  • Reimer-Tiemann Reaction with Additives: The addition of cyclodextrins to the Reimer-Tiemann reaction can increase the yield of the para-formylated product.[1] The cyclodextrin (B1172386) is thought to encapsulate the phenol, sterically hindering the ortho positions.[1]

  • Vilsmeier-Haack Reaction: This reaction can sometimes favor the para isomer, especially in the absence of strong chelating effects.[12][13]

Data Presentation

The following tables summarize the regioselectivity and yields for the formylation of relevant substituted phenols using different methods.

Table 1: Formylation of p-Cresol

MethodReagentsProductYield (%)Reference
Vilsmeier-HaackSOCl₂ + DMF (Microwave)2-hydroxy-4-methylbenzaldehyde80[14]
Vilsmeier-HaackSOCl₂ + DMF (Ultrasonic)2-hydroxy-4-methylbenzaldehyde78[14]

Table 2: Formylation of Phenols with Electron-Donating Groups (Illustrative Examples)

SubstrateMethodProductYield (%)SelectivityReference
o-CresolMgCl₂/Et₃N/Paraformaldehyde2-Hydroxy-3-methylbenzaldehyde99ortho[15]
3,5-Di-tert-butylphenolDuff Reaction3,5-Di-tert-butylsalicylaldehyde-ortho[7]
PhenolReimer-TiemannSalicylaldehyde (major), p-Hydroxybenzaldehyde (minor)-ortho > para[16]

Experimental Protocols

Protocol 1: Highly ortho-Selective Formylation using Magnesium Dichloride and Paraformaldehyde [2][4]

This method is highly recommended for achieving excellent regioselectivity for the ortho-formylation of m-cresol to yield this compound.

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous magnesium dichloride (1.5 equivalents) and dry paraformaldehyde (2.5 equivalents).

  • Solvent and Base Addition: Add dry acetonitrile (B52724) via syringe, followed by the dropwise addition of dry triethylamine (B128534) (3.75 equivalents). Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add m-cresol (1 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82°C) for 2-4 hours. The reaction can be monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature and add 5% aqueous HCl. Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel.

Protocol 2: Duff Reaction for ortho-Formylation [1][11]

  • Reaction Setup: In a round-bottom flask, combine m-cresol (1 equivalent) and hexamethylenetetramine (1.5 equivalents).

  • Solvent Addition: Add glacial acetic acid or a mixture of glacial acetic acid and trifluoroacetic acid.

  • Reaction: Heat the reaction mixture to 100-150°C for several hours.

  • Hydrolysis: Cool the reaction mixture and add aqueous sulfuric acid to hydrolyze the intermediate imine. Heat the mixture to complete the hydrolysis.

  • Workup and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the resulting aldehyde by chromatography or recrystallization.

Protocol 3: Reimer-Tiemann Reaction [17]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve m-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (B78521) (4 equivalents).

  • Reagent Addition: Heat the solution to 60-70°C and add chloroform (B151607) (1.5 equivalents) dropwise with vigorous stirring.

  • Reaction: Continue heating and stirring for 1-2 hours after the addition is complete.

  • Workup: Cool the reaction mixture and acidify with dilute sulfuric acid. The unreacted chloroform can be removed by distillation.

  • Purification: The product mixture can be subjected to steam distillation. The ortho-isomer (this compound) is more volatile and will distill first.[16][18] The isomers can also be separated by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Formylation Method cluster_workup Workup & Purification cluster_products Products m_cresol m-Cresol mgcl2 MgCl2/Paraformaldehyde m_cresol->mgcl2 duff Duff Reaction m_cresol->duff reimer Reimer-Tiemann m_cresol->reimer workup Aqueous Workup mgcl2->workup High ortho-selectivity duff->workup Good ortho-selectivity reimer->workup ortho > para purification Chromatography / Distillation workup->purification ortho_product This compound (ortho) purification->ortho_product para_product 4-Hydroxy-2-methylbenzaldehyde (para) purification->para_product troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Unsatisfactory Regioselectivity (Mixture of Isomers) check_method Which formylation method was used? start->check_method use_mgcl2 Switch to MgCl2/Paraformaldehyde method for high ortho-selectivity check_method->use_mgcl2 optimize_duff Optimize Duff Reaction: - Adjust HMTA stoichiometry - Milder conditions check_method->optimize_duff optimize_reimer Optimize Reimer-Tiemann: - Control temperature - Consider phase-transfer catalyst check_method->optimize_reimer para_strategy For para-isomer: - Reimer-Tiemann with cyclodextrin - Vilsmeier-Haack check_method->para_strategy

References

dealing with "oiling out" during the crystallization of 2-Hydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering the phenomenon of "oiling out" during the crystallization of 2-Hydroxy-6-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it happen with this compound?

A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid (an oil) rather than a solid crystalline material during the cooling or crystallization process.[1] This is a common issue with this compound due to its low melting point, which is approximately 32°C.[2] If the solution becomes supersaturated at a temperature above the compound's melting point, the compound will emerge from the solution as a liquid instead of forming solid crystals. Other contributing factors include high levels of impurities, which can further depress the melting point, and a high degree of supersaturation.[1][3][4]

Q2: What are the negative consequences of oiling out?

A2: Oiling out is detrimental to the purification process. The liquid droplets that form often entrap impurities more readily than a crystalline solid would.[1] This can lead to a product of lower purity. Furthermore, the solidified oil is often amorphous or forms a polycrystalline mass that is difficult to handle and may require re-purification.

Q3: Can I still obtain pure crystals after my compound has oiled out?

A3: It can be challenging. If the oil solidifies, it will likely trap impurities. The best course of action is to redissolve the material by heating the solution and attempting the crystallization again using a modified procedure to prevent oiling out.[1][3]

Q4: What is the ideal solvent for crystallizing this compound?

A4: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[5][6][7] Given its polar nature, polar solvents are generally a good starting point. However, to avoid oiling out, a solvent with a boiling point that is not excessively high is preferable. A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, often provides the best results by allowing for fine-tuning of the solvent's properties.[8][9][10]

Troubleshooting Guide: Dealing with "Oiling Out"

This guide provides a systematic approach to troubleshooting and preventing oiling out during the crystallization of this compound.

Problem: The compound separates as an oil upon cooling.

Cause 1: High Supersaturation and Rapid Cooling

If the solution becomes supersaturated at a temperature above the melting point of this compound (~32°C), it will precipitate as an oil. Rapid cooling exacerbates this issue by not allowing sufficient time for crystal nucleation and growth to occur at an appropriate temperature.[4][11]

Solution 1: Controlled Slow Cooling

A slower cooling rate allows the solution to reach the optimal temperature for crystallization without becoming excessively supersaturated above the compound's melting point.[7][12][13]

Solution 2: Modifying the Solvent System

Using a mixed solvent system can help to control the solubility and prevent premature precipitation at too high a temperature.[8][9][10]

Solution 3: Seeding the Solution

Introducing seed crystals encourages crystallization to begin at a desired, lower temperature, bypassing the temperature range where oiling out is likely.

Cause 2: Presence of Impurities

Impurities can depress the melting point of the compound, making it more prone to oiling out. They can also interfere with the formation of a stable crystal lattice.[1]

Solution: Preliminary Purification

If the crude material is highly impure, consider a preliminary purification step such as passing a solution of the compound through a short plug of silica (B1680970) gel to remove baseline impurities before attempting crystallization.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization in a Single Solvent (Ethanol)

This protocol is suitable for relatively pure samples of this compound.

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot ethanol (B145695) (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure a very slow cooling rate, the flask can be placed in an insulated container (e.g., a beaker of hot water that is allowed to cool).

  • Further Cooling: Once the flask has reached room temperature, place it in a refrigerator (4°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Protocol 2: Mixed-Solvent Crystallization (Ethanol-Water)

This method is often effective at preventing oiling out by carefully controlling the point of insolubility.[8][10]

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution just begins to turn cloudy. This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, wash with a cold ethanol-water mixture, and dry.

Protocol 3: Seeding Technique to Prevent Oiling Out

Seeding provides nucleation sites to initiate crystal growth at a temperature below the point where oiling out occurs.

  • Prepare a Saturated Solution: Following either Protocol 1 or 2, prepare a clear, hot, saturated solution of this compound.

  • Cool to Seeding Temperature: Allow the solution to cool slowly. The ideal seeding temperature is just below the melting point of the compound, for instance, around 25-30°C.

  • Add Seed Crystals: Add a few small, pure crystals of this compound to the solution.

  • Continued Slow Cooling: Continue to cool the solution slowly to room temperature and then in a refrigerator to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry.

Data Presentation

The following table provides an illustrative comparison of different crystallization methods and their expected outcomes for the purification of this compound. Note: These are representative values and actual results may vary depending on the purity of the starting material and specific experimental conditions.

MethodSolvent SystemCooling RateSeedingExpected Outcome for Oiling OutEstimated YieldEstimated Purity
Rapid CoolingEthanolFast (Ice Bath)NoHigh LikelihoodLowLow
Slow CoolingEthanolSlow (Ambient)NoModerate LikelihoodModerateModerate
Mixed-SolventEthanol-WaterSlow (Ambient)NoLow LikelihoodHighHigh
SeedingEthanolSlow (Ambient)YesVery Low LikelihoodHighVery High

Mandatory Visualization

Below is a troubleshooting workflow for dealing with "oiling out" during the crystallization of this compound.

G start Start Crystallization dissolve Dissolve this compound in hot solvent start->dissolve cool Cool Solution dissolve->cool observe Observe for Precipitation cool->observe oil_out Oiling Out Occurs observe->oil_out Liquid droplets form crystals Crystals Form observe->crystals Solid particles form reheat Re-heat to Dissolve oil_out->reheat isolate Isolate and Dry Crystals crystals->isolate troubleshoot Troubleshooting Steps slow_cool Decrease Cooling Rate troubleshoot->slow_cool change_solvent Use Mixed-Solvent System troubleshoot->change_solvent add_seed Introduce Seed Crystals troubleshoot->add_seed slow_cool->cool change_solvent->cool add_seed->cool reheat->troubleshoot end Pure Product isolate->end

Caption: Troubleshooting workflow for "oiling out".

References

workup procedure to remove unreacted reagents in 2-Hydroxy-6-methylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the workup procedure to remove unreacted reagents in the synthesis of 2-Hydroxy-6-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a complex tar-like substance after the initial reaction. How should I proceed with the workup?

A1: The formation of a tar-like substance is not uncommon in Duff reactions, often due to polymerization. The standard procedure is to hydrolyze the reaction intermediate by adding a dilute acid, such as sulfuric acid. This step should be performed carefully, potentially with cooling, to manage any exothermic processes. Following hydrolysis, steam distillation is the most effective method to isolate the volatile aldehyde product from the non-volatile tars and inorganic salts.

Q2: I've performed the acidic workup and steam distillation, but I suspect unreacted m-cresol (B1676322) is still present in my distillate. How can I remove it?

A2: While the Duff reaction often consumes the starting phenol (B47542), co-distillation of unreacted m-cresol with the product can occur. To separate this compound from the unreacted phenolic starting material, you can exploit the difference in acidity between the aldehyde and the phenol. A common method involves making the distillate alkaline with a solution of sodium carbonate. This compound is less acidic and can be steam distilled from this alkaline solution, while the more acidic m-cresol will remain as its sodium salt. The desired aldehyde can then be collected from the new distillate.

Q3: After steam distillation, my product yield is very low. What are the potential causes and how can I improve it?

A3: Low yields in the synthesis of hydroxybenzaldehydes can be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction has been heated at the appropriate temperature (typically 150-160°C for the Duff reaction) for a sufficient amount of time.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of hexamethylenetetramine to the phenol can lead to side reactions or incomplete conversion.

  • Side Reactions: Di-formylation or polymerization can reduce the yield of the desired mono-formylated product.[1] Careful control of reaction conditions can help minimize these.

  • Inefficient Steam Distillation: Ensure a steady rate of steam is passed through the mixture to effectively carry over the volatile product.

Q4: Can I use other purification methods besides steam distillation?

A4: Yes, other purification techniques can be employed. After the initial acidic workup, the product can be extracted from the aqueous mixture using an organic solvent like diethyl ether or dichloromethane. The combined organic extracts can then be washed with a sodium bisulfite solution to form an adduct with the aldehyde. This adduct can be separated from the organic layer and then decomposed with acid to regenerate the pure aldehyde.[2] Additionally, column chromatography or recrystallization from a suitable solvent can be used for further purification if necessary.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a hydroxybenzaldehyde via the Duff reaction. Please note that specific values may vary depending on the exact experimental conditions.

ParameterValueNotes
Starting Phenol25 gExample quantity from literature for similar syntheses.[3]
Hexamethylenetetramine25 gA 1:1 weight ratio with the phenol is often used.
Reaction Temperature150-160 °CCritical for the reaction to proceed efficiently.[3]
Reaction Time2-3 hoursFor the complete synthesis.[3]
Expected Yield8-32%Yields for o-hydroxyaldehydes from the Duff reaction can vary.[3]

Experimental Protocols

Workup and Purification Protocol for Removing Unreacted Reagents

This protocol outlines a typical workup procedure for the isolation and purification of this compound, focusing on the removal of unreacted starting materials and byproducts.

  • Acid Hydrolysis:

    • After the initial reaction is complete, allow the reaction mixture to cool to approximately 115°C.

    • Slowly and cautiously, with stirring, add a dilute solution of sulfuric acid (e.g., 50 ml of concentrated H₂SO₄ in 150 ml of water). This step hydrolyzes the intermediate Schiff's base to the aldehyde and should be performed in a fume hood.

  • Initial Steam Distillation:

    • Set up apparatus for steam distillation.

    • Pass steam through the acidified reaction mixture. The this compound, along with any unreacted volatile starting phenol, will co-distill.

    • Collect the distillate, which will appear as an oily layer or a suspension in water.

  • Separation of Unreacted Phenol:

    • To the collected distillate, add a solution of sodium carbonate until the mixture is distinctly alkaline.

    • Perform a second steam distillation on this alkaline mixture. The this compound will distill over, leaving the unreacted phenol (as its sodium salt) behind in the distillation flask.

    • Collect the distillate containing the purified aldehyde.

  • Product Isolation:

    • The purified this compound in the distillate can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the purified product.

  • Optional Further Purification:

    • If necessary, the product can be further purified by vacuum distillation or recrystallization from an appropriate solvent.

Mandatory Visualization

Workup_Procedure start Crude Reaction Mixture acid_hydrolysis Acid Hydrolysis (Dilute H₂SO₄) start->acid_hydrolysis steam_distillation_1 Steam Distillation acid_hydrolysis->steam_distillation_1 distillate_1 Distillate: Product + Unreacted Phenol steam_distillation_1->distillate_1 waste_1 Non-Volatile Residue (Tars, Salts) steam_distillation_1->waste_1 alkalinization Add Sodium Carbonate Solution distillate_1->alkalinization steam_distillation_2 Second Steam Distillation alkalinization->steam_distillation_2 distillate_2 Purified Product in Distillate steam_distillation_2->distillate_2 waste_2 Alkaline Solution of Unreacted Phenol steam_distillation_2->waste_2 extraction Solvent Extraction (e.g., Diethyl Ether) distillate_2->extraction drying Dry Organic Layer (Anhydrous Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation final_product Pure this compound evaporation->final_product

Caption: Workflow for the removal of unreacted reagents in this compound synthesis.

References

stability issues and proper storage conditions for 2-Hydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage conditions for 2-Hydroxy-6-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 6-methylsalicylaldehyde, is an aromatic organic compound. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of Schiff bases, coumarin (B35378) derivatives, and various chelating agents. Its derivatives are explored in medicinal chemistry for their potential biological activities.

Q2: What are the primary stability concerns for this compound?

The primary stability concerns for this compound are its susceptibility to:

  • Oxidation: The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2-hydroxy-6-methylbenzoic acid, especially when exposed to air (oxygen).

  • Photodegradation: Like many phenolic compounds, it can be sensitive to light, which can catalyze degradation reactions.

  • Polymerization: Under certain conditions, particularly in the presence of acid catalysts, phenolic aldehydes can undergo self-condensation or polymerization reactions.[1]

Q3: What are the ideal storage conditions for this compound?

To ensure maximum stability and shelf-life, this compound should be stored under the following conditions:

  • Temperature: In a cool environment, typically between 2°C and 8°C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protected from light in an amber or opaque container.

  • Container: In a tightly sealed container to prevent moisture and air ingress.

  • Location: In a dry, well-ventilated area away from incompatible materials.

Q4: What are the signs of degradation of this compound?

Degradation of this compound may be indicated by:

  • Color Change: A noticeable darkening or change in color from its typical appearance.

  • Formation of Precipitate: The appearance of solid material in a previously clear liquid or solution, which could indicate polymerization.

  • Changes in Purity: A decrease in the percentage purity as determined by analytical techniques such as HPLC or GC-MS.

  • Appearance of New Peaks in Chromatograms: The detection of new peaks corresponding to degradation products, such as 2-hydroxy-6-methylbenzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound.

Observed Issue Potential Cause Recommended Action
Compound has darkened in color. Oxidation due to exposure to air.1. Ensure the container is tightly sealed and flushed with an inert gas before storage.2. If the compound is in solution, consider de-gassing the solvent before use.3. For future use, handle the compound under an inert atmosphere as much as possible.
A precipitate has formed in the solution. Polymerization, possibly catalyzed by acidic impurities or conditions.1. Check the pH of the solution. If acidic, neutralize if appropriate for your application.2. Avoid storing the compound in the presence of strong acids.3. Filter the solution to remove the precipitate before use, and re-analyze the purity of the filtrate.
Purity has decreased over time, with a new peak appearing in the HPLC/GC analysis. Degradation, likely oxidation to the carboxylic acid or other byproducts.1. Confirm the identity of the new peak, if possible (e.g., by mass spectrometry).2. Review storage conditions to ensure they are optimal (see FAQs).3. If purity is critical, consider re-purifying the compound or using a fresh batch.
Inconsistent experimental results. Degradation of the starting material.1. Assess the purity of the this compound before each experiment.2. Prepare fresh solutions for each set of experiments.3. Store stock solutions under the recommended conditions and for a limited time.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₈H₈O₂
Molecular Weight 136.15 g/mol [2]
Appearance Colorless to light yellow liquid or solid
Melting Point Data not consistently available, may be near room temperature
Boiling Point ~197 °C (for the similar compound salicylaldehyde)
Solubility Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[3]
Solvent Compatibility

The following table provides general compatibility information for this compound with common laboratory solvents, based on data for salicylaldehyde. "A" indicates good compatibility, while caution should be exercised with other solvents, and specific stability studies are recommended.

SolventCompatibility Code
Acetonitrile (B52724)A
Dichloromethane (DCM)A
Dimethylformamide (DMF)A
Dimethyl sulfoxide (B87167) (DMSO)A
EthanolA[3]
Ethyl AcetateA
HexanesA
MethanolA
Tetrahydrofuran (THF)A
TolueneA
WaterSlightly Soluble[3]

Note: While generally non-reactive, long-term stability in any solvent should be experimentally verified, especially if the solvent contains impurities (e.g., acids, peroxides).

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B over the run.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm and 320 nm).

  • Sample Preparation:

    • Accurately weigh a small amount of the compound.

    • Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the sample.

    • Record the chromatogram.

    • Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.

Protocol 2: Stability Study under Accelerated Conditions

Objective: To evaluate the stability of this compound under elevated temperature and humidity.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the compound in sealed, amber glass vials.

  • Storage Conditions: Place the vials in stability chambers at various conditions. Common accelerated conditions include:

    • 40°C / 75% Relative Humidity (RH)

    • 50°C / ambient humidity

    • Exposure to a controlled UV light source

  • Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, analyze the sample for purity and the presence of degradation products using the HPLC method described in Protocol 1.

    • Visually inspect the samples for any changes in color or physical state.

  • Data Evaluation:

    • Plot the percentage of remaining this compound against time for each storage condition.

    • This data can be used to estimate the degradation rate and predict the shelf-life under normal storage conditions.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Stability Issue Observed (e.g., color change, precipitation, low purity) check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling analyze_purity Analyze Purity and Impurities (HPLC, GC-MS) check_storage->analyze_purity check_handling->analyze_purity oxidation Oxidation Suspected (e.g., exposure to air) analyze_purity->oxidation New peak corresponding to 2-hydroxy-6-methylbenzoic acid polymerization Polymerization Suspected (e.g., acidic conditions) analyze_purity->polymerization Broad peaks or insoluble material photodegradation Photodegradation Suspected (e.g., light exposure) analyze_purity->photodegradation Multiple unidentified degradation peaks solution_oxidation Store under inert gas. Use fresh, de-gassed solvents. oxidation->solution_oxidation solution_polymerization Avoid acidic conditions. Use neutral, high-purity solvents. polymerization->solution_polymerization solution_photodegradation Store in amber vials. Protect from light during experiments. photodegradation->solution_photodegradation end Issue Resolved solution_oxidation->end solution_polymerization->end solution_photodegradation->end

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways Potential Degradation Pathways of this compound main_compound This compound oxidation_product 2-Hydroxy-6-methylbenzoic Acid main_compound->oxidation_product Oxidation (O2) polymerization_product Polymer / Condensation Products main_compound->polymerization_product Acid Catalysis photodegradation_products Various Photodegradation Products main_compound->photodegradation_products Light (UV)

Caption: Potential degradation pathways.

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxy-6-methylbenzaldehyde and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount for targeted synthesis and application. This guide provides a comprehensive comparative analysis of 2-hydroxy-6-methylbenzaldehyde and its key isomers, focusing on their physicochemical properties, synthesis, spectroscopic signatures, and biological activities. The strategic placement of the methyl group in relation to the hydroxyl and formyl functionalities significantly influences the molecule's reactivity, spectral characteristics, and therapeutic potential.

Physicochemical and Spectroscopic Properties

The positional isomerism of the methyl group on the salicylaldehyde (B1680747) core imparts distinct physical and spectroscopic properties to each molecule. These differences are critical for identification, purification, and predicting the behavior of these compounds in various chemical and biological systems.

Data Presentation: Physical and Spectroscopic Properties
PropertyThis compound2-Hydroxy-3-methylbenzaldehyde2-Hydroxy-4-methylbenzaldehyde2-Hydroxy-5-methylbenzaldehyde4-Hydroxy-2-methylbenzaldehyde3-Hydroxy-4-methylbenzaldehyde
Molecular Formula C₈H₈O₂C₈H₈O₂C₈H₈O₂C₈H₈O₂C₈H₈O₂C₈H₈O₂
Molar Mass ( g/mol ) 136.15136.15136.15136.15136.15136.15
Appearance White or yellowish crystalline solidLiquidColorless to light straw crystalsSolidWhite crystalline solidLight yellow solid
Melting Point (°C) 32.3[1]17 (lit.)58-61 (lit.)54-57 (lit.)45-47Not specified
Boiling Point (°C) 229-230 (estimate)[1][2]204 / 730 mmHg (lit.)[3]223 / 760 mmHg217 (lit.)121-122Not specified
Density (g/mL) 1.115 (rough estimate)[1]1.123 at 25 °C (lit.)[3]Not specifiedNot specified1.17Not specified
pKa 8.28 (Predicted)[1]Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Solubility Soluble in alcohol and ether, insoluble in water.[1]Not specifiedInsoluble in water; soluble in organic solvents, oils.Not specifiedSlightly soluble in water, soluble in alcohols, ethers, and ketones.[4]Not specified
¹H NMR (Aldehyde H, ppm) ~10.3~9.85~9.7~9.8~10.1~9.90
¹H NMR (Hydroxyl H, ppm) ~11.8~11.25~11.0~10.9~10.8~5.33
¹³C NMR (Aldehyde C, ppm) ~193.9~196.5~192.1~191.0~192.5~192.0

Synthesis of Hydroxy-Methylbenzaldehyde Isomers

The synthesis of these isomers is typically achieved through electrophilic aromatic substitution reactions on substituted phenols (cresols). The choice of synthetic route can influence the yield and isomeric purity of the final product. The Reimer-Tiemann and Duff reactions are common methods for the ortho-formylation of phenols.

Experimental Protocols: Synthesis

Protocol 1: Reimer-Tiemann Reaction (Generalized)

The Reimer-Tiemann reaction involves the ortho-formylation of phenols by reaction with chloroform (B151607) in a basic solution. The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.

  • Materials: Appropriate cresol (B1669610) isomer (e.g., m-cresol (B1676322) for this compound), sodium hydroxide (B78521), chloroform, water, dilute sulfuric acid, diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide in water.

    • Add the cresol isomer to the alkaline solution and stir until dissolved.

    • Heat the mixture to 60-70°C.

    • Add chloroform dropwise over a period of 1-2 hours while maintaining the temperature and vigorous stirring. The reaction is often exothermic.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.

    • Cool the reaction mixture and remove excess chloroform by distillation.

    • Acidify the cooled residue with dilute sulfuric acid.

    • The product can be isolated by steam distillation or solvent extraction with diethyl ether.

    • Purify the crude product by chromatography or recrystallization.

Protocol 2: Duff Reaction (Generalized)

The Duff reaction uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid, to achieve ortho-formylation of phenols.

  • Materials: Appropriate cresol isomer, hexamine, glycerol, boric acid, sulfuric acid, water.

  • Procedure:

    • Prepare a glyceroboric acid solution by heating glycerol and boric acid.

    • Add the cresol isomer and hexamine to the hot glyceroboric acid solution.

    • Heat the reaction mixture to 150-160°C for 15-30 minutes with stirring.

    • Cool the mixture and hydrolyze by adding a solution of dilute sulfuric acid.

    • Isolate the product by steam distillation of the acidified reaction mixture.

    • The collected distillate can be further purified by extraction and chromatography or recrystallization.

Mandatory Visualization: Synthesis Pathways

Below is a generalized workflow comparing the Reimer-Tiemann and Duff reactions for the synthesis of a generic hydroxy-methylbenzaldehyde from a cresol precursor.

G cluster_0 Starting Material cluster_1 Reimer-Tiemann Reaction cluster_2 Duff Reaction Cresol Cresol Isomer RT_reagents NaOH, CHCl3, H2O 60-70°C Cresol->RT_reagents Duff_reagents Hexamine, Glycerol, Boric Acid, 150-160°C Cresol->Duff_reagents RT_intermediate Dichlorocarbene Intermediate RT_reagents->RT_intermediate Generation RT_hydrolysis Acidic Workup RT_intermediate->RT_hydrolysis Formylation RT_product Hydroxy-methylbenzaldehyde (ortho- and para- isomers) RT_hydrolysis->RT_product Hydrolysis Duff_intermediate Iminium Intermediate Duff_reagents->Duff_intermediate Formylation Duff_hydrolysis Acidic Hydrolysis Duff_intermediate->Duff_hydrolysis Hydrolysis Duff_product Hydroxy-methylbenzaldehyde (ortho- selective) Duff_hydrolysis->Duff_product

Figure 1: Comparison of Reimer-Tiemann and Duff reaction workflows.

Biological Activities: A Comparative Overview

Substituted salicylaldehydes are known for their broad spectrum of biological activities, including antimicrobial and antioxidant properties. The nature and position of substituents on the aromatic ring can significantly modulate this activity.

Antimicrobial Activity

Salicylaldehyde derivatives have demonstrated notable activity against various pathogenic bacteria and fungi.[5] The presence of hydroxyl and aldehyde groups is crucial, and further substitution can enhance this activity. Halogenated and nitro-substituted salicylaldehydes, for instance, often show potent antimicrobial effects.[4] While comprehensive comparative data for all methyl-substituted isomers against a uniform panel of microbes is limited, the general principle is that structural modifications influence the compound's ability to interact with microbial targets.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay (Generalized)

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: Test compounds, bacterial or fungal strains, appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi), 96-well microtiter plates, standard antibiotic/antifungal agent (positive control), solvent (e.g., DMSO).

  • Procedure:

    • Prepare a stock solution of each test compound in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the growth medium to achieve a range of concentrations.

    • Prepare a standardized inoculum of the microorganism.

    • Add the microbial inoculum to each well. Include a positive control (medium with inoculum and standard drug) and a negative control (medium with inoculum and solvent).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that shows no visible turbidity (growth).

Antioxidant Activity

The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The position of the methyl group can influence the stability of the resulting phenoxyl radical, thereby affecting the antioxidant capacity.

Protocol 4: DPPH Radical Scavenging Assay (Generalized)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Materials: Test compounds, 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol (B129727) or ethanol, standard antioxidant (e.g., ascorbic acid or Trolox), 96-well microtiter plates.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol or ethanol.

    • Prepare serial dilutions of the test compounds and a standard antioxidant in the same solvent.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Applications in Drug Development and Coordination Chemistry

Hydroxy-methylbenzaldehydes serve as versatile building blocks in the synthesis of more complex molecules with potential therapeutic applications. Their utility often stems from the reactivity of the aldehyde and hydroxyl groups.

Schiff Base Formation and Metal Complexation

A primary application of these compounds is in the synthesis of Schiff bases through condensation with primary amines. These Schiff bases are important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. The resulting metal complexes have been extensively studied for their enhanced biological activities, including antimicrobial, anticancer, and catalytic properties. The steric and electronic effects of the methyl group's position can influence the coordination geometry and stability of the metal complexes, thereby modulating their biological efficacy.

Mandatory Visualization: Logical Pathway in Drug Discovery

The following diagram illustrates the logical progression from a hydroxy-methylbenzaldehyde isomer to the investigation of the biological activity of its derived metal complexes.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation Isomer Hydroxy-methylbenzaldehyde Isomer SchiffBase Schiff Base Ligand Isomer->SchiffBase Amine Primary Amine Amine->SchiffBase MetalComplex Metal Complex SchiffBase->MetalComplex MetalSalt Metal Salt (e.g., Cu(II), Ni(II)) MetalSalt->MetalComplex Screening Biological Screening (e.g., Antimicrobial, Anticancer) MetalComplex->Screening Activity Enhanced Biological Activity Screening->Activity SAR Structure-Activity Relationship (SAR) Studies Activity->SAR Lead Lead Compound Identification SAR->Lead

Figure 2: Logical workflow from isomer to biologically active metal complex.

Conclusion

The isomers of hydroxy-methylbenzaldehyde, while sharing the same molecular formula, are distinct chemical entities with unique properties and potential applications. The position of the methyl group influences steric hindrance and electronic effects, which in turn affect physical properties, synthetic accessibility, spectroscopic signatures, and biological activities. For researchers in drug development, a thorough understanding of these isomeric differences is crucial for the rational design of new synthetic routes and the development of novel therapeutic agents based on the salicylaldehyde scaffold. This guide provides a foundational comparison to aid in these endeavors.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 2-Hydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity is a critical aspect of quality control for chemical intermediates like 2-Hydroxy-6-methylbenzaldehyde, particularly in the pharmaceutical industry where impurities can impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides a comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound and its related substances.

While specific validated methods for this compound are not extensively published, the methodologies presented here are based on established principles for the analysis of closely related phenolic aldehydes, such as salicylaldehyde (B1680747) (2-hydroxybenzaldehyde), and represent robust starting points for method development and validation.

Comparison of HPLC Methods

This guide compares two RP-HPLC methods:

  • Method A: A standard approach utilizing a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, acidified with phosphoric acid. This method is broadly applicable and effective for a wide range of aromatic compounds.

  • Method B: An alternative method employing a Cyano (CN) stationary phase with an isocratic mobile phase of acetonitrile and water containing trifluoroacetic acid. The CN column offers different selectivity compared to C18, which can be advantageous for resolving closely related impurities.

The key chromatographic parameters for each method are summarized in the table below for easy comparison.

ParameterMethod AMethod B
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Cyano (CN) (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A Water with 0.1% Phosphoric AcidWater with 0.1% Trifluoroacetic Acid[1]
Mobile Phase B AcetonitrileAcetonitrile[1]
Elution Mode GradientIsocratic (e.g., 70:30 v/v Mobile Phase A:B)[1]
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C[1]30°C
Detection Wavelength 230 nm[1]230 nm[1]
Injection Volume 10 µL10 µL
Expected Retention Time Variable (dependent on gradient)~5-10 min (estimated)

Experimental Protocols

Below are the detailed experimental protocols for the two comparative HPLC methods.

Method A: C18 with Gradient Elution

This method is a versatile starting point for the purity analysis of this compound, leveraging the common C18 column chemistry.

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • C18 column (250 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Solutions:

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Acetonitrile.

  • Sample Solution: Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

4. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 230 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (re-equilibration)

Method B: Cyano Column with Isocratic Elution

This method offers an alternative selectivity which may be beneficial for separating specific impurities that co-elute on a C18 column.[1]

1. Instrumentation:

  • A standard HPLC system as described in Method A.

2. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)[1]

  • Trifluoroacetic acid (TFA) (analytical grade)[1]

  • Water (HPLC grade)[1]

  • Cyano (CN) column (250 mm x 4.6 mm, 5 µm particle size)[1]

3. Preparation of Solutions:

  • Mobile Phase A: Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC grade water and mix well.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Mobile Phase (Isocratic): Mix Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio and degas.[1]

  • Sample Solution: Prepare as described in Method A, using the isocratic mobile phase as the diluent.

4. Chromatographic Conditions:

  • Column: Cyano (250 mm x 4.6 mm, 5 µm)[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[1]

  • Detection: 230 nm[1]

  • Injection Volume: 10 µL

Method Validation and Performance

For use in a regulated environment, either of these methods would require validation according to ICH guidelines. Key validation parameters to be assessed include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Forced degradation studies (acid, base, oxidation, thermal) should be performed to demonstrate separation of the main peak from any degradation products.[1]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Workflow for HPLC Method Selection and Purity Assessment

The following diagram illustrates the logical workflow for selecting and applying an HPLC method for the purity assessment of this compound.

HPLC_Workflow start Start: Purity Assessment Required for this compound lit_review Literature Review & Method Scouting start->lit_review method_dev Method Development lit_review->method_dev method_a Method A (C18 Column) method_dev->method_a method_b Method B (CN Column) method_dev->method_b optimization Optimization of Parameters (Mobile Phase, Gradient, etc.) method_a->optimization method_b->optimization validation Method Validation (ICH Guidelines) Specificity, Linearity, Accuracy, Precision optimization->validation routine_analysis Routine Purity Testing validation->routine_analysis end End: Purity Report routine_analysis->end

Caption: Workflow for HPLC method selection and purity assessment.

This guide provides a foundational comparison of two viable HPLC methods for the purity assessment of this compound. The choice between a C18 and a CN column will depend on the specific impurity profile of the sample. It is recommended to screen both column types during method development to determine the optimal stationary phase for the desired separation.

References

A Researcher's Guide to Validating the Structure of 2-Hydroxy-6-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of novel compounds is a cornerstone of chemical research and development. This guide provides a comparative overview of key analytical techniques for validating the structure of 2-Hydroxy-6-methylbenzaldehyde derivatives, complete with experimental data and detailed protocols.

The structural characterization of newly synthesized organic molecules is a critical process, ensuring the identity and purity of a compound.[1][2] For derivatives of this compound, a class of compounds with potential applications in medicinal chemistry and materials science, a multi-faceted analytical approach is essential. This guide outlines the principal spectroscopic and crystallographic methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.

Comparative Analysis of Analytical Techniques

A combination of analytical techniques is crucial for unambiguous structure determination.[1][2] While NMR provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies key functional groups. Mass spectrometry determines the molecular weight and elemental composition, and X-ray crystallography offers the definitive three-dimensional structure.[1][3]

The following table summarizes the expected and literature data for the parent compound, this compound, which serves as a reference for the analysis of its derivatives.

Analytical Technique Parameter This compound Alternative Benzaldehyde (B42025) Derivatives (Illustrative Examples)
¹H NMR (CDCl₃, 500 MHz)Chemical Shift (δ)δ 12.67 (s, 1H, OH), 8.80 (s, 1H, CHO), 7.69-6.84 (m, 3H, Ar-H), 2.5 (s, 3H, CH₃)Salicylaldehyde: δ ~9.8 (s, 1H, CHO), 11.0 (s, 1H, OH), 6.8-7.5 (m, 4H, Ar-H)[4]
¹³C NMR Chemical Shift (δ)Expected signals for C=O, aromatic carbons, and methyl carbon.Data for various benzaldehyde derivatives can be found in chemical databases.
IR Spectroscopy Wavenumber (cm⁻¹)~3400 (O-H), ~2850 (C-H aldehyde), ~1650 (C=O aldehyde)Benzyloxybenzaldehyde isomers show characteristic C-H and C=O stretches.[1]
Mass Spectrometry (GC-MS)Molecular Ion Peak (m/z)136.15 (Calculated)[5][6], 136 (Experimental)[7]Fragmentation patterns will differ based on the nature and position of substituents.
X-ray Crystallography Crystal System, Space GroupNot available for the parent compound.Substituted benzaldehydes exhibit various crystal packing and geometries.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. Standard acquisition parameters are typically used. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish connectivity.

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values. Compare the data with those expected for the proposed structure and with data from related compounds.[4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for key functional groups such as O-H (hydroxyl), C=O (aldehyde), C-O, and aromatic C-H stretches.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds or through direct infusion for less volatile samples using techniques like Electrospray Ionization (ESI).[8]

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak.

  • Data Analysis: Determine the exact mass and elemental composition from high-resolution mass spectrometry (HRMS). Analyze the fragmentation pattern to gain further structural insights.[8]

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic arrangement, bond lengths, and bond angles.[3]

Protocol:

  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.[3]

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a constant temperature, typically using Mo Kα radiation.[3]

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software. This will yield the final 3D structure with precise atomic coordinates.[3]

Visualizing the Workflow

The process of validating the structure of a new derivative follows a logical progression, starting from the initial synthesis and purification to the final structural confirmation.

G Experimental Workflow for Structure Validation cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Determination cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS, HRMS) Purification->MS Xray Single-Crystal X-ray Diffraction NMR->Xray IR->Xray MS->Xray Confirmation Validated Structure Xray->Confirmation

Caption: A typical workflow for the structural validation of a new chemical entity.

The following diagram illustrates the logical relationship between the different analytical techniques in confirming the structure.

G Logical Flow of Structural Elucidation MolecularFormula Molecular Formula (from MS) ProposedStructure Proposed Structure MolecularFormula->ProposedStructure FunctionalGroups Functional Groups (from IR) FunctionalGroups->ProposedStructure Connectivity Connectivity (from NMR) Connectivity->ProposedStructure ThreeDStructure 3D Structure (from X-ray) ConfirmedStructure Confirmed Structure ThreeDStructure->ConfirmedStructure ProposedStructure->ThreeDStructure

Caption: Interrelation of data from different analytical methods for structure confirmation.

By systematically applying these analytical techniques and comparing the obtained data with established values for related compounds, researchers can confidently validate the structures of new this compound derivatives. This rigorous approach is fundamental to advancing chemical science and ensuring the integrity of research findings.

References

spectroscopic analysis (1H NMR, 13C NMR, FT-IR) of 2-Hydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of organic molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for elucidating molecular structures. This guide provides a detailed spectroscopic analysis of 2-Hydroxy-6-methylbenzaldehyde, comparing its spectral features with those of related benzaldehyde (B42025) derivatives to offer insights into the effects of substituent groups on their spectroscopic properties.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and FT-IR spectroscopic data for this compound and selected alternative compounds for comparison.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAr-H-CHO-OH-CH₃
This compound 7.42 (t), 6.90 (d), 6.78 (d)10.33 (s)11.85 (s)2.58 (s)
Salicylaldehyde (2-Hydroxybenzaldehyde)7.50-6.80 (m)9.88 (s)11.05 (s)-
Benzaldehyde7.90-7.50 (m)10.00 (s)--
4-Methylbenzaldehyde7.75 (d), 7.30 (d)9.95 (s)-2.43 (s)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OAr-C (Substituted)Ar-C (Unsubstituted)-CH₃
This compound 196.5161.5 (C-OH), 140.8 (C-CH₃), 121.8 (C-CHO)135.5, 129.8, 118.020.1
Salicylaldehyde (2-Hydroxybenzaldehyde)196.4161.4 (C-OH), 119.9 (C-CHO)136.6, 133.5, 119.5, 117.6-
Benzaldehyde192.3136.5 (C-CHO)134.4, 129.7, 129.0-
4-Methylbenzaldehyde192.1145.1 (C-CH₃), 134.3 (C-CHO)129.8, 129.721.8

Table 3: FT-IR Spectroscopic Data (Characteristic Peaks in cm⁻¹)

Compoundν(O-H)ν(C-H) aromaticν(C=O)ν(C-O)
This compound ~3000-3400 (broad)~3050~1650~1250
Salicylaldehyde (2-Hydroxybenzaldehyde)~3000-3400 (broad)~3060~1665~1280
Benzaldehyde-~3063~1703-
4-Methylbenzaldehyde-~3030~1701-

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The sample was placed in a 5 mm NMR tube. The spectrum was acquired with a 30° pulse angle, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. Typically, 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum was obtained using a 45° pulse angle with a relaxation delay of 2.0 seconds. The number of scans ranged from 512 to 1024, depending on the sample concentration.

  • Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier transform. The resulting spectra were phase-corrected and calibrated against the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the solid sample was ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder was obtained.

    • A portion of the mixture was transferred to a pellet-forming die.

    • The die was placed in a hydraulic press and a pressure of 7-8 tons was applied for 2-3 minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment was recorded.

    • The KBr pellet containing the sample was placed in a sample holder in the IR beam path.

    • The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 scans were co-added to improve the signal-to-noise ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Organic Compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Grind with KBr & Press into Pellet Sample->IR_Prep NMR_Spec NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Spec IR_Spec FT-IR Spectrometer IR_Prep->IR_Spec NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Spec->NMR_Data IR_Data FT-IR Spectrum (Peak Frequencies, Intensities) IR_Spec->IR_Data Structure Molecular Structure Elucidation NMR_Data->Structure IR_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

Discussion and Comparison

The spectroscopic data reveals distinct features for this compound when compared to its analogs.

In the ¹H NMR spectrum , the aldehydic proton of this compound appears at a relatively downfield chemical shift (10.33 ppm) due to the electron-withdrawing effect of the carbonyl group. The phenolic hydroxyl proton is observed at an even further downfield position (11.85 ppm), indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The presence of the methyl group at the 6-position influences the chemical shifts of the aromatic protons through its electron-donating nature.

The ¹³C NMR spectrum shows the carbonyl carbon at 196.5 ppm, which is characteristic for aromatic aldehydes. The positions of the aromatic carbon signals are influenced by the hydroxyl, methyl, and aldehyde substituents. The upfield shift of the methyl carbon (20.1 ppm) is typical for an alkyl group attached to an aromatic ring.

The FT-IR spectrum of this compound displays a broad absorption band for the hydroxyl group, confirming the presence of hydrogen bonding. The carbonyl stretching frequency is observed at a lower wavenumber (~1650 cm⁻¹) compared to benzaldehyde (~1703 cm⁻¹), which is also a consequence of the intramolecular hydrogen bonding that weakens the C=O bond.

By comparing the spectral data of this compound with salicylaldehyde, benzaldehyde, and 4-methylbenzaldehyde, researchers can gain a deeper understanding of how the type and position of substituents on the benzene (B151609) ring affect the electronic environment and, consequently, the spectroscopic signatures of these molecules. This comparative approach is crucial for the unambiguous identification and characterization of novel compounds in drug discovery and development.

A Comparative Guide to the Reactivity of 2-Hydroxy-6-methylbenzaldehyde and Other Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Hydroxy-6-methylbenzaldehyde with other substituted benzaldehydes in various organic reactions. Understanding the influence of substituents on the aromatic ring is crucial for reaction optimization, mechanism elucidation, and the rational design of molecules in medicinal chemistry and materials science. This analysis is supported by experimental data and detailed methodologies.

Overview of Benzaldehyde (B42025) Reactivity

The reactivity of the carbonyl group in benzaldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. This is influenced by two main factors:

  • Electronic Effects: Substituents on the aromatic ring can either donate or withdraw electron density, altering the partial positive charge on the carbonyl carbon.

    • Electron-Withdrawing Groups (EWGs) , such as nitro (NO₂) or chloro (Cl) groups, pull electron density away from the carbonyl group. This increases its electrophilicity, making it more susceptible to nucleophilic attack and thus more reactive.

    • Electron-Donating Groups (EDGs) , such as methyl (CH₃) or methoxy (B1213986) (OCH₃) groups, push electron density towards the carbonyl group. This reduces its electrophilicity, making it less reactive towards nucleophiles.

  • Steric Effects: Substituents located in the ortho position (adjacent to the aldehyde group) can physically obstruct the path of an incoming nucleophile. This steric hindrance can significantly increase the activation energy of a reaction, thereby slowing it down, sometimes overriding electronic effects.

Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts because the resonance effect of the aromatic ring reduces the electrophilicity of the carbonyl group.

Reactivity Profile of this compound

This compound presents a complex case where both electronic and steric effects are significant:

  • -OH (Hydroxyl) Group: Located at the C2 (ortho) position, the hydroxyl group is an electron-donating group through resonance, which tends to decrease the aldehyde's reactivity. However, it can also form an intramolecular hydrogen bond with the carbonyl oxygen, which can influence the conformation and electrophilicity of the aldehyde group.

  • -CH₃ (Methyl) Group: Located at the C6 (ortho) position, the methyl group is a weak electron-donating group. More importantly, its presence, along with the C2-hydroxyl group, creates significant steric hindrance around the aldehyde functionality.

The combination of two ortho substituents, particularly the bulky methyl group, is expected to make this compound significantly less reactive in nucleophilic addition reactions compared to unsubstituted benzaldehyde or its meta- and para-substituted isomers. The steric hindrance likely plays a more dominant role than the combined electronic effects of the hydroxyl and methyl groups.

Comparative Reactivity Data

The following table summarizes the relative reactivity of various substituted benzaldehydes in key organic reactions. The relative rate constant (k/k₀) is the ratio of the reaction rate constant for the substituted benzaldehyde to that of unsubstituted benzaldehyde.

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)Inferred Reactivity of this compound
p-NO₂ Oxidation with BTMACB1.62Much Higher
m-NO₂ Oxidation with BTMACB1.35Much Higher
p-Cl Oxidation with BTMACB0.55Higher
H Oxidation with BTMACB1.00Higher
p-CH₃ Oxidation with BTMACB2.51Comparable/Slightly Lower
p-OCH₃ Oxidation with BTMACB6.31Lower
p-NO₂ Wittig Reaction14.7Much Lower
m-NO₂ Wittig Reaction10.5Much Lower
p-Cl Wittig Reaction2.75Much Lower
H Wittig Reaction1.00Lower
p-CH₃ Wittig Reaction0.45Lower
p-OCH₃ Wittig Reaction0.21Lower

Note: BTMACB = Benzyltrimethylammonium (B79724) chlorobromate. The inferred reactivity for this compound is an estimation based on the combined strong steric hindrance and moderate electron-donating properties of its substituents, for which direct kinetic data was not available in the cited literature.

Analysis of Reactivity Trends:

  • Wittig Reaction: This reaction is a nucleophilic addition, and its rate is highly sensitive to the electrophilicity of the carbonyl carbon. As the data shows, benzaldehydes with EWGs (p-NO₂, m-NO₂, p-Cl) are significantly more reactive than unsubstituted benzaldehyde. Conversely, EDGs (p-CH₃, p-OCH₃) decrease the reaction rate. Due to the significant steric hindrance from the two ortho groups, this compound is expected to be considerably less reactive than benzaldehyde and its para/meta-substituted counterparts in the Wittig reaction.

  • Knoevenagel Condensation: Similar to the Wittig reaction, the Knoevenagel condensation is a nucleophilic addition followed by dehydration. The reaction rate is enhanced by EWGs on the benzaldehyde ring, which increase the carbonyl carbon's electrophilicity. Therefore, this compound is predicted to be less reactive in this condensation compared to benzaldehydes bearing electron-withdrawing or less sterically demanding groups.

  • Oxidation: The oxidation of benzaldehydes is a more complex transformation. In the case of oxidation with benzyltrimethylammonium chlorobromate (BTMACB), the reaction is accelerated by both electron-donating and electron-withdrawing groups, with a more pronounced effect from EDGs. This suggests a mechanism where the rate-determining step is influenced by the stability of an electron-deficient intermediate. Based on this trend, the EDGs on this compound would suggest higher reactivity, but this is likely to be counteracted by its significant steric hindrance.

Experimental Protocols

Detailed methodologies for key comparative reactions are provided below.

This protocol describes a general procedure for the Wittig reaction between a substituted benzaldehyde and a phosphonium (B103445) ylide to form an alkene.

Materials and Reagents:

Procedure:

  • Ylide Preparation: a. Add methyltriphenylphosphonium bromide to a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon). b. Add anhydrous THF and stir the suspension. c. Cool the flask to 0 °C in an ice bath. d. Slowly add n-butyllithium dropwise. A color change to deep red or orange typically indicates ylide formation. e. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: a. In a separate flask, dissolve the substituted benzaldehyde in anhydrous THF. b. Slowly add the aldehyde solution to the ylide solution at 0 °C. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether. c. Combine the organic layers and dry over anhydrous MgSO₄. d. Filter and concentrate the solution under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel.

This protocol outlines a general procedure for the Knoevenagel condensation between a substituted benzaldehyde and an active methylene (B1212753) compound.

Materials and Reagents:

  • Substituted Benzaldehyde (1.0 mmol)

  • Active Methylene Compound (e.g., malononitrile, 1.0 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (B145695) or Toluene

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Reaction Setup: a. In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in a suitable solvent like ethanol or toluene. b. Add a catalytic amount of a weak base, such as piperidine.

  • Reaction Execution: a. Stir the mixture at room temperature or heat to reflux. The progress of the reaction can be monitored by TLC. b. If using toluene, a Dean-Stark apparatus can be used to remove the water byproduct azeotropically, driving the reaction to completion.

  • Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. If a precipitate has formed, collect the product by vacuum filtration. c. If no precipitate forms, remove the solvent under reduced pressure. d. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Mandatory Visualizations

G Factors Influencing Benzaldehyde Reactivity Reactivity Aldehyde Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl) Electronic->EWG EDG Electron-Donating Groups (e.g., -CH3, -OH) Electronic->EDG Ortho Ortho Substituents Steric->Ortho Increase Increase Reactivity (Higher Electrophilicity) EWG->Increase Accelerates Nucleophilic Attack Decrease Decrease Reactivity (Lower Electrophilicity) EDG->Decrease Slows Nucleophilic Attack Hindrance Steric Hindrance Ortho->Hindrance Blocks Nucleophilic Attack Hindrance->Decrease Blocks Nucleophilic Attack

Caption: Factors influencing benzaldehyde reactivity.

G Experimental Workflow for Wittig Reaction cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Work-up & Purification Ylide1 1. Dissolve phosphonium salt in anhydrous THF Ylide2 2. Cool solution to 0 °C Ylide1->Ylide2 Ylide3 3. Add strong base (n-BuLi) dropwise Ylide2->Ylide3 Ylide4 4. Stir for 1 hour at 0 °C Ylide3->Ylide4 React1 5. Add aldehyde solution to ylide at 0 °C Ylide4->React1 React2 6. Warm to room temperature and stir for 2-4 hours React1->React2 React3 7. Monitor by TLC React2->React3 Workup1 8. Quench with aq. NH4Cl React3->Workup1 Workup2 9. Extract with Et2O Workup1->Workup2 Workup3 10. Dry and concentrate Workup2->Workup3 Workup4 11. Purify via column chromatography Workup3->Workup4 FinalProduct FinalProduct Workup4->FinalProduct Isolated Alkene G Mechanism of Knoevenagel Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration A Active Methylene Compound (Z-CH2-Z') Enolate Enolate (Z-CH--Z') A->Enolate + B: Base Base (B:) Enolate->A + BH Enolate2 Enolate Aldehyde Benzaldehyde (Ar-CHO) Intermediate Aldol Intermediate Aldehyde->Intermediate Intermediate2 Aldol Intermediate Enolate2->Aldehyde Attacks Carbonyl Carbon Product α,β-Unsaturated Product Intermediate2->Product - H2O

A Comparative Guide to Analytical Techniques for the Characterization of 2-Hydroxy-6-methylbenzaldehyde Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of metal complexes is a cornerstone of modern coordination chemistry and drug development. For ligands such as 2-Hydroxy-6-methylbenzaldehyde, which can form stable complexes with a variety of metal ions, a multi-faceted analytical approach is imperative to elucidate their structure, stability, and potential applications. This guide provides a comparative overview of key analytical techniques, complete with experimental data and detailed protocols, to aid researchers in the comprehensive analysis of these compounds.

Data Presentation: A Comparative Analysis of Analytical Techniques

The following table summarizes the key quantitative data obtained from various analytical techniques used to characterize metal complexes of this compound and its Schiff base derivatives. This allows for a direct comparison of the typical information each technique provides.

Analytical TechniqueParameterLigand (Schiff Base)Cu(II) ComplexNi(II) ComplexZn(II) ComplexReference
FT-IR Spectroscopy ν(C=N) (cm⁻¹)~1620~1605 (Shift to lower frequency)~1608 (Shift to lower frequency)~1610 (Shift to lower frequency)
ν(O-H) (cm⁻¹)~3400 (Broad)Absent (Deprotonation upon complexation)AbsentAbsent
ν(M-N) (cm⁻¹)-~520~515~530
ν(M-O) (cm⁻¹)-~450~445~460
UV-Vis Spectroscopy π→π* (nm)~258~256~269~274
n→π* (nm)~314~310~358~322
Ligand to Metal Charge Transfer (LMCT) (nm)~436~413~415~424
d-d transition (nm)-625512, 684-
¹H NMR Spectroscopy δ(Ar-H) (ppm)6.9 - 8.0Paramagnetic broadeningDiamagnetic, similar to ligandDiamagnetic, similar to ligand
δ(CH=N) (ppm)~8.24Paramagnetic broadening~8.30~8.28
Molar Conductance Λm (Ω⁻¹ cm² mol⁻¹) in DMF-13.5414.33-
Magnetic Susceptibility μeff (B.M.)-1.64DiamagneticDiamagnetic
Thermal Analysis (TGA) Decomposition Step 1 (°C)-210 - 560 (44.57% loss)--

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for the key analytical techniques discussed.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups and coordination sites of the ligand involved in complexation.

  • Methodology:

    • Prepare the sample by grinding a small amount of the solid complex with dry potassium bromide (KBr) in a mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Record the spectrum in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

    • Identify the characteristic vibrational frequencies for functional groups such as C=N (azomethine), O-H (hydroxyl), M-N, and M-O.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To study the electronic transitions within the ligand and the metal complexes.

  • Methodology:

    • Prepare solutions of the ligand and its metal complexes in a suitable solvent (e.g., DMF or DMSO) at a concentration of 10⁻³ M.

    • Record the electronic spectra in the range of 200-800 nm using a UV-Vis spectrophotometer.

    • Identify the absorption bands corresponding to π→π, n→π, ligand-to-metal charge transfer (LMCT), and d-d transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the structure of the ligand and its diamagnetic metal complexes in solution.

  • Methodology:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Record the ¹H NMR spectrum using a high-resolution NMR spectrometer.

    • Analyze the chemical shifts, integration, and multiplicity of the signals to assign the protons in the molecule. Note that paramagnetic complexes like Cu(II) will lead to significant broadening of NMR signals.

Molar Conductance Measurement
  • Objective: To determine the electrolytic nature of the metal complexes.

  • Methodology:

    • Prepare a 10⁻³ M solution of the metal complex in a polar solvent like DMF.

    • Measure the conductivity of the solution at room temperature using a calibrated conductivity meter.

    • Compare the obtained molar conductance value with standard ranges to determine if the complex is an electrolyte or non-electrolyte.

Magnetic Susceptibility Measurement
  • Objective: To determine the magnetic properties of the metal complexes and infer their geometry.

  • Methodology:

    • Measure the magnetic susceptibility of the solid complex at room temperature using a Gouy balance or a SQUID magnetometer.

    • Calculate the effective magnetic moment (μeff) using the appropriate formula.

    • The obtained magnetic moment provides information about the number of unpaired electrons and the geometry of the complex (e.g., square planar for diamagnetic Ni(II)).

Thermogravimetric Analysis (TGA)
  • Objective: To study the thermal stability and decomposition pattern of the metal complexes.

  • Methodology:

    • Place a known amount of the sample in a crucible.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[1]

    • Record the weight loss of the sample as a function of temperature.

    • Analyze the TGA curve to determine the decomposition temperatures and the nature of the lost fragments.[2]

X-ray Crystallography
  • Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal of the metal complex.

  • Methodology:

    • Grow a single crystal of the metal complex suitable for X-ray diffraction. This is often the most challenging step.[3]

    • Mount the crystal on a goniometer head in an X-ray diffractometer.

    • Collect diffraction data by irradiating the crystal with monochromatic X-rays.[4]

    • Process the diffraction data and solve the crystal structure using specialized software.

Electrochemical Analysis
  • Objective: To study the redox properties of the metal complexes.

  • Methodology:

    • Prepare a solution of the metal complex in a suitable solvent containing a supporting electrolyte.

    • Use a three-electrode system (working, reference, and counter electrodes) in an electrochemical cell.

    • Perform cyclic voltammetry by scanning the potential and recording the resulting current.

    • Analyze the voltammogram to determine the redox potentials of the metal center.[5]

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound metal complexes.

Characterization_Workflow Synthesis Synthesis of Metal Complex Purification Purification & Isolation Synthesis->Purification Preliminary Preliminary Characterization Purification->Preliminary Spectroscopic Spectroscopic Analysis Preliminary->Spectroscopic Elemental Elemental Analysis Preliminary->Elemental MolarCond Molar Conductance Preliminary->MolarCond Structural Structural Elucidation Spectroscopic->Structural FTIR FT-IR Spectroscopic->FTIR UVVis UV-Vis Spectroscopic->UVVis NMR NMR Spectroscopic->NMR MassSpec Mass Spectrometry Spectroscopic->MassSpec Properties Physicochemical Properties Structural->Properties Xray X-ray Crystallography Structural->Xray Final Comprehensive Characterization Report Properties->Final TGA Thermal Analysis (TGA) Properties->TGA MagSus Magnetic Susceptibility Properties->MagSus Electrochem Electrochemical Analysis Properties->Electrochem

A logical workflow for the characterization of metal complexes.

References

A Comparative Analysis of the Melting and Boiling Points of 2-Hydroxy-6-methylbenzaldehyde and a Selection of Structural Isomers and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Physicochemical Properties of Substituted Hydroxybenzaldehydes

This guide provides a comparative analysis of the experimentally determined melting and boiling points of 2-Hydroxy-6-methylbenzaldehyde and several structurally related compounds. The data presented herein, supported by standardized experimental protocols, is intended to serve as a valuable resource for researchers and scientists engaged in drug development and other chemical research, facilitating compound identification, purity assessment, and the design of synthetic routes.

Physicochemical Data Summary

The following table summarizes the melting and boiling points of this compound alongside its structural isomers and other relevant benzaldehyde (B42025) derivatives. This comparative data allows for a clear understanding of how the position of substituents on the aromatic ring influences these fundamental physical properties.

Compound NameMolecular FormulaMelting Point (°C)Boiling Point (°C)
This compoundC₈H₈O₂32 - 57229 - 230
2-Hydroxy-3-methylbenzaldehydeC₈H₈O₂17208
2-Hydroxy-4-methylbenzaldehydeC₈H₈O₂60 - 61219 - 223
2-Hydroxy-5-methylbenzaldehydeC₈H₈O₂54 - 57217
Salicylaldehyde (2-Hydroxybenzaldehyde)C₇H₆O₂-7 to 2196 - 197
Vanillin (4-Hydroxy-3-methoxybenzaldehyde)C₈H₈O₃81 - 83285

Experimental Protocols

The determination of accurate melting and boiling points is crucial for the characterization of chemical substances. The following are detailed, standardized methodologies for these measurements.

Determination of Melting Point (Capillary Method)

This method is based on the visual observation of the phase transition of a substance from solid to liquid within a heated capillary tube.[1][2][3]

Apparatus:

  • Melting point apparatus with a heating block or oil bath

  • Calibrated thermometer or digital temperature probe

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: The sample must be thoroughly dried and finely powdered using a mortar and pestle.

  • Capillary Tube Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a compact column of 2-4 mm in height.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample has completely melted is recorded as the final melting point. The melting range is the interval between these two temperatures. For pure substances, this range is typically narrow (0.5-2°C).

Determination of Boiling Point (Microscale Method)

This method is suitable for small quantities of liquid and relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[4][5][6][7]

Apparatus:

  • Thiele tube or a small test tube in a beaker of heating oil

  • Calibrated thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or hot plate)

  • Clamp and stand

Procedure:

  • Sample Preparation: A small volume (a few drops) of the liquid sample is placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the small test tube with its open end downwards.

  • Apparatus Assembly: The small test tube is attached to a thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube or an oil bath.

  • Heating: The heating bath is gently and uniformly heated. As the temperature rises, a stream of bubbles will be observed emerging from the open end of the inverted capillary tube.

  • Observation: The heating is discontinued (B1498344) when a steady and rapid stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the melting and boiling points of a chemical substance.

G cluster_0 Start cluster_1 Physical State Assessment cluster_2 Melting Point Determination cluster_3 Boiling Point Determination cluster_4 End start Obtain/Synthesize Compound assess_state Determine Physical State (Solid/Liquid) start->assess_state prep_mp Prepare Sample (Dry & Powder) assess_state->prep_mp If Solid prep_bp Prepare Sample (Liquid) assess_state->prep_bp If Liquid load_mp Load Capillary Tube prep_mp->load_mp heat_mp Heat in Apparatus load_mp->heat_mp record_mp Record Melting Range heat_mp->record_mp end Data Analysis & Comparison record_mp->end load_bp Assemble Micro Boiling Point Apparatus prep_bp->load_bp heat_bp Heat in Bath load_bp->heat_bp record_bp Record Boiling Point heat_bp->record_bp record_bp->end

Caption: Workflow for Melting and Boiling Point Determination.

References

A Comparative Guide to the Antimicrobial Activity of 2-Hydroxy-6-methylbenzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antimicrobial properties. Among these, Schiff bases derived from 2-Hydroxy-6-methylbenzaldehyde have emerged as a promising class of compounds. Their structural features, including the presence of a phenolic hydroxyl group and an imine bond, are believed to contribute significantly to their biological activity. This guide provides a comparative assessment of the antimicrobial activity of these Schiff bases, drawing upon experimental data from structurally similar salicylaldehyde (B1680747) derivatives to offer a comprehensive overview for researchers in the field.

Performance Comparison: Schiff Bases vs. Standard Antimicrobials

The antimicrobial efficacy of Schiff bases is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values represent the lowest concentration of a compound required to inhibit the visible growth of a microorganism and to kill 99.9% of the initial microbial population, respectively.

While specific data for a wide range of this compound Schiff bases in a single comparative study is limited, extensive research on structurally analogous salicylaldehyde Schiff bases provides valuable insights. The following tables summarize the antimicrobial activity of various salicylaldehyde Schiff base derivatives against common pathogenic bacteria and fungi, with comparisons to standard antibiotics such as Ciprofloxacin. It is important to note that the methyl group at the 6th position in the target compounds may influence their lipophilicity and steric properties, potentially affecting their antimicrobial activity.

Table 1: Antibacterial Activity of Salicylaldehyde Schiff Bases (MIC in µg/mL)

Schiff Base DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference Compound (MIC in µg/mL)
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol 3.41.6-Ciprofloxacin: 15.62 (for S. epidermidis)[1]
N-(5-nitro-2-hydroxylbenzylidene) pyridin-2-amine ActiveActive--
N-(5-bromo-2-hydroxylbenzylidene) pyridin-2-amine ActiveActive--
2-{[(Z)-(2-hydroxyphenyl) methylidene] amino}benzoicacid (SB1) --50-
2-[(naphthalene-2-ylimino)methyl] phenol (B47542) (SB3) -5050-
2-2'-[benzene-1,4-diylbis(nitrilomethylylidene)]diphenol (SB4) -50--
Metal complexes of Schiff bases Generally enhanced activityGenerally enhanced activityGenerally enhanced activitySchiff base alone

Note: A lower MIC value indicates higher antimicrobial activity. Dashes indicate data not available in the cited sources.

Table 2: Antifungal Activity of Salicylaldehyde Schiff Bases (MIC in µg/mL)

Schiff Base DerivativeCandida albicansAspergillus nigerReference Compound (MIC in µg/mL)
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol -47.5-
N-(2-hydroxy benzylidine)-2'-hydroxy imine (HHP) ActiveActiveNystatin (Standard)[2]

Note: A lower MIC value indicates higher antifungal activity. Dashes indicate data not available in the cited sources.

The data suggests that salicylaldehyde Schiff bases exhibit a broad spectrum of antimicrobial activity.[3] Notably, certain derivatives show comparable or even superior activity against specific strains when compared to standard antibiotics.[1][4] Furthermore, the complexation of these Schiff bases with metal ions has been shown to frequently enhance their antimicrobial potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antimicrobial activity of Schiff bases.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method is a widely accepted standard for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared. Typically, a few colonies from a fresh agar (B569324) plate are transferred to a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Schiff Base Dilutions: A serial two-fold dilution of the Schiff base is prepared in the broth medium in a 96-well microtiter plate. A range of concentrations is tested to determine the precise MIC value.

  • Inoculation and Incubation: Each well containing the diluted Schiff base is inoculated with the standardized bacterial suspension. A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are also included. The plate is then incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Interpretation of Results: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the Schiff base at which there is no visible growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Determination

The MBC test is performed as a follow-up to the MIC test to determine whether the antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: The aliquots are plated onto a fresh, drug-free agar medium.

  • Incubation: The agar plates are incubated under the same conditions as the MIC test.

  • Interpretation of Results: After incubation, the number of colonies on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing the Science

To better understand the experimental process and the structure-activity relationship of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_testing Antimicrobial Testing cluster_analysis Data Analysis cluster_result Outcome start Start culture Bacterial/Fungal Culture start->culture schiff_base Schiff Base Synthesis start->schiff_base mic_test MIC Determination (Broth Microdilution) culture->mic_test schiff_base->mic_test mbc_test MBC Determination mic_test->mbc_test data_analysis Compare MIC/MBC with Standards mbc_test->data_analysis conclusion Assess Antimicrobial Potency data_analysis->conclusion

Experimental workflow for antimicrobial activity assessment.

structure_activity_relationship cluster_core Core Structure cluster_factors Factors Influencing Activity cluster_outcome Biological Effect core This compound Schiff Base substituents Substituents on Amine Moiety (e.g., halogens, nitro groups) core->substituents metal Metal Chelation core->metal lipophilicity Lipophilicity core->lipophilicity activity Antimicrobial Activity substituents->activity metal->activity lipophilicity->activity

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Hydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as 2-Hydroxy-6-methylbenzaldehyde, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.

Immediate Safety Precautions:

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2] In case of accidental contact or spillage, refer to the specific first-aid measures outlined in the safety data sheet (SDS).

Disposal Procedures

The primary principle for the disposal of this compound is to treat it as a hazardous waste.[3][4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must adhere to local, regional, and national regulations.[3]

Step-by-Step Disposal Guide:

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Handling and Transfer:

    • When transferring the waste to the designated container, continue to wear all required PPE.

    • Avoid generating dust if handling the solid form.[4]

    • Ensure the waste container is kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area.[3][4]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • For small spills, sweep up the solid material and place it into the designated hazardous waste container.[3]

    • For larger spills, contain the spill and absorb it with an inert material such as sand or vermiculite (B1170534) before collection.[2]

    • Do not allow the chemical to enter drains or waterways.[3][5]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal company.

    • Follow all institutional and regulatory procedures for waste manifest and handover.

    • Dispose of the contents and the container at an approved waste disposal plant.[4]

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol [1]
Melting Point 32.3°C[6][7]
Boiling Point 230°C (estimate)[6][7]
Flash Point 87.2°C[6][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_contaminated Is the container empty and clean? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste No non_hazardous_waste Dispose as Non-Hazardous Waste (Consult Local Guidelines) is_contaminated->non_hazardous_waste Yes collect_waste Collect in a Labeled, Sealable Container hazardous_waste->collect_waste spill_check Is there a spill? collect_waste->spill_check spill_procedure Follow Spill Cleanup Procedure spill_check->spill_procedure Yes store_waste Store in a Designated Safe Area spill_check->store_waste No spill_procedure->store_waste arrange_disposal Arrange for Professional Disposal (EHS) store_waste->arrange_disposal end End: Proper Disposal Complete arrange_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 2-Hydroxy-6-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Hydroxy-6-methylbenzaldehyde. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Chemical Properties

This compound is a compound that requires careful handling due to its potential hazards. GHS classifications indicate that it can be harmful if swallowed, cause skin irritation, lead to serious eye damage, and may cause respiratory irritation.[1] Below is a summary of its key chemical and physical properties.

PropertyValueSource
Molecular Formula C8H8O2[1][2]
Molar Mass 136.15 g/mol [1][2]
Appearance White or yellowish crystalline solid[2]
Melting Point 32.3 °C[2]
Boiling Point ~230 °C (estimate)[2]
Flash Point 87.2 °C[2]
Solubility Soluble in alcohol and ether; insoluble in water[2]
pKa 8.28 ± 0.10 (Predicted)[2]

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is selected.

Eye and Face Protection
  • Safety Glasses: Wear chemical safety goggles with side-shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Face Shield: In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

Skin Protection
  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for protection against a variety of chemicals.[4][5] Always inspect gloves for any signs of degradation or punctures before use.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[6][7] For larger quantities or in situations with a high risk of exposure, impervious clothing or a chemical-resistant suit may be necessary.

Respiratory Protection
  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[6][7]

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable levels, or when dusts are generated, a NIOSH-approved respirator should be used.[6]

Operational and Disposal Plans

Handling Procedures
  • Avoid all personal contact, including inhalation of dust and vapors.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8]

  • Wash hands thoroughly with soap and water after handling.[8]

  • Keep containers securely sealed when not in use.[8]

  • Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Storage
  • Store in a dry, cool, and well-ventilated place.[7][8]

  • Keep the container tightly closed to prevent exposure to air and moisture.[7][8]

  • Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[2]

Spill and Leak Procedures
  • Minor Spills: For small spills, absorb the material with an inert substance such as sand, earth, or vermiculite.[8] Place the absorbed material into a suitable, labeled container for disposal.[8]

  • Major Spills: In the event of a large spill, evacuate the area immediately. If safe to do so, contain the spill to prevent it from entering drains or waterways.[9] Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

Disposal Plan
  • All waste containing this compound must be treated as hazardous waste.[10]

  • Do not dispose of this chemical down the drain or in regular trash.[10]

  • Waste should be collected in a properly labeled, leak-proof container.[9][10]

  • Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures, which must be in accordance with local, regional, and national regulations.[9][10]

PPE Selection and Use Workflow

The following diagram outlines the logical workflow for selecting and using the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection Phase cluster_use Operational Phase cluster_disposal Post-Operation Phase start Start: Handling This compound risk_assessment Conduct Risk Assessment (Quantity, Task, Environment) start->risk_assessment sds_review Review Safety Data Sheet (SDS) risk_assessment->sds_review eye_protection Select Eye/Face Protection (Goggles/Face Shield) sds_review->eye_protection skin_protection Select Skin Protection (Gloves/Lab Coat) sds_review->skin_protection respiratory_protection Select Respiratory Protection (Fume Hood/Respirator) sds_review->respiratory_protection don_ppe Properly Don PPE eye_protection->don_ppe skin_protection->don_ppe respiratory_protection->don_ppe handle_chemical Perform Chemical Handling Task don_ppe->handle_chemical doff_ppe Properly Doff PPE handle_chemical->doff_ppe dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe personal_hygiene Wash Hands Thoroughly dispose_ppe->personal_hygiene end End personal_hygiene->end

Caption: PPE Selection and Use Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.